Amrubicin hydrochloride

Catalog No.
S548596
CAS No.
92395-36-3
M.F
C25H26ClNO9
M. Wt
519.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amrubicin hydrochloride

CAS Number

92395-36-3

Product Name

Amrubicin hydrochloride

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C25H26ClNO9

Molecular Weight

519.9 g/mol

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N

SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

solubility

Soluble in DMSO, not in water

Synonyms

(+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride, (7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, amrubicin, amrubicin hydrochloride, SM 5887, SM-5887

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl

The exact mass of the compound Amrubicin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Amrubicin hydrochloride mechanism of action topoisomerase II inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Topoisomerase II Inhibition

Amrubicin exerts its cytotoxic effect primarily by disrupting the function of Topo II, an essential enzyme that manages DNA topology during replication and transcription [1] [2].

  • Stabilization of the Cleavable Complex: Topo II normally creates transient double-strand breaks in DNA, passes another DNA segment through the break, and then reseals the break. Amrubicin, after intercalating into DNA, stabilizes the intermediate "cleavable complex" where Topo II is covalently bound to the broken DNA ends. This stabilization prevents the enzyme from re-ligating the DNA strands [1] [3].
  • Conversion to Lethal Lesions: The stabilized complex is a reversible lesion. However, when a advancing DNA replication fork collides with this complex, it is converted into irreversible, permanent double-strand breaks [4]. This extensive DNA damage ultimately triggers programmed cell death, or apoptosis [1].

The following diagram illustrates this core mechanism and its consequences.

G Start Amrubicin HCl A Uptake into Cell Start->A B Metabolism to Amrubicinol A->B C Inhibition of Topoisomerase II B->C D Stabilization of Topo II-DNA Complex C->D E Double-Stranded DNA Breaks D->E F Apoptosis (Cell Death) E->F

Metabolic Activation and Tissue Distribution

A critical aspect of amrubicin's action is its role as a prodrug [5].

  • Activation to Amrubicinol: The cytoplasmic enzyme carbonyl reductase reduces the C-13 ketone group of amrubicin to a hydroxyl group, forming the active metabolite amrubicinol [1] [6].
  • Superior Cytotoxicity: Unlike metabolites of older anthracyclines, amrubicinol is significantly more cytotoxic than the parent drug [6].
  • Selective Distribution: Studies in mouse models show that after amrubicin administration, tumor tissues accumulate higher levels of amrubicinol than several non-tumor tissues, including the heart. This selective distribution is thought to contribute to its potent antitumor efficacy while potentially mitigating cardiotoxicity compared to doxorubicin [6].

Experimental Models and Protocols

Key insights into amrubicin's activity and combinations come from standard preclinical in vitro and in vivo models.

  • In Vitro Cytotoxicity Assay: The MTT assay or clonogenic survival assay is commonly used. Cells (e.g., SCLC line SBC-3) are exposed to amrubicin and its metabolite for 24-72 hours. Amrubicinol typically demonstrates IC50 values 18-220 times lower than amrubicin itself [6].
  • Drug Combination Studies (Isobologram/Combination Index): To evaluate synergy with other agents (e.g., cisplatin, irinotecan), cells are treated with serial dilutions of single drugs and combinations. Data is analyzed using the combination index (CI) method where CI<1 indicates synergy, CI=1 additivity, and CI>1 antagonism. Amrubicin shows synergy with cisplatin and irinotecan, but antagonism with gemcitabine [6].
  • In Vivo Xenograft Models: Immunodeficient mice implanted with human tumor xenografts (e.g., lung cancer models) are treated with amrubicin (e.g., 25 mg/kg intravenously). Efficacy is evaluated by measuring tumor volume regression over time and correlating it with intratumoral concentrations of amrubicinol [6].

Comparison with Other Anthracyclines & Clinical Relevance

Amrubicin has distinct pharmacological and clinical profiles compared to classic anthracyclines like doxorubicin.

Characteristic Amrubicin Doxorubicin
DNA Binding Affinity ~7-fold lower than doxorubicin [1]. High [1].
Key Active Metabolite Amrubicinol (more potent) [6]. Doxorubicinol (less potent) [6].
Primary Dose-Limiting Toxicity Myelosuppression (neutropenia) [1]. Cumulative cardiotoxicity [6] [5].
Cardiotoxicity Potential Lower in chronic animal models [6]. High, a major clinical limitation [6] [5].
Activity in Resistant Models Retains activity in some cells resistant to other anthracyclines [3]. Subject to common resistance mechanisms [3].
  • Role in Small-Cell Lung Cancer (SCLC): Amrubicin is approved in Japan for SCLC and NSCLC. In relapsed SCLC, its efficacy is notable in both chemotherapy-sensitive and chemotherapy-refractory patients, with the latter being particularly challenging to treat [6].
  • Overcoming Resistance: Amrubicin can evade some common drug-resistance mechanisms, such as efflux pumps, and its potent Topo II inhibition allows it to remain effective in certain cell lines resistant to doxorubicin or etoposide [6] [3].

References

Amrubicin pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Amrubicin Pharmacokinetics (ADME) Summary

Parameter Findings / Value Key Context & Notes
Absorption IV administration; Peak amrubicinol (active metabolite) in plasma: 0-1 hour post-dose [1] N/A (intravenous bolus administration [2])
Distribution Volume of Distribution: Moderate (~1.4 x total body water) [1] Significant distribution into Red Blood Cells (RBCs) [1]. Amrubicinol RBC AUC 2.5 to 57.9x higher than in plasma [1].
Protein Binding: 82.0-85.3% (normal hepatic function); 91.3-97.1% (hepatic impairment) [1] Higher binding observed in patients with impaired liver function [1].
Metabolism Primary Pathway: Reduction to amrubicinol by cytoplasmic carbonyl reductase [1] Amrubicinol is 18- to 220-fold more potent than parent drug [1].
Secondary Pathways: NADPH-P450 reductase, NADPH-quinone oxidoreductase [1] 12+ minor metabolites identified [1].
Excretion Half-life: 20-30 hours [1] Biphasic pattern observed in animal studies [1].
Route: Primarily hepatobiliary; Urinary excretion: 2.7-19.6% of dose [1] Urinary excretion of amrubicinol ~10x greater than amrubicin [1]. Enterohepatic recycling occurs [1].
Total Clearance: Low (22% of total liver blood flow) [1] Supports need for dose adjustment in hepatic impairment [3].

Metabolic Pathway and Experimental Workflow

The metabolism of amrubicin is crucial for its efficacy. The following diagram illustrates its primary metabolic activation pathway and the key enzymes involved.

G Amrubicin Amrubicin Amrubicinol Amrubicinol Amrubicin->Amrubicinol  Reduction by Carbonyl Reductase Minor_Metabolites Minor_Metabolites Amrubicin->Minor_Metabolites  Other Enzymes CYP450_Reductase NADPH-P450 Reductase CYP450_Reductase->Minor_Metabolites Quinone_Reductase NADPH-Quinone Oxidoreductase Quinone_Reductase->Minor_Metabolites

Amrubicin is primarily activated to amrubicinol by carbonyl reductase, with minor pathways involving other enzymes [1].

For researchers designing pharmacokinetic studies, the methodology from clinical trials in specific populations provides a robust experimental model. The diagram below outlines a key study workflow investigating amrubicin pharmacokinetics in patients with impaired hepatic function.

G A Patient Enrollment: - Arm I: Impaired Hepatic Function (n=5) - Arm N: Normal Hepatic Function (n=10) B Dose Adjustment & Administration (Adjusted based on liver function tests) A->B C Sample Collection (Blood & Plasma) B->C D Bioanalytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) C->D E Data Analysis: Non-Compartmental Analysis (NCA) D->E F Key Outputs: AUC, Half-life, Clearance, Cmax E->F

Experimental workflow for a pharmacokinetic study of amrubicin in patients with impaired hepatic function, utilizing LC-MS/MS and non-compartmental analysis [3].

Key Technical and Clinical Considerations

  • Dosage and Toxicity: The dose-limiting toxicity is myelosuppression, primarily neutropenia [1] [2]. Dose adjustments are often necessary; one study reduced the dose from 45 mg/m² to 35-40 mg/m² after cycle 2 due to high hematologic toxicity [2]. Genetic polymorphisms (e.g., ABCB1 C3435T) may predict severe neutropenia [1].

  • Hepatic Impairment: Pharmacokinetics are altered in patients with liver dysfunction. These patients showed longer terminal half-lives for both amrubicin and amrubicinol [3]. With adjusted dosing, exposure levels can be managed to fall within the range observed in patients with normal liver function [3].

  • Cardiotoxicity Profile: As an anthracycline, cardiotoxicity is a concern. However, preclinical data suggests amrubicin is less cardiotoxic than doxorubicin, a common anthracycline [2]. The active metabolite, amrubicinol, is a secondary alcohol metabolite, which for earlier anthracyclines was linked to cardiac toxicity [1].

References

Amrubicin pharmacodynamics in vitro cell growth inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Drug Combinations

The growth-inhibitory effects of amrubicin can be significantly enhanced when combined with other agents. The following diagram illustrates the experimental workflow used to identify and validate these synergistic interactions.

Start Start: In Vitro Combination Screening CellLine Human Cancer Cell Lines (SCLC, NSCLC, Gastric) Start->CellLine ComboSetup Combination Setup Simultaneous treatment with Amrubicinol & Partner Drug CellLine->ComboSetup FixedRatio Fixed-Ratio Dose Series ComboSetup->FixedRatio ViabilityAssay Cell Viability Assay (WST-1 / AlamarBlue) FixedRatio->ViabilityAssay CIAnalysis Data Analysis: Combination Index (CI) Method (Chou & Talalay) ViabilityAssay->CIAnalysis InVivoVal In Vivo Validation (Xenograft Mouse Models) CIAnalysis->InVivoVal

Experimental workflow for synergistic drug combination screening.

Research using the Combination Index (CI) method of Chou and Talalay has identified several synergistic and antagonistic partners for amrubicin/amrubicinol [1]. The table below categorizes these findings.

Interaction Combination Agent Notes / Context
Synergistic Cisplatin [1] -
Synergistic Irinotecan [1] -
Synergistic Gefitinib [1] Particularly in A549 cells (K-ras mutation, wild-type EGFR) [2].
Synergistic Trastuzumab [1] -
Synergistic Erlotinib [2] Particularly in A549 cells (K-ras mutation, wild-type EGFR).
Additive Vinorelbine [1] CI values ~1.
Antagonistic Gemcitabine [1] CI values >1.

Mechanism of Synergy with Targeted Agents

A key mechanistic insight involves the synergy between amrubicin and Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) like gefitinib and erlotinib in specific genetic contexts.

  • Genetic Context: This synergism was observed in A549 lung adenocarcinoma cells, which harbor a K-ras mutation and wild-type EGFR genes [2].
  • Proposed Mechanism: In these cells, EGFR-TKIs at clinically achievable concentrations were found to suppress the activity of Akt, a key pro-survival signaling protein. The suppression of the Akt pathway sensitizes the cells to the cytotoxic effects of amrubicin [2].
  • Experimental Confirmation: Knocking down K-ras expression with siRNA interfered with both the suppression of Akt by EGFR-TKIs and the synergistic growth inhibition, indicating that the presence of the K-ras mutation is a critical factor for this drug interaction [2].

Key Experimental Protocols

To replicate these findings, you can adapt the following standard protocols from the cited research.

Cell Growth Inhibition Assay (MTT / WST-1)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of amrubicin and to test drug combinations [1] [2].

  • Cell Seeding: Plate cells in 96-well plates at a density of 10⁴ cells per well in 100 µL of culture medium.
  • Drug Treatment: After 24 hours, add experimental media containing a serial dilution of the drug(s). For combination studies, use a fixed ratio of the two agents' IC₅₀ values.
  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.
  • Viability Measurement:
    • Add 10 µL of MTT solution (5 mg/mL) or the tetrazolium salt WST-1 to each well.
    • Incubate for several hours (3-4 hours for MTT) to allow formazan crystal formation.
    • For MTT, solubilize the crystals by adding 100 µL of 0.04N HCl in 2-propanol.
  • Absorbance Reading: Measure the absorbance at 570 nm (reference 650 nm) using a plate reader. The IC₅₀ is the drug concentration that reduces cell viability by 50% compared to the untreated control.
Analysis of Drug Synergy (Combination Index)

This method quantifies the interaction between two drugs [1].

  • Data Input: Input the dose and effect data from the growth inhibition assay for each drug alone and in combination into software like CompuSyn.
  • CI Calculation: The software calculates the Combination Index (CI) based on the method of Chou and Talalay.
    • CI < 1 indicates Synergism
    • CI = 1 indicates Additive effect
    • CI > 1 indicates Antagonism
Apoptosis Detection by Annexin V Staining

This protocol confirms the induction of apoptosis following drug treatment [2].

  • Cell Treatment: Plate cells at a high density (e.g., 10⁶ cells/well in a 6-well plate) and treat with the desired drugs for 24 hours.
  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC according to the manufacturer's instructions. Propidium iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic (Annexin V+/PI+) cells.
  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer to quantify the percentage of apoptotic cells.

References

Amrubicin metabolite amrubicinol activation pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Activation and Quantitative Disposition

The following table summarizes the key steps and quantitative data related to the activation and disposition of amrubicin and amrubicinol.

Aspect Description Key Quantitative Data / Notes
Activation Reaction Enzymatic reduction of the C-13 carbonyl group on amrubicin to a hydroxyl group, forming amrubicinol [1] [2].
Primary Enzyme Cytoplasmic carbonyl reductase [2]. Other contributing enzymes include NADPH-P450 reductase and quinone oxidoreductase [2].
Potency of Metabolite Amrubicinol is the primary driver of antitumor activity [1]. 10- to 100-fold more cytotoxic than the parent drug, amrubicin [3] [1].

| Pharmacokinetics in Patients | Data from lung cancer patients receiving 45 mg/m² amrubicin daily for 3 days [3]. | • Amrubicin AUC: 13,490 ng·h/mL • Amrubicinol AUC: 2,585 ng·h/mL • AUC Ratio (Amrubicinol/Amrubicin): 15.1 ± 4.6% | | Tumor-Selective Disposition | Higher conversion to and retention of amrubicinol in tumor tissue compared to normal tissues [4] [5]. | Good correlation between amrubicinol tumor levels and in vivo efficacy in human tumor xenograft models [4]. |

The metabolic activation pathway and its significance for amrubicin's action can be visualized as follows:

G Amrubicin Amrubicin Amrubicinol Amrubicinol Amrubicin->Amrubicinol  C-13 Reduction Enzyme Carbonyl Reductase Enzyme->Amrubicin  Catalyzes TopoII Inhibition of Topoisomerase II Amrubicinol->TopoII DNADamage DNA Double-Strand Breaks TopoII->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

The metabolic activation of amrubicin to amrubicinol and its primary mechanism of action.

Mechanism of Action and Apoptotic Pathway

Once formed, amrubicinol exerts its potent cytotoxic effect through a defined mechanism that ultimately triggers programmed cell death.

  • Primary Molecular Target: Both amrubicin and amrubicinol inhibit topoisomerase II, a nuclear enzyme essential for DNA replication and transcription [1] [2] [6]. They stabilize the transient "cleavable complex" between topoisomerase II and DNA, preventing the re-ligation of DNA strands and resulting in double-stranded DNA breaks [1] [2] [6].
  • Induction of Apoptosis: The DNA damage from this process initiates apoptosis. In human leukemia U937 cells, treatment with amrubicin/amrubicinol led to:
    • A loss of mitochondrial membrane potential (ΔΨm) [1].
    • Activation of caspase-3/7 [1].
    • Characteristic DNA fragmentation and cell cycle arrest at the G2/M phase [1].

Research indicates that while amrubicin induces apoptosis, its specific pathway may differ from other topoisomerase II inhibitors like etoposide or daunorubicin, as suggested by varying effects in the presence of the inhibitor oligomycin [1]. A recent 2024 study also found that amrubicin can inhibit the PI3K/AKT signaling pathway by activating PTEN, inducing apoptosis even in temozolomide-resistant glioma cells [7].

The key molecular events in apoptosis induced by amrubicinol are summarized below:

G Amrubicinol Amrubicinol TopoIIDNA Stabilized Topo II-DNA Complex Amrubicinol->TopoIIDNA DSB Double-Stranded DNA Breaks TopoIIDNA->DSB Mitochondria Loss of Mitochondrial Membrane Potential (ΔΨm) DSB->Mitochondria Caspase Activation of Caspase-3/7 DSB->Caspase Mitochondria->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis PI3K PI3K/AKT Pathway Inhibition (PTEN activation) PI3K->Apoptosis

Key events in amrubicinol-induced apoptosis, involving mitochondrial damage and caspase activation.

Experimental Evidence and Research Methods

Key experimental approaches for studying amrubicin's activation and action include:

Objective Common Experimental Methodologies Key Measurements & Observations

| Pharmacokinetic Profiling | • Administer amrubicin to patients or animals. • Collect serial blood samples. • Quantify drug and metabolite using High-Performance Liquid Chromatography (HPLC) [3]. | • Plasma concentration-time curves. • Area Under the Curve (AUC) for amrubicin and amrubicinol. • Apparent Clearance (CLapp) and half-life [3]. | | Assessing Cellular Uptake & Distribution | • Incubate drugs with cancer cell lines (e.g., P388 leukemia cells). • Separate nuclear and cytoplasmic fractions. • Measure drug concentrations in each fraction [5]. | • Intracellular concentration of amrubicin vs. amrubicinol. • Subcellular localization (e.g., only ~10-20% of amrubicin/amrubicinol in nucleus vs. 70-80% of doxorubicin) [5]. | | Analyzing Apoptosis & Cell Death | • Treat cells (e.g., U937) and analyze via flow cytometry. • Use propidium iodide staining for cell cycle (sub-G1 peak) analysis. • Measure caspase activity with fluorogenic substrates (e.g., Ac-DEVD-MCA for caspase-3/7). • Assess mitochondrial membrane potential with dyes like rhodamine 123 [1]. | • Percentage of cells in sub-G1 phase. • Increase in caspase-3/7 activity. • Loss of mitochondrial membrane potential. | | Evaluating In Vivo Efficacy & Metabolism | • Use human tumor xenograft models in nude mice. • Administer amrubicin and analyze tumor and tissue homogenates for amrubicinol levels [4]. | • Tumor growth inhibition. • Correlation between amrubicinol concentration in tumor tissue and in vivo efficacy [4]. |

The collective data from these studies show that amrubicin's activity is largely dependent on its conversion to amrubicinol. The tumor-selective metabolism and disposition of amrubicinol contribute to its efficacy and potentially lower toxicity profile compared to traditional anthracyclines [1] [4].

References

Amrubicin DNA intercalation and double-strand break mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Intercalation and Strand Breakage

Amrubicin and its active metabolite, amrubicinol, cause cell death through a multi-step process that disrupts DNA integrity and function [1] [2].

The following diagram illustrates the core mechanism:

G Amrubicin Amrubicin Amrubicinol Amrubicinol Amrubicin->Amrubicinol  Reduction by  Carbonyl Reductase DNA_Intercalation DNA_Intercalation Amrubicinol->DNA_Intercalation  Intercalates between  DNA base pairs TopoII_Complex TopoII_Complex DNA_Intercalation->TopoII_Complex  Stabilizes  cleavable complex DSBs DSBs TopoII_Complex->DSBs  Prevents DNA  re-ligation Apoptosis Apoptosis DSBs->Apoptosis  Triggers  caspase activation

Core mechanism of amrubicin-induced apoptosis

  • DNA Intercalation: The planar structure of amrubicin allows it to insert itself between the base pairs of the DNA double helix [1]. This intercalation causes structural changes to the DNA and is a key initial step in the drug's action. Compared to doxorubicin, amrubicin has a 7-fold lower DNA binding affinity, meaning higher concentrations are needed for this effect, which may influence its intracellular distribution and toxicity profile [1].

  • Inhibition of Topoisomerase II: A more critical mechanism is the potent inhibition of topoisomerase II (Topo II), an enzyme essential for DNA replication and transcription [1] [2]. Amrubicin and amrubicinol stabilize the cleavable Topo II-DNA complex, preventing the enzyme from resealing the DNA strands after its normal action [1]. This results in the generation of permanent protein-associated double-strand breaks (DSBs) [3] [4] [5].

  • Selective Targeting: Evidence suggests amrubicin may selectively target nuclear matrix-bound Topo II, which organizes DNA into chromatin loops [4]. This selective action primarily generates large DNA fragments (>50 kb), in contrast to drugs like etoposide and daunorubicin that cause widespread, generalized DNA damage [4].

Quantitative Data and Experimental Evidence

The tables below summarize key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Cytotoxicity and Enzymatic Activity

Parameter / Agent Amrubicin Amrubicinol Etoposide Daunorubicin
Cytotoxicity (EC₅₀ in MV4-11 cells) ~0.7 μM [4] 5-100x more active than amrubicin [6] ~1.8 μM [4] ~0.2 μM [4]
Inhibition of Purified Human Topo II (IC₅₀) 20 μM [4] Information Not Specified 750 μM [4] 4 mM [4]
Primary Mechanism Correlation DSBs correlate with SCE, mutations, cytotoxicity [3] DSBs correlate with SCE, mutations, cytotoxicity [3] Extensive DNA fragmentation (1-50 kb) [4] Extensive DNA fragmentation (1-50 kb) [4]

Table 2: Clinical Pharmacokinetics and Toxicity Correlations

Aspect Key Findings
Pharmacokinetics Plasma AUC of amrubicinol is ~10-fold lower than amrubicin. Amrubicinol accumulates in RBCs (AUC 2.5-57.9x higher than in plasma) [1].
Metabolism Primarily reduced to amrubicinol by cytoplasmic carbonyl reductase. Also metabolized by NQO1 and NADPH-P450 reductase [1] [2].
Toxicity Correlation Higher Cₘₐₓ and AUC of amrubicinol correlate with severe neutropenia [7]. NQO1 C609T polymorphism is linked to increased hematological toxicity [2] [7].

Detailed Experimental Protocols

To investigate amrubicin's mechanisms, researchers use specific laboratory methods.

1. Cell Proliferation Assay & Multiple Drug Effect Analysis

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of amrubicin and analyze its synergistic effects with other drugs.
  • Methodology:
    • Plate cells in 96-well microplates and allow them to adhere for 24 hours [6].
    • Expose cells to serial dilutions of amrubicin, amrubicinol, and other agents, both individually and in combination at fixed concentration ratios [6].
    • After a 72-hour (3-day) incubation, measure cell viability using colorimetric reagents like WST-1 or AlamarBlue [6].
    • Calculate IC₅₀ values and analyze drug interactions using the Chou and Talalay's Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [6].

2. Analysis of DNA Strand Breaks

  • Purpose: To detect and quantify amrubicin-induced DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).
  • Methodology:
    • Use techniques like filter elution assays (alkaline for SSBs, neutral for DSBs) to detect protein-associated DNA breaks [3] [5].
    • Correlate the number of DSBs with other biological endpoints such as sister chromatid exchanges (SCEs), mutations at specific gene loci, and overall cell killing [3].

3. Assessing In Vivo Antitumor Efficacy

  • Purpose: To evaluate the antitumor activity of amrubicin in a live animal model.
  • Methodology:
    • Establish human tumor xenografts in athymic nude mice by implanting cancer cells or tissue fragments subcutaneously [6].
    • Randomize mice bearing tumors of a specific volume (e.g., 100-300 mm³) into control and treatment groups [6].
    • Administer amrubicin intravenously at its maximum tolerated dose (e.g., 25 mg/kg for mice) and monitor tumor dimensions over time [6].
    • Calculate tumor volume using the formula: (smaller diameter)² × (larger diameter) / 2 [6].

Clinical and Research Implications

The unique mechanistic profile of amrubicin has several important implications:

  • Reduced Cardiotoxicity: Amrubicin is designed to be less cardiotoxic than traditional anthracyclines like doxorubicin, partly due to lower DNA binding affinity and different metabolic pathways [2] [7].
  • Synergistic Combinations: Preclinical studies show amrubicin acts synergistically with cisplatin, irinotecan, and targeted agents like trastuzumab, but may be antagonistic with gemcitabine [6].
  • Overcoming Resistance: Recent research explores amrubicin encapsulated in nanoparticles to inhibit the PI3K/AKT signaling pathway, showing promise in overcoming temozolomide resistance in glioma models [8].

References

Amrubicin cytochrome P450 reductase NQO1 metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Key Enzymes

Amrubicin undergoes complex biotransformation via distinct pathways and enzymes detailed in the table below.

Metabolic Pathway Primary Enzyme(s) Involved Reaction Type Key Product(s) Biological Consequence
C-13 Carbonyl Reduction Carbonyl Reductase (CBR) [1] [2] Two-electron reduction Amrubicinol (active metabolite) Potent topoisomerase II inhibition; primary antitumor activity [3] [4]
Quinone Reduction (Two-electron) NAD(P)H Quinone Oxidoreductase 1 (NQO1) [3] [2] [5] Two-electron reduction Amrubicin hydroquinone Potential protective role; bypasses semiquinone and ROS formation [3] [6]
Quinone Reduction (One-electron) NADPH-Cytochrome P450 Reductase (P450OR) [3] One-electron reduction Amrubicin semiquinone radical Redox cycling; generates superoxide, contributing to oxidative stress and hematological toxicity [3] [7]
Reductive Deglycosylation NQO1, P450 Reductase (in microsomes) [2] Sugar moiety cleavage Deamino metabolites (e.g., 9-deaminoamrubicin) Metabolic inactivation and clearance from tissues like the heart [7]

The interplay of these metabolic pathways is visualized in the following workflow:

G Amrubicin Amrubicin Enzyme1 Carbonyl Reductase (CBR) Amrubicin->Enzyme1  Two-electron  Reduction Enzyme2 NQO1 Amrubicin->Enzyme2  Two-electron  Reduction Enzyme3 P450 Reductase Amrubicin->Enzyme3  One-electron  Reduction Amrubicinol Amrubicinol (Potent Active Metabolite) Enzyme1->Amrubicinol Hydroquinone Amrubicin Hydroquinone Enzyme2->Hydroquinone Semiquinone Amrubicin Semiquinone Enzyme3->Semiquinone TopoII Topoisomerase II Inhibition (Antitumor Effect) Amrubicinol->TopoII ROS Reactive Oxygen Species (ROS) (Hematological Toxicity) Semiquinone->ROS  Redox Cycling  with O₂ ROS->ROS  Oxidative Stress

Amrubicin metabolic pathways determine therapeutic and toxic outcomes.

Quantitative Pharmacokinetic and Enzyme Data

The quantitative relationships between amrubicin, its metabolites, and key enzymes are critical for predicting efficacy and toxicity.

Table 1: Key Pharmacokinetic Parameters of Amrubicin and Amrubicinol
Parameter Amrubicin Amrubicinol (Active Metabolite)
Relative Cytotoxic Potency Baseline (prodrug) 10- to 100-fold more active than amrubicin [3] [1]
Typical Plasma AUC (at 45 mg/m²/day x 3) 13.490 μg·h/mL [1] 2.585 μg·h/mL [1]
Apparent Total Clearance 15.4 L/h (high inter-individual variability, CV=49.8%) [1] -
Elimination Half-Life (T½) 7.1 ± 1.3 hours [1] 18.0 ± 3.0 hours [1]
Correlation with Toxicity - Cmax and AUC correlate with severity of neutropenia [1]
Table 2: Enzyme Kinetics and Genetic Polymorphism Impact
Enzyme / Genetic Factor Role in Amrubicin Metabolism Key Experimental Findings / Impact
NQO1 (NAD(P)H Quinone Oxidoreductase 1) Two-electron reduction of quinone moiety; may be protective [3] [2] Metabolism inhibited by dicoumarol (selective inhibitor) [3] [2]
NQO1 Polymorphism (C609T, Pro187Ser) Leads to a destabilized enzyme with rapid degradation [3] [5] T/T genotype: Unstable protein, low enzyme activity; significant correlation with reduced hematological toxicity [3] [5]
Carbonyl Reductase Two-electron reduction of C-13 carbonyl to form amrubicinol [1] [2] Reaction inhibited by quercetin [2]
NADPH-Cytochrome P450 Reductase One-electron reduction of quinone moiety, leading to redox cycling [3] [2] Generates semiquinone radical anions; associated with oxidative stress [3]

Key Experimental Protocols

To study amrubicin metabolism, robust and validated experimental methods are required.

In Vitro Metabolism Using Liver Fractions
  • Objective: To identify primary metabolic routes and responsible enzymes [2]
  • Protocol:
    • Incubation System: Use human or rat liver microsomes (for P450 reductase activity) or cytosol (for NQO1 and carbonyl reductase activity) [2]
    • Reaction Mix: Incubate amrubicin with liver fraction in appropriate buffer (e.g., potassium phosphate) containing NADPH as a cofactor [2]
    • Enzyme Inhibition: Incorporate selective inhibitors to pinpoint enzyme contributions:
      • Dicoumarol: Inhibits NQO1 activity in cytosol [3] [2]
      • Quercetin: Inhibits carbonyl reductase-mediated formation of amrubicinol in cytosol [2]
      • TlCl₃ (Thallium Chloride): Inhibits P450 reductase activity in microsomes [2]
    • Analysis: Quantify parent drug and metabolites (amrubicinol, deamino derivatives) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection [1] [5]
Pharmacogenomic Analysis of NQO1 C609T
  • Objective: To correlate patient genotype with pharmacokinetics and toxicity [5]
  • Protocol:
    • DNA Extraction: Isolate genomic DNA from patient peripheral blood samples using a commercial kit [5]
    • Genotyping: Use TaqMan-based real-time PCR to assay the C609T (rs1800566) single nucleotide polymorphism (SNP) [5]
    • PK/PD Correlation: Administer amrubicin (e.g., 30 or 40 mg/m²/day for 3 days). Collect plasma samples at specified times (e.g., 24h post-dose on days 2 and 4). Measure plasma concentrations of amrubicin and amrubicinol via HPLC. Compare metabolite levels and incidence of hematological toxicities (neutropenia, leukopenia) across different genotypes (C/C, C/T, T/T) [5]

Clinical and Developmental Implications

Understanding amrubicin metabolism has direct practical consequences:

  • Managing Hematological Toxicity: The strong link between amrubicinol exposure and severe neutropenia suggests that therapeutic drug monitoring could be beneficial [1]. The NQO1 C609T genotype may serve as a predictive biomarker for toxicity risk, allowing for personalized dosing [3] [5]
  • Explaining Cardiotoxicity Profile: Lower cardiotoxicity of amrubicin compared to doxorubicin is attributed to lower accumulation in the heart and the formation of inactive metabolites like 9-deaminoamrubicin that readily diffuse out of cardiac tissue [7]
  • Guiding Drug Combinations: In vitro studies show that cisplatin does not influence the metabolic rates of amrubicin or amrubicinol in human liver fractions, supporting the pharmacokinetic feasibility of this common combination therapy [2]

References

Amrubicin preclinical development and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Metabolic Activation

Amrubicin's cytotoxic activity involves a well-defined mechanism of action and metabolic activation, which you can see in the diagram below.

G Amrubicin Amrubicin Amrubicinol Amrubicinol Amrubicin->Amrubicinol  CBR1 Enzyme  (Carbonyl Reduction) DNA_Intercalation DNA Intercalation Amrubicinol->DNA_Intercalation TopoII_Inhibition Stabilize Topo II- DNA Cleavable Complex Amrubicinol->TopoII_Inhibition DNA_Damage DNA Double- Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Cell_Death Apoptosis & Cell Death DNA_Damage->Cell_Death

Amrubicin is metabolically activated to its more potent form, amrubicinol, which then exerts its cytotoxic effects.

Quantitative Preclinical Efficacy Data

The tables below summarize key quantitative data from foundational preclinical studies on amrubicin and amrubicinol.

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Amrubicin and Amrubicinol [1]

Cell Line Cancer Type Amrubicin IC₅₀ (nM) Amrubicinol IC₅₀ (nM) Potency Increase (Fold)
Various (17 lines) Mixed (Lung, etc.) Reported Range Reported Range 5 to 100-fold

Amrubicinol, the active metabolite, demonstrated significantly greater potency than the parent compound across a panel of human cancer cell lines [1].

Table 2: In Vivo Antitumor Activity of Amrubicin in Human Lung Cancer Xenograft Models [1]

Human Lung Cancer Xenograft Tumor Growth Inhibition by Amrubicin (25 mg/kg, i.v.)
Five of Six Models Substantial prevention of growth
Activity Profile Confirmed activity as a single agent

Preclinical Combination Therapy Studies

Research has explored the synergistic potential of amrubicin with other chemotherapeutic agents.

Table 3: In Vitro Drug Interaction Analysis of Amrubicinol with Other Agents [1]

Combination Partner Combination Index (CI) Value Interpretation
Cisplatin < 1 Synergistic
Irinotecan < 1 Synergistic
Gefitinib < 1 Synergistic
Trastuzumab < 1 Synergistic
Vinorelbine = 1 Additive
Gemcitabine > 1 Antagonistic

In vivo studies in human tumor xenograft models further confirmed that combinations of amrubicin with cisplatin, irinotecan, vinorelbine, trastuzumab, and tegafur/uracil caused significant tumor growth inhibition without markedly enhancing body weight loss, suggesting these combinations are well-tolerated [1]. A specific clinical dose-escalation study recommended a regimen of irinotecan (60 mg/m² on day 1) with amrubicin (35 mg/m²/day on days 1-3) every 3 weeks with G-CSF support for extensive-disease SCLC [2].

Detailed Experimental Protocols

The key methodologies from the foundational preclinical study are outlined below [1].

In Vitro Cell Proliferation Assay & Combination Index Analysis
  • Cell Lines: A panel of human cancer cell lines was used, including SCLC (e.g., Lu-24, Lu-134), NSCLC (e.g., Lu-116, A549), and other cancer types. Cells were maintained in RPMI-1640 or DMEM supplemented with 10% FCS at 37°C in 5% CO₂.
  • Procedure: Cells were plated in 96-well plates. After 24 hours, they were treated with serial dilutions of individual drugs or combined agents at a fixed concentration ratio for 72 hours.
  • Viability Measurement: Cell viability was assessed using colorimetric assays like WST-1 or AlamarBlue.
  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated for each agent. The interaction between drugs (synergism, additivity, antagonism) was quantitatively analyzed using the Chou and Talalay method, which calculates a Combination Index (CI).
In Vivo Xenograft Model Efficacy Studies
  • Animal Model: Female athymic nude mice (BALB/c nu/nu) were used.
  • Tumor Implantation: Human tumor fragments were implanted subcutaneously into the flanks of the mice.
  • Study Design: Once established tumors reached a volume of 100-300 mm³, mice were randomized into treatment and control groups (n=6-8). Treatments were administered intravenously or intraperitoneally according to predefined schedules.
  • Efficacy Evaluation:
    • Tumor Volume was measured regularly and calculated using the formula: (smaller diameter)² × (larger diameter) / 2.
    • Tumor Growth Inhibition was assessed by comparing the tumor volumes in treated versus control groups.
    • Tolerability was monitored by tracking body weight as an indicator of overall toxicity.

The available search results provide a robust overview of amrubicin's preclinical profile, though the most current research appears to focus more on its clinical application. For the most complete information on its initial discovery and very early development, consulting the primary research articles from the early 2000s or directly from the developer (Dainippon Sumitomo Pharma) would be advisable.

References

Amrubicin synthesis and structural analogs

Author: Smolecule Technical Support Team. Date: February 2026

Structural Characteristics and Synthesis

Amrubicin is a third-generation, completely synthetic 9-aminoanthracycline, which distinguishes it from earlier anthracyclines produced by fermentation or semisynthetic processes [1] [2].

The table below summarizes the key structural features of amrubicin and how it compares to a classic anthracycline, doxorubicin.

Feature Amrubicin Classic Anthracycline (e.g., Doxorubicin)
Origin Fully synthetic [1] Fermentation or semisynthetic [1]
9-Position Amino group [1] [3] Hydroxyl group (as part of a carbonyl in doxorubicin) [3]
Sugar Moisty Simple sugar moiety [1] Daunosamine [1]
4-Position Lacks a methoxy group [3] Methoxy group present [3]
13-Position Carbonyl group (ketone) [1] Carbonyl group (ketone) in doxorubicin; 14-hydroxy in doxorubicin [3]
3'-Position (Sugar) Lacks an amino group [3] Amino group present [3]

While a complete, step-by-step experimental protocol for its synthesis is not fully detailed in the available literature, a key starting material and reaction are identified in a patent [4]. The synthesis begins with a 7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione derivative and involves a Ritter-type amidation reaction to introduce the critical 9-amino group [4]. The patent also notes that the synthetic process includes a glycosylation step to attach the sugar moiety to the aglycon anthracycline [4].

Mechanism of Action and Activation

Amrubicin functions primarily as a potent topoisomerase II (Topo II) inhibitor, and its activity depends on enzymatic activation within the body [1] [2] [5]. The following diagram illustrates its metabolic activation and primary mechanism.

G Amrubicin Amrubicin (Prodrug) Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol Reduction by Carbonyl Reductase TopoII Topoisomerase II Amrubicinol->TopoII  Inhibits DNA_Complex Stabilized DNA-Topo II Complex TopoII->DNA_Complex  Stabilizes DSB Double-Strand DNA Breaks DNA_Complex->DSB  Causes Apoptosis Apoptosis (Cell Death) DSB->Apoptosis  Triggers

Amrubicin is rapidly converted in the liver, kidney, and tumor tissues to its active metabolite, amrubicinol, by cytoplasmic carbonyl reductase [1] [2]. This active form is 20- to 220-fold more potent than the parent drug in vitro [1].

The primary mechanism involves:

  • Stabilization of the Topoisomerase II-DNA complex: Amrubicinol stabilizes the cleavable complex formed by Topo II with DNA, preventing the relegation of double-strand DNA breaks [2] [5].
  • Induction of DNA Damage and Apoptosis: The persistent double-strand breaks trigger activation of caspase-3 and -7, leading to programmed cell death [2].

Unlike doxorubicin, amrubicin and amrubicinol are much less potent in producing DNA intercalation, which is a secondary mechanism for other anthracyclines [1].

Pharmacological and Toxicity Profile

The pharmacological and clinical characteristics of amrubicin are summarized in the table below.

Parameter Details
Chemical Formula C₂₅H₂₅NO₉ [2]
Metabolism Primarily via reduction by cytoplasmic carbonyl reductase to amrubicinol; also by NADPH-P450 reductase and NAD(P)H-quinone oxidoreductase [2].
Route of Elimination Primarily hepatobiliary; urinary excretion is minor (2.7-19.6% of dose) [2].
Protein Binding 82.0 - 97.1% [2]
Half-Life 20 - 30 hours [2]
Dose-Limiting Toxicity Myelosuppression, primarily neutropenia and leukopenia [1] [2].
Key Hematotoxicity Risk Associated with NQO1 polymorphism (C609T), which leads to an unstable enzyme and may increase toxicity risk [3].
Cardiotoxicity Shows little delayed-type cardiotoxicity in animal models compared to doxorubicin [1].

Key Experimental Protocol for Mechanism Study

For researchers investigating the mechanism of action of amrubicin, the following methodology from a key study can serve as a reference [5].

Objective: To assess the formation of DNA-protein complexes and double-strand DNA breaks induced by amrubicin and amrubicinol, and to confirm the role of Topo II using a specific inhibitor.

Materials and Methods:

  • Cell Culture: Use appropriate human cancer cell lines (e.g., CCRF-CEM or KU-2 cells). Maintain cells in recommended medium and conditions.
  • Treatment Groups:
    • Control group (vehicle only)
    • Amrubicin treatment group
    • Amrubicinol treatment group
    • ICRF-193 (a catalytic Topo II inhibitor) group
    • Combination group (Amrubicin or Amrubicinol + ICRF-193)
  • DNA-Protein Complex Assay: Measure the formation of DNA-protein complexes using a filter-binding assay or an immunoblot-based method (e.g., the ICE assay).
  • Analysis of DNA Strand Breaks: Quantify double-strand DNA breaks using techniques such as pulsed-field gel electrophoresis or the neutral comet assay.
  • Cell Growth Inhibition Assay: Evaluate cytotoxicity using a standardized method like the MTT assay or clonogenic survival assay across all treatment groups.

Key Experimental Insight: The study demonstrated that pre-treatment with ICRF-193 antagonized the formation of DNA-protein complexes and double-strand breaks caused by amrubicin and amrubicinol. This confirms that the cell growth inhibition is specifically due to Topo II-mediated events rather than general DNA intercalation [5].

References

Amrubicin volume of distribution and protein binding

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Profile of Amrubicin

The table below summarizes the key quantitative data for Amrubicin:

Parameter Value Details / Conditions
Volume of Distribution 1.4 times total body water [1] Moderate volume of distribution [1].
Protein Binding 82.0 - 85.3% [1] In patients with normal hepatic function [1].
91.3 - 97.1% [1] In patients with hepatic impairment [1].

Detailed Experimental Data and Methodologies

The data for Amrubicin's volume of distribution and protein binding comes from specific clinical and preclinical studies.

  • Volume of Distribution: The value is reported as a multiple of total body water, indicating a moderate distribution beyond the plasma compartment [1].
  • Protein Binding: A dedicated study was performed to investigate the plasma protein binding of Amrubicin in two patient groups: those with hepatic impairment and those with normal liver function. The results showed a statistically significant difference, with higher binding observed in patients with compromised liver function [1].

Pharmacokinetic Pathway and Experimental Workflow

The following diagram illustrates the key metabolic pathway of Amrubicin and the subsequent measurement of its distribution and binding parameters.

G Amrubicin Amrubicin Enzyme Cytoplasmic Carbonyl Reductase Amrubicin->Enzyme Administration Amrubicinol Amrubicinol (Active Metabolite) Enzyme->Amrubicinol Reduction Analysis Parameter Analysis Amrubicinol->Analysis Plasma & RBC Measurement Vd Volume of distribution Analysis->Vd PB Protein Binding Analysis->PB

Diagram of Amrubicin metabolism and parameter analysis.

The primary metabolic pathway involves the reduction of Amrubicin by the enzyme cytoplasmic carbonyl reductase to form its active metabolite, amrubicinol [1]. This metabolite is notable for its higher concentration in red blood cells (RBCs) compared to plasma [1]. Following the formation and distribution of amrubicinol, the key pharmacokinetic parameters, including volume of distribution and protein binding, are analyzed.

References

Pharmacokinetic Parameters of Amrubicin and Amrubicinol

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data from clinical studies is summarized in the table below.

Parameter Amrubicin Amrubicinol Study Details
Terminal Half-Life (Plasma/Blood) 20-30 hours [1] 53 hours (in blood) [2] Single-agent administration.
Peak Plasma Concentration (Cmax) Not Quantified 2-4 hours post-amrubicin dose [2] Observed after a 5-minute IV infusion.
Area Under Curve (AUC) Ratio Reference AUC~Amrubicinol~ / AUC~Amrubicin~ ≈ 0.67 (in blood) [2] Molar ratio on day 3 of treatment.
Volume of Distribution Moderate (≈1.4 x total body water) [1] Extensive distribution into RBCs [1] Amrubicinol RBC AUC 2.5 to 57.9x higher than in plasma [1].
Plasma Clearance Low (22% of total liver blood flow) [1] Information not specifically available Suggests a primarily non-renal clearance route.
Route of Elimination Primarily hepatobiliary [1] Primarily hepatobiliary [1] Urinary excretion: 2.7-19.6% of dose (amrubicinol excretion > amrubicin) [1].
Protein Binding 82.0-97.1% [1] Information not available Higher binding observed in patients with hepatic impairment.

Metabolism and Pharmacokinetic Pathway

The following diagram illustrates the metabolic pathway and key pharmacokinetic behaviors of Amrubicin in the body.

G Amrubicin PK Pathway: Metabolism & Distribution A Amrubicin IV Administration B Rapid Distribution & Metabolism A->B 5-min infusion C Amrubicinol (Active Metabolite) B->C Enzymatic Reduction E Extensive Distribution into Red Blood Cells (RBCs) C->E  RBC AUC >> Plasma AUC F Elimination Primarily Hepatobiliary C->F Terminal t½ = 53 h D Cytoplasmic Carbonyl Reductase D->C Primary Enzyme

Detailed Experimental Protocols from Clinical Studies

The pharmacokinetic data is derived from specific clinical trial methodologies. Here are the protocols for key studies:

  • Phase I Study in Refractory/Relapsed Lung Cancer [3]

    • Objective: Determine the Maximum Tolerated Dose (MTD) and characterize the pharmacokinetics.
    • Dosing: Amrubicin was administered intravenously at doses of 30, 35, or 40 mg/m² on three consecutive days, every 3 weeks.
    • PK Analysis: Blood samples were collected to determine the plasma concentration versus time profiles of amrubicin and amrubicinol. The Area Under the Curve (AUC) was calculated and found to increase with the amrubicin dose.
    • Conclusion: The recommended Phase II dose was established at 35 mg/m²/day for 3 days every 3 weeks.
  • Phase I Study on PK and Cardiac Repolarization [2]

    • Objective: Evaluate the pharmacokinetics and effect on the heart's QT interval in non-Japanese patients with solid tumors.
    • Dosing: Patients received amrubicin at 40 mg/m²/day as a 5-minute infusion on days 1-3 of a 21-day cycle.
    • PK Sampling: During cycle 1, serial blood and plasma samples were collected on days 1-9 for concentration analysis.
    • Key Finding: This study provided the specific data on the 53-hour terminal half-life of amrubicinol in blood and its extensive distribution into erythrocytes.
  • Study in Patients with Hepatic Impairment [4]

    • Objective: Compare the pharmacokinetics and safety in lung cancer patients with impaired versus normal hepatic function.
    • Methodology: Patients with impaired hepatic function received adjusted doses of amrubicin based on their baseline liver function tests (total bilirubin, AST, ALT).
    • Analysis: Pharmacokinetic parameters were estimated using non-compartmental analysis from concentration data obtained via liquid chromatography with tandem mass spectrometry (LC-MS/MS).
    • Conclusion: With dose adjustment, exposure to amrubicin and amrubicinol in patients with hepatic impairment falls within the range observed in patients with normal liver function.

Important Considerations for Researchers

  • Hepatic Function: The pharmacokinetics of amrubicin are significantly altered in patients with impaired hepatic function. Dosing must be adjusted based on baseline bilirubin and liver enzyme levels to avoid increased exposure and toxicity [4].
  • Active Metabolite: The potent active metabolite, amrubicinol, has a much longer half-life than the parent drug and accumulates in red blood cells. This must be considered in PK/PD modeling and dosing schedule planning [1] [2].
  • Safety Profile: The dose-limiting toxicity is myelosuppression, primarily neutropenia. Cardiotoxicity, a known class effect of anthracyclines, is also a risk, though one study found no clinically relevant QT interval prolongation at the 40 mg/m²/day for 3 days regimen [3] [1] [2].

References

Amrubicin dosing regimen 3 consecutive days every 3 weeks

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

The following protocol synthesizes the standard methods used in clinical trials of amrubicin as a 3-day infusion every 3 weeks [1] [2] [3].

1. Drug Reconstitution and Administration

  • Reconstitution: Reconstitute amrubicin hydrochloride powder with sterile water for injection.
  • Dilution: Further dilute the reconstituted solution in 100-250 mL of normal saline or 5% glucose solution.
  • Infusion: Administer via intravenous (IV) infusion over 5-10 minutes once daily [2] [3] [4].

2. Dosing Schedule

  • The standard schedule is administration on Days 1, 2, and 3 of a 21-day (3-week) cycle [1] [2].
  • Dosing is based on Body Surface Area (BSA). Proceed with treatment only if the patient's neutrophil count recovers to ≥1,500/mm³ and platelet count recovers to ≥100,000/mm³ [1].

3. Pre-medication and Supportive Care

  • Pre-medication: Administer antiemetic prophylaxis, such as a 5-HT3 receptor antagonist, before each amrubicin infusion [2].
  • Myelosuppression Management: Vigilant monitoring for myelosuppression is essential. Prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF) should be considered, especially for patients with prior severe neutropenia, as per guidelines [2].

4. Dose Modification Guidelines Dose adjustments are critical for managing toxicity, particularly in later lines of therapy. The following table summarizes key modification criteria:

Parameter Dose Adjustment Criteria
Hematologic Toxicity If grade 4 neutropenia or thrombocytopenia occurs, consider dose reduction in subsequent cycles [1] [3].
Febrile Neutropenia A dose reduction is required for subsequent cycles [3].
Hepatic/Renal Impairment The safety profile in patients with organ dysfunction is not fully established. Use with caution and consider dose adjustments based on clinical judgment.
Third-line vs. Second-line Reduce dose from 40 mg/m² to 35 mg/m² in the third-line setting due to cumulative toxicity and reduced bone marrow reserve [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) and Mechanism Insights

Understanding amrubicin's mechanism and PK/PD is vital for protocol design and managing inter-patient variability.

Metabolism and Mechanism of Action The diagram below illustrates the metabolic activation and primary mechanism of amrubicin.

amrubicin_mechanism AMR Amrubicin AMROH Amrubicinol (Active Metabolite) AMR->AMROH  Reduction by Carbonyl Reductase TopoII Topoisomerase II AMROH->TopoII  Inhibits DTC DNA-TopoII Cleavable Complex TopoII->DTC  Stabilizes Apoptosis Apoptosis DTC->Apoptosis  Induces

  • Potent Metabolite: The active metabolite, amrubicinol, exhibits 20- to 220-fold more potent antitumor activity than the parent compound in vitro [1].
  • Topoisomerase II Inhibition: The primary mechanism of cytotoxicity is the inhibition of DNA topoisomerase II, leading to stabilization of the DNA-topoisomerase II complex and subsequent apoptosis [1].
  • PK/PD Correlates: A 2019 population PK/PD study found that the area under the curve (AUC) of amrubicinol is significantly correlated with the severity of neutropenia [2]. Patients with the SLC28A3 SNP (rs7853758) and poorer performance status may have a higher risk of severe neutropenia and may require a lower dose [2].

Application Notes for Researchers & Clinicians

  • Dose Individualization: The standard 40 mg/m² dose may not be suitable for all patients. Population PK/PD modeling suggests that the optimal dose to prevent severe neutropenia can vary widely, with one study estimating a median of 22 mg/m² (range: 8-40 mg/m²) for high-risk patients [2].
  • Evolving Clinical Context: Recent studies confirm that the efficacy and safety profile of amrubicin remains robust even in patients with extensive-stage SCLC who have been pretreated with immune checkpoint inhibitors, making it a viable second-line option in modern treatment sequences [5].
  • Non-Cross Resistance: Preclinical data indicates that amrubicin and amrubicinol show some degree of non-cross-resistance with doxorubicin, which may be relevant for drug sequencing strategies [1].

References

Amrubicin second-line therapy small cell lung cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amrubicin in SCLC

Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, accounting for approximately 15% of all lung cancers [1] [2]. Despite initial sensitivity to first-line platinum-etoposide chemotherapy combined with immune checkpoint inhibitors (ICI), most patients relapse with resistant disease [1] [3]. Amrubicin, a synthetic 9-aminoanthracycline, has emerged as a pivotal second-line treatment option, particularly in Asia, demonstrating significant activity even in platinum-refractory disease [4].

The drug's importance has increased in the modern immunotherapy era, where understanding its efficacy following chemoimmunotherapy failure and managing its hematological toxicities have become critical clinical challenges [5] [6]. This document provides comprehensive application notes and experimental protocols to support preclinical and clinical investigation of amrubicin in SCLC.

Clinical Efficacy Data

Table 1: Clinical Trial Outcomes of Amrubicin in Relapsed SCLC
Study Design Patient Population N Dosage Regimen ORR Median PFS Median OS Key Findings
Phase II [4] Platinum-refractory 75 40 mg/m² days 1-3, q3w 21.3% 3.2 months 6.0 months Active in progressive disease during/first-line therapy
Retrospective [6] Post-ICI era 21 25-40 mg/m² days 1-3 + PEG 52.4% 4.7 months 9.6 months PEG reduced FN incidence to 4.8%, improved dose intensity
Retrospective [7] Post-chemoimmunotherapy 45 25-40 mg/m² days 1-3, q3-4w 60.0% - - NLR identified as significant prognostic biomarker
Retrospective [5] Mixed (ICI & non-ICI 1L) 91 Not specified - 4.9 months* 17.6 months* *PFS and OS from start of first-line ICI-chemo

Abbreviations: ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; q3w: Every 3 weeks; ICI: Immune Checkpoint Inhibitor; PEG: Pegfilgrastim; FN: Febrile Neutropenia; NLR: Neutrophil-to-Lymphocyte Ratio.

Recommended Clinical Administration Protocol

Patient Selection Criteria
  • Indication: Second-line treatment for extensive-stage SCLC after failure of first-line platinum-based chemotherapy with or without ICIs [5] [2].
  • Key Considerations: Efficacy observed in both sensitive and refractory relapses, though response rates are higher in sensitive disease (progression >90 days after first-line therapy) [4] [2].
Dosing and Administration
  • Standard Dose: 35-45 mg/m² intravenous infusion over 5 minutes daily on days 1-3 of a 21-day cycle [6] [4].
  • Dose Modification: Reduce to 25-35 mg/m² for patients with poor performance status (ECOG ≥2), extensive prior therapy, or pre-existing hematological compromise [6] [7].
  • Premedication: Consider antiemetics based on institutional guidelines for moderately emetogenic chemotherapy.
Toxicity Management and Prophylaxis
  • Hematological Toxicity: Grade 3-4 neutropenia occurs in 67% of patients without growth factor support [4].
  • Pegfilgrastim Prophylaxis: Primary prophylactic pegfilgrastim (6mg subcutaneous on day 4) significantly reduces febrile neutropenia (4.8% vs 30.8%) and enables maintained dose intensity [6].
  • Recommended Monitoring: Complete blood counts weekly, liver and renal function tests prior to each cycle, and cardiac function assessment (LVEF) every 2-3 cycles due to potential anthracycline cardiotoxicity [4].

Pharmacokinetics and Metabolism

Amrubicin undergoes rapid conversion to its active metabolite, amrubicinol (C-13 hydroxy metabolite), which demonstrates 10- to 100-fold greater cytotoxicity than the parent compound [8]. Pharmacokinetic studies following administration of 45 mg/m² daily for 3 days reveal:

  • Amrubicin AUC(0-72): 13,490 ng·h/mL
  • Amrubicinol AUC(0-72): 2,585 ng·h/mL
  • Metabolic Ratio (amrubicinol:amrubicin AUC): 15.1 ± 4.6%
  • Apparent Clearance: 15.4 L/h with high interindividual variability (CV=49.8%) [8]

Plasma concentrations of both compounds correlate with hematological toxicity severity, suggesting potential for therapeutic drug monitoring to optimize dosing [8].

Biomarkers for Response Prediction

Table 2: Prognostic and Predictive Biomarkers in Amrubicin-Treated SCLC
Biomarker Type Measurement Prognostic Value Proposed Cut-off
Neutrophil-to-Lymphocyte Ratio (NLR) [7] Inflammatory Peripheral blood Independent predictor of worse PFS and OS Study-specific median
Advanced Lung Cancer Inflammation Index (ALI) [7] Inflammatory/Nutritional BMI × albumin/NLR Significant predictor of OS in univariate analysis Study-specific median
Amphiregulin (AREG) [9] Resistance factor Tumor tissue/serum ELISA Confers resistance via EGFR activation Not established
Prior ICI Maintenance [7] Clinical factor Treatment history Associated with improved OS after AMR N/A

Recent evidence indicates that inflammatory and nutritional biomarkers, particularly NLR, show significant promise for predicting outcomes in patients receiving amrubicin after prior chemoimmunotherapy [7]. The duration from ICI administration to disease progression may also influence amrubicin efficacy, suggesting persistent immunological effects [7].

Experimental Protocols

In Vitro Cytotoxicity Assessment

Purpose: Evaluate amrubicin sensitivity and resistance mechanisms in SCLC cell lines.

Materials:

  • SCLC cell lines (e.g., DMS53, H520)
  • Amrubicin and amrubicinol stock solutions
  • Cell culture reagents and 96-well plates
  • MTT assay kit or alternative viability reagents

Methodology:

  • Seed cells at optimal density (3-5×10³ cells/well) in 96-well plates
  • After 24-hour incubation, treat with serially diluted amrubicin/amrubicinol (0.001-10 μM)
  • Incubate for 72 hours under standard conditions (37°C, 5% CO₂)
  • Assess viability using MTT assay: add 10μL MTT solution (5mg/mL), incubate 4 hours, dissolve formazan crystals in DMSO
  • Measure absorbance at 570nm with reference filter at 630-650nm
  • Calculate IC₅₀ values using nonlinear regression analysis [9]
Resistance Mechanism Investigation

Purpose: Identify and validate amrubicin resistance factors.

Amphiregulin-Mediated Resistance Protocol:

  • Establish amrubicinol-resistant sublines (H520/R, DMS53/R) via stepwise selection over 6 months [9]
  • Confirm resistance phenotype by comparing IC₅₀ values to parental lines
  • Perform transcriptome analysis (microarray/RNA-seq) to identify upregulated genes (AREG consistently identified as top candidate) [9]
  • Validate AREG overexpression via qRT-PCR and ELISA of conditioned media
  • Functional validation via AREG siRNA knockdown or cetuximab co-treatment to restore drug sensitivity [9]

Mechanism of Action and Resistance

G cluster_resistance Resistance Mechanisms AMR Amrubicin AMROH Amrubicinol (Active Metabolite) AMR->AMROH Enzymatic Conversion TopoII Topoisomerase II Inhibition AMROH->TopoII Potent Inhibition DSB DNA Double-Strand Breaks TopoII->DSB Stabilized Cleavage Complexes Apoptosis Apoptosis DSB->Apoptosis Irreparable Damage AREG Amphiregulin (AREG) Overexpression EGFR EGFR Pathway Activation AREG->EGFR Binding Survival Survival Signaling Activation EGFR->Survival Downstream Signaling MDR1 MDR1/P-glycoprotein Efflux MDR1->AMROH Cellular Efflux

Diagram 1: Mechanism of amrubicin cytotoxicity and established resistance pathways in SCLC. Amphiregulin-mediated EGFR activation and MDR1 efflux represent key resistance mechanisms that can be targeted therapeutically [9].

Emerging Research Directions

Several promising research avenues are emerging:

  • Novel Resistance Mechanisms: Beyond amphiregulin, investigation into NOTCH signaling, MYC amplification, and neuroendocrine phenotype switching may reveal additional resistance pathways relevant to amrubicin response [3].

  • Sequencing with Immunotherapy: The impact of prior ICI treatment on amrubicin efficacy requires further exploration, with preliminary data suggesting inflammatory biomarkers may predict outcomes [5] [7].

  • Combination Strategies: Based on resistance mechanisms, rational combinations with EGFR inhibitors or NOTCH pathway modulators warrant preclinical investigation [9] [3].

Conclusion

Amrubicin remains a cornerstone of second-line SCLC therapy with demonstrated efficacy in the post-immunotherapy era. Optimal management requires careful attention to dose individualization, proactive hematological support, and consideration of emerging biomarkers. Further research into resistance mechanisms and novel combinations may enhance its therapeutic index and address the critical unmet need in relapsed SCLC.

References

Amrubicin intravenous administration preparation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Amrubicin

Table 1: Pharmacokinetic Parameters of Amrubicin and Amrubicinol

Parameter Amrubicin Amrubicinol (Active Metabolite) Notes & Sources
Typical Dose 35-45 mg/m² (Metabolite of parent drug) Administered as a 5-minute IV infusion on days 1-3 of a 3-4 week cycle [1] [2].
AUC (0-72h) ~13,490 ng·h/mL ~2,585 ng·h/mL Values reported at a dose of 45 mg/m² over 3 days [3].
Clearance Low (22% of liver blood flow) Information not specified in sources [4]
Volume of Distribution 1.4 x total body water Information not specified in sources Considered a moderate volume of distribution [4].
Protein Binding 82.0 - 97.1% Information not specified in sources Percentage range depends on patient's hepatic function [4].
Half-Life 20 - 30 hours Information not specified in sources [4]
Primary Elimination Hepatobiliary Hepatobiliary Urinary excretion is minor (2.7-19.6% of dose) [4].

Table 2: Clinical Efficacy and Safety Profile

Aspect Data Context & Sources
Overall Response Rate 32.5% In relapsed SCLC patients after prior therapy [2].
Median Progression-Free Survival 3.4 - 4.1 months In patients with relapsed SCLC [2].
Median Overall Survival 7.5 - 9.9 months In patients with relapsed SCLC [2].
Dose-Limiting Toxicity Myelosuppression (Neutropenia) [1] [4]
Grade ≥3 Neutropenia 57.5% Observed in a recent study [2].
Grade ≥3 Febrile Neutropenia 10.0% Observed in a recent study [2].
Other Frequent Toxicities Leukopenia, Mucositis, Nausea, Vomiting, Alopecia [4]

Experimental Protocols

1. Clinical Dosing and Administration

  • Dosing Regimen: Amrubicin is typically administered at a dose of 35-40 mg/m² intravenously over 5 minutes, for three consecutive days (Days 1-3), in a 3 to 4-week cycle [1]. Recent studies also use doses ranging from 25-45 mg/m² [2].
  • Premedication: Prophylactic use of serotonin (5-HT3) receptor antagonists is recommended to prevent nausea and vomiting [1].
  • Supportive Care: The use of Granulocyte-Colony Stimulating Factor (G-CSF) is critical. It can be used as treatment for established grade 4 neutropenia or febrile neutropenia [1], or as prophylaxis at the physician's discretion to prevent these complications [2].

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling A population PK/PD model has been developed to individualize dosing and prevent severe neutropenia [1].

  • Methodology: The model connects the pharmacokinetics of amrubicin and amrubicinol to a semi-mechanistic model of absolute neutrophil count (ANC) time course.
  • Key Covariates: The final model incorporates several patient-specific factors:
    • Body Surface Area (BSA) as a covariate for clearance and volume of distribution.
    • Genetic Polymorphism: A specific single nucleotide polymorphism in the SLC28A3 gene (rs7853758).
    • Performance Status (PS) of the patient.
  • Application: This model can be used to simulate optimal doses. For example, one analysis estimated the median optimal dose to prevent grade 4 neutropenia was 22 mg/m² (range: 8-40 mg/m²) for susceptible patients [1].

Mechanism of Action and Metabolic Pathway

The following diagram illustrates the mechanism of action and metabolic pathway of amrubicin.

G Amrubicin Amrubicin (IV Administration) Amrubicinol Amrubicinol (Active Metabolite) Amrubicin->Amrubicinol  Reduction by Carbonyl Reductase   TopoII Topoisomerase II Enzyme Amrubicinol->TopoII  Inhibits & Stabilizes Cleavable Complex   DSB Double-Stranded DNA Breaks TopoII->DSB  Prevents Re-ligation   Apoptosis Apoptosis (Cell Death) DSB->Apoptosis  Triggers Caspase Activation  

Critical Gaps and Further Research Needs

A significant gap identified in the available literature is the lack of detailed, step-by-step instructions for the reconstitution and dilution of the amrubicin lyophilized powder for intravenous infusion. Parameters such as:

  • The specific diluent required.
  • The volume of diluent to add.
  • The final concentration of the reconstituted solution.
  • Compatibility with IV bags and infusion lines.
  • In-use stability conditions and time.

For definitive preparation protocols, you must consult the official manufacturer's prescribing information or relevant hospital compounding guidelines, as these are the authoritative sources for such critical procedures.

References

Comprehensive Application Notes and Protocols: Amrubicin IC₅₀ Determination in Cell Culture Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amrubicin and Its Research Context

Amrubicin hydrochloride is a completely synthetic 9-aminoanthracycline derivative that has demonstrated significant antitumor activity against various cancer types, particularly lung cancer models. As a potent topoisomerase II inhibitor, amrubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex, preventing DNA re-ligation and leading to DNA break accumulation and apoptosis. Unlike earlier anthracyclines, amrubicin exhibits a distinct resistance profile, often remaining effective in cell lines resistant to doxorubicin and other anthracyclines due to its enhanced cellular accumulation and distribution properties. This characteristic makes it particularly valuable for investigating resistance mechanisms in cancer cell models [1] [2] [3].

Determining the half-maximal inhibitory concentration (IC₅₀) of amrubicin in cell culture systems represents a fundamental methodology in oncology drug discovery and development. This parameter quantifies the concentration of amrubicin required to reduce cell viability by 50% under controlled experimental conditions, providing critical information about drug potency, cellular sensitivity, and potential resistance patterns. The accurate determination of IC₅₀ values enables researchers to compare amrubicin's efficacy across different cell line models, identify sensitive and resistant cellular phenotypes, and design rational combination therapies with other chemotherapeutic agents [4] [5].

The following application notes and protocols provide detailed methodologies for determining amrubicin IC₅₀ values in cell culture systems, with specific considerations for this particular anthracycline derivative. These protocols incorporate optimal assay conditions, appropriate cell line models, and validated detection methods that have been successfully employed in peer-reviewed studies investigating amrubicin's antitumor activity. Special attention is given to the unique properties of amrubicin and its active metabolite, amrubicinol, which demonstrates 5-100 times greater cytotoxic activity than the parent compound in various human cancer cell lines [4] [2].

Materials and Equipment

Required Reagents and Cell Lines

Table 1: Essential Reagents for Amrubicin IC₅₀ Determination

Category Specific Items Application Notes
Cell Lines Human lung cancer cell lines (A549, PC-6, Lu-24, Lu-134, LX-1, H520, Calu-1), Breast cancer (BT-474), Ovarian cancer explants Select based on research focus; lung cancer lines most extensively validated for amrubicin studies [4] [6] [7]
Culture Media RPMI-1640, DMEM, F-12 medium supplemented with 10% FBS, 2-4 mM L-glutamine, antibiotics (penicillin/streptomycin) Maintain cells at 37°C in 5% CO₂/95% air; specific medium varies by cell line [4] [6]
Viability Assays WST-1, AlamarBlue, Cell Counting Kit-8 (CCK-8) Colorimetric assays preferred for amrubicin studies; incubation typically 1-4 hours at 37°C [4] [6]
Key Reagents This compound, DMSO (sterile, cell culture grade), Phosphate buffered saline (PBS), Trypsin-EDTA solution Reconstitute amrubicin according to manufacturer specifications; use fresh preparations for optimal activity
Specialized Equipment
  • Cell culture incubator maintaining 37°C with 5% CO₂ humidified atmosphere
  • Biosafety cabinet (Class II) for sterile procedures
  • Inverted phase-contrast microscope for cell morphology assessment
  • Automated cell counter or hemocytometer for cell quantification
  • Multi-channel pipettes for efficient reagent dispensing in 96-well formats
  • Microplate reader capable of measuring absorbance (450 nm for WST-1/CCK-8) or fluorescence (Excitation 530-560 nm/Emission 580-610 nm for AlamarBlue)
  • CO₂-resistant plates (96-well flat bottom plates recommended for optimal optical properties in absorbance readings)

Cell Line Preparation and Plating Protocols

Cell Culture Maintenance and Expansion

Proper cell line maintenance is critical for generating reproducible and reliable IC₅₀ data for amrubicin. Cells should be maintained in their recommended culture media and routinely passaged to maintain logarithmic growth prior to experimentation. The passage number should be carefully documented, with experiments ideally conducted between passages 5-25 after thawing to maintain genetic stability and consistent phenotypic responses. Cells should be monitored for mycoplasma contamination regularly using appropriate detection methods, as contamination can significantly alter drug sensitivity profiles [4] [5].

For preparation toward IC₅₀ determination, cells should be harvested at approximately 70-80% confluence using standard trypsinization procedures. Following detachment, cell viability should be assessed using trypan blue exclusion or similar methods, with viability exceeding 90% required for proceeding with experimental plating. Cell concentration should be accurately determined using an automated cell counter or hemocytometer, and suspensions adjusted to appropriate densities in complete culture medium specific to the experimental plating requirements outlined below [6].

Experimental Plating Procedures

Table 2: Cell Seeding Densities for Common Cancer Cell Lines in Amrubicin IC₅₀ Assays

Cell Line Cancer Type Seeding Density (cells/well in 96-well plate) Adherence Time (hours) Reference
A549 Lung adenocarcinoma 1×10³ 24 [6]
Calu-1 Squamous cell lung carcinoma 1×10³ 24 [6]
H520 Squamous cell lung carcinoma 2×10³ 24 [6]
BT-474 Breast ductal carcinoma 5×10³ 24 [4]
LX-1 Small cell lung cancer 2-5×10³ 24 [4] [7]

The experimental workflow for cell plating follows a standardized procedure to ensure consistency:

G Start Harvest logarithmic-phase cells A Determine cell count and viability (>90% viability required) Start->A B Prepare cell suspension in complete culture medium A->B C Seed cells in 96-well plates at optimized densities B->C D Incubate for 24 hours (37°C, 5% CO₂) C->D E Verify cell adherence and morphology by microscopy D->E F Proceed with amrubicin treatment E->F

Following the 24-hour adherence period, but prior to compound addition, plates should be visually inspected using an inverted microscope to confirm uniform cell distribution, appropriate cell density, and healthy morphological appearance. Any wells showing unusual characteristics or contamination should be excluded from subsequent analysis.

Compound Preparation and Treatment Protocol

Amrubicin Stock Solution and Serial Dilution

This compound should be reconstituted in sterile dimethyl sulfoxide (DMSO) to prepare a primary stock solution, typically at a concentration of 10-50 mM. This stock solution can be aliquoted and stored at -20°C or -80°C for extended periods, with protection from light to prevent compound degradation. For IC₅₀ determination experiments, a secondary intermediate stock solution is prepared by diluting the primary stock in complete cell culture medium, with final DMSO concentrations not exceeding 0.1% in any treatment condition to maintain cellular viability [4] [6].

An 11-point serial dilution series is recommended for comprehensive IC₅₀ determination, typically spanning a concentration range of 0.1 nM to 100 μM for amrubicin. The specific range may be adjusted based on preliminary experiments or literature values for particular cell line models. The following dilution scheme has been successfully employed in published amrubicin studies:

G Start Amrubicin stock solution (10 mM in DMSO) A Intermediate dilution in culture medium (100 μM) Start->A B Two-fold serial dilutions in culture medium A->B C 11-point concentration series (0.1 nM - 100 μM) B->C D Vehicle control (0.1% DMSO) and blank wells C->D

Each experimental plate should include appropriate controls: vehicle control wells (medium with equivalent DMSO concentration but no amrubicin) to represent 100% cell viability, and blank wells (medium without cells) for background subtraction in absorbance or fluorescence measurements.

Treatment Administration and Incubation

Following the 24-hour cell adherence period, culture medium should be carefully aspirated from the wells and replaced with the prepared amrubicin dilution series or control solutions. Each concentration should be tested in a minimum of three technical replicates to account for experimental variability. For time course studies, a standard 72-hour continuous exposure has been most frequently employed in amrubicin sensitivity studies, though shorter exposures (24-48 hours) may be appropriate for specific experimental objectives [4] [6] [7].

Following compound addition, plates should be returned to the humidified 37°C incubator with 5% CO₂ for the duration of the treatment period. To minimize edge effects and evaporation, it is recommended to include PBS in peripheral wells or use specialized plates with evaporation barriers. For extended incubation periods exceeding 48 hours, the inclusion of an intermediate feeding step with fresh compound may be necessary to maintain consistent drug exposure, though this is not typically required for 72-hour exposures [5].

Viability Assessment and Data Analysis

Cell Viability Measurement

Following the 72-hour amrubicin exposure period, cell viability should be assessed using validated colorimetric or fluorometric methods. For most amrubicin sensitivity studies, tetrazolium salt-based assays (WST-1, CCK-8) or resazurin reduction assays (AlamarBlue) have been successfully employed. The specific procedure varies by detection method:

  • WST-1/CCK-8 Assay: Add 10 μL of WST-1 or CCK-8 solution directly to each well containing 100 μL of culture medium. Incubate plates for 1-4 hours at 37°C, then measure absorbance at 450 nm using a microplate reader, with a reference wavelength of 600-650 nm to correct for background interference [4].

  • AlamarBlue Assay: Add AlamarBlue reagent to achieve a final concentration of 10% (v/v) in each well. Incubate for 1-4 hours at 37°C, then measure fluorescence using excitation at 530-560 nm and emission at 580-610 nm [4].

Viability measurements should be performed while cells remain in culture conditions to prevent alterations in metabolic state. The measurement timepoint should be determined empirically by monitoring the development of the colorimetric or fluorometric signal, ensuring that measurements are taken during the linear phase of signal development before saturation occurs.

IC₅₀ Calculation and Data Interpretation

Raw absorbance or fluorescence values should first be corrected by subtracting the average blank well readings. The percentage of cell viability for each amrubicin concentration is then calculated using the formula:

% Viability = (Corrected Sample Absorbance / Corrected Vehicle Control Absorbance) × 100

The IC₅₀ value is determined by fitting the concentration-response data to a nonlinear regression model, with the four-parameter logistic (4PL) model most commonly employed:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

Where Y represents the response (% viability), X represents the logarithm of amrubicin concentration, Top and Bottom represent the upper and lower plateaus of the curve, and HillSlope describes the steepness of the curve. This analysis can be performed using specialized software such as GraphPad Prism, R, or similar statistical packages.

Table 3: Reported IC₅₀ Values for Amrubicin in Various Cancer Cell Lines

Cell Line Cancer Type Reported IC₅₀ Range Exposure Duration Assay Method Reference
A549 Lung adenocarcinoma 400 nM (as single agent) 72 hours WST-1 [6]
Calu-1 Squamous cell lung carcinoma ~2 μM (as single agent) 72 hours CCK-8 [6]
H520 Squamous cell lung carcinoma ~4 μM (as single agent) 72 hours CCK-8 [6]
Multiple lung lines Various lung cancers Variable across cell lines 72 hours WST-1/AlamarBlue [4]

Advanced Experimental Applications

Combination Studies with Other Therapeutics

Amrubicin is frequently investigated in combination with other chemotherapeutic agents, requiring specialized experimental designs and analysis methods. For combination studies, both compounds are typically tested in a matrix dilution scheme that explores multiple ratio combinations. The resulting data are analyzed using the combination index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [4].

Previous studies have identified several synergistic combinations with amrubicin metabolites including cisplatin, irinotecan/SN-38, and molecular-targeted agents such as gefitinib and trastuzumab. The HDAC inhibitor OBP-801 has also demonstrated synergistic activity with amrubicin in squamous cell lung carcinoma models through induction of mitochondrial ASK1-dependent apoptosis [4] [6]. For these studies, careful consideration of administration sequence is critical, as timing can significantly impact the observed interaction, as demonstrated in irinotecan-amrubicin combination studies [7].

Troubleshooting and Technical Considerations

Several technical considerations specific to amrubicin should be addressed during experimental design and execution. The potent activity of amrubicin's metabolite, amrubicinol, which demonstrates substantially greater cytotoxicity than the parent compound in many systems, necessitates careful interpretation of results, particularly in models with significant metabolic capacity [4] [2]. Additionally, researchers should consider that:

  • The redox activity of amrubicin may interfere with certain tetrazolium-based assays; appropriate controls and validation experiments should be included [2].
  • Cell line authentication and regular screening for mycoplasma contamination are essential for maintaining reproducible response profiles.
  • Interlaboratory variability in IC₅₀ values can be substantial; inclusion of reference cell lines with established response profiles facilitates cross-study comparisons.

Conclusion

The protocols outlined in this document provide a robust framework for determining amrubicin IC₅₀ values in cancer cell line models. The standardized methodology encompassing cell culture preparation, compound treatment, viability assessment, and data analysis enables reliable quantification of amrubicin sensitivity across diverse experimental systems. These approaches have been successfully employed to characterize amrubicin's activity profile, identify synergistic drug combinations, and elucidate mechanisms underlying its efficacy in various cancer models, particularly lung cancer. The continued application of these standardized protocols will facilitate more consistent data generation across laboratories and accelerate the development of amrubicin-containing therapeutic regimens.

References

Comprehensive Application Notes and Protocols for Amrubicin Consolidation Chemotherapy After Chemoradiation in Limited-Stage Small-Cell Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Limited-stage small-cell lung cancer (LS-SCLC) represents approximately one-third of all SCLC cases and poses significant therapeutic challenges despite initial sensitivity to chemoradiation. The current standard treatment for LS-SCLC consists of concurrent chemoradiotherapy (CCRT) with four cycles of etoposide and cisplatin plus concurrent thoracic radiotherapy, which has been the cornerstone of management for decades. Despite high initial response rates, most patients inevitably experience relapse, with only 25-30% surviving beyond 5 years, creating an urgent need for more effective consolidation strategies to improve long-term outcomes [1] [2].

The scientific rationale for amrubicin consolidation therapy stems from its distinct mechanism of action and demonstrated efficacy in SCLC. Amrubicin is a fully synthetic 9-aminoanthracycline that differs structurally from traditional anthracyclines like doxorubicin. It functions primarily as a potent topoisomerase II inhibitor rather than a DNA intercalator, with its active metabolite, amrubicinol, exhibiting 10- to 100-fold greater anticancer activity than the parent compound [3] [4]. This mechanism is particularly relevant in the consolidation setting as it provides a non-cross-resistant treatment approach that may target chemotherapy-resistant clones surviving initial chemoradiation.

The pharmacological properties of amrubicin further support its use in consolidation therapy. Unlike traditional anthracyclines, amrubicin demonstrates lower cardiotoxicity due to reduced accumulation in cardiac tissue and differential metabolic processing [3] [4]. The metabolic activation of amrubicin to amrubicinol is mediated by carbonyl reductase, while inactivation occurs via NADPH:quinone oxidoreductase (NQO1). Notably, the C609T polymorphism in NQO1 has been correlated with both hematological toxicity and clinical response, suggesting a potential role for pharmacogenomic guidance in therapy optimization [3] [4].

Clinical Trial Data and Evidence Summary

Key Clinical Studies of Amrubicin Consolidation

Multiple clinical investigations have evaluated the efficacy and safety of amrubicin following initial chemoradiation for LS-SCLC. The most compelling evidence comes from a phase II study specifically designed to assess consolidation amrubicin after standard CCRT. This trial demonstrated a promising 2-year progression-free survival rate of 35.7% and a median overall survival of 60.9 months, significantly exceeding historical controls [1] [2]. These outcomes are particularly noteworthy given that the study was terminated early due to slow patient accrual, yet still demonstrated clinically meaningful benefits.

A feasibility study investigating amrubicin plus cisplatin following etoposide-cisplatin chemoradiotherapy further supports the potential of this approach. This trial reported exceptional long-term outcomes, with a 5-year progression-free survival rate of 41.9% and a 5-year overall survival rate of 57.8% [5]. The median progression-free survival was 41.9 months, which represents one of the most favorable results reported in LS-SCLC and underscores the potential of amrubicin-containing consolidation regimens to significantly extend disease control.

More recently, a 2025 retrospective study evaluated amrubicin monotherapy in patients with relapsed SCLC previously treated with CRT, demonstrating that amrubicin retains its efficacy even in the post-CRT setting, with a response rate of 50.0% and median overall survival of 13.5 months from initiation of amrubicin [6]. This finding is particularly important as it suggests that amrubicin remains an effective option even after disease recurrence following initial CRT.

Comparative Efficacy and Safety Data

Table 1: Efficacy Outcomes of Amrubicin-Containing Regimens in LS-SCLC

Study Type Patients Treatment Regimen Response Rate (%) Median PFS (months) Median OS (months) Survival Rates
Phase II [1] 28 (consolidation) CCRT → Amrubicin 86 14.3 60.9 2-year PFS: 35.7%
Feasibility [5] 21 CCRT → AP 95 41.9 Not reached 5-year PFS: 41.9%; 5-year OS: 57.8%
Retrospective [6] 30 CRT → Amrubicin (at relapse) 50.0 4.1 13.5 -

Table 2: Safety Profile of Amrubicin Consolidation Therapy

Toxicity Amrubicin Monotherapy [1] Amrubicin + Cisplatin [5] Amrubicin in Relapsed Setting [6]
Hematological AEs
Grade 3/4 Neutropenia 64.3% 100% 70.0%
Grade 3/4 Leukopenia 57.1% 100% 63.3%
Grade 3/4 Thrombocytopenia 28.6% 43% 23.3%
Grade 3/4 Anemia 21.4% 24% 30.0%
Non-hematological AEs
Febrile Neutropenia 10.7% 43% 10.0%
Pneumonitis Not reported Not reported Grade 3: 3.3%

The safety profile of amrubicin consolidation is characterized primarily by manageable hematological toxicities. The phase II study of amrubicin monotherapy consolidation reported no treatment-related deaths and manageable hematological toxicity, with grade 3/4 neutropenia occurring in 64.3% of patients and febrile neutropenia in 10.7% [1]. When amrubicin was combined with cisplatin in the consolidation setting, hematological toxicity was more pronounced but manageable with prophylactic granulocyte colony-stimulating factor (G-CSF) support, which was required in 76% of patients [5].

The comparative analysis of these studies reveals that while amrubicin consolidation introduces significant hematological toxicity, particularly neutropenia, these effects are generally manageable with appropriate supportive care and dose modifications. The notable absence of significant cardiotoxicity, a common limitation with traditional anthracyclines, represents a distinct advantage for amrubicin in the consolidation setting where patients have already undergone potentially cardiotoxic prior treatments [3] [4].

Recommended Protocol and Implementation Guidelines

Treatment Schedule and Administration

The standard protocol for amrubicin consolidation therapy initiates only after completion of induction concurrent chemoradiotherapy and thorough assessment of patient eligibility. The induction phase consists of four cycles of etoposide (100 mg/m² days 1-3) and cisplatin (60 mg/m² day 1) administered every 3 weeks with concurrent thoracic radiotherapy (45 Gy in 30 fractions of 1.5 Gy twice daily) [1] [5]. Following completion of induction CCRT, patients should be evaluated for consolidation criteria before proceeding with amrubicin.

The consolidation phase should begin within 42 days of the last cycle of induction chemotherapy. The recommended regimen is amrubicin 40 mg/m² administered intravenously on days 1-3 of a 21-day cycle for a total of three cycles [1]. Amrubicin should be administered as a 5-minute intravenous injection with appropriate monitoring during and immediately after infusion. For fit patients with adequate organ function, combination therapy with amrubicin (40 mg/m² days 1-3) plus cisplatin (60 mg/m² day 1) may be considered based on the improved long-term outcomes observed in the feasibility study, though with increased vigilance for hematological toxicity [5].

Patient Selection Criteria

Inclusion criteria for amrubicin consolidation therapy should encompass: histologically or cytologically confirmed LS-SCLC; completion of standard induction CCRT with etoposide/cisplatin and concurrent thoracic radiotherapy; absence of disease progression during induction therapy; Eastern Cooperative Oncology Group performance status of 0-2; adequate hematological function (white blood cell count ≥3,000/mm³, platelets ≥100,000/mm³); sufficient hepatic function (bilirubin ≤1.5 mg/dl, AST and ALT ≤100 IU/l); and adequate renal function (creatinine ≤2.0 mg/dl) [1].

Exclusion criteria should include: evidence of disease progression during or after induction therapy; active infection; unresolved grade ≥2 radiation pneumonitis; significant pericardial effusion; active concomitant malignancy; myocardial infarction within previous 3 months; unstable angina; uncontrolled diabetes mellitus or hypertension; and interstitial pneumonia or active lung fibrosis [1] [5]. Particular attention should be paid to pulmonary function given the potential risk of treatment-related pneumonitis.

Dose Modification Guidelines

Dose adjustments should be implemented based on hematological toxicity and non-hematological adverse events. For amrubicin, the dose should be reduced by 5 mg/m² in subsequent cycles if patients experience WBC <1,000/mm³, neutrophils <500/mm³, platelets <25,000/mm³, or grade 3 non-hematological toxicities (excluding nausea, vomiting, fatigue, alopecia, and transient electrolyte disturbances) [1]. Treatment should be delayed until recovery of WBC ≥3,000/mm³ and platelets ≥100,000/mm³, and resolution of non-hematological toxicities to grade ≤1.

Prophylactic G-CSF support should be strongly considered, particularly during the first cycle, as 76% of patients required G-CSF support in the feasibility study of amrubicin plus cisplatin consolidation [5]. The use of G-CSF has been shown to allow for maintenance of dose intensity and may reduce the incidence of febrile neutropenia, which occurred in 10-43% of patients across studies [1] [5] [6].

Experimental Methodologies and Assessment Protocols

Tumor Response Assessment

Standardized response evaluation should be conducted according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [1]. Tumor assessments should be performed at three key timepoints: after completion of thoracic radiotherapy, during 8 to 28 days from the start of the fourth cycle of etoposide-cisplatin, and after the last cycle of amrubicin consolidation therapy. Following completion of all treatment, post-treatment evaluations should be performed every 2 months until death or disease progression.

Radiological assessment should include computed tomography (CT) of the chest and abdomen, with consideration for positron emission tomography (PET) in cases where residual disease is uncertain. Brain imaging using CT or magnetic resonance imaging should be performed to evaluate for intracranial progression, particularly in patients who do not receive prophylactic cranial irradiation.

Safety and Toxicity Monitoring

Comprehensive safety monitoring should include weekly blood tests (complete blood count with differential, comprehensive metabolic panel) during the consolidation phase and for at least 2 weeks after the last cycle of amrubicin. Toxicity should be graded according to the National Cancer Institute-Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.0 or later [1].

Special attention should be paid to hematological parameters given the high incidence of neutropenia and thrombocytopenia. Patients should be monitored for signs and symptoms of infection, particularly during neutrophil nadirs (typically days 10-14 of each cycle). Cardiac function monitoring through echocardiography or MUGA scan is recommended at baseline and as clinically indicated, though amrubicin demonstrates lower cardiotoxicity than traditional anthracyclines [3] [4].

Pharmacokinetic and Pharmacodynamic Assessments

Research methodologies for investigating amrubicin pharmacokinetics should include blood sampling at multiple timepoints following drug administration to characterize the plasma concentration-time profiles of both amrubicin and its active metabolite amrubicinol. High-performance liquid chromatography (HPLC) is the preferred analytical method for quantification [3].

Pharmacogenetic analyses should consider evaluating the C609T polymorphism of NADPH quinone oxidoreductase 1 (NQO1), as this genetic variant has been correlated with both hematological toxicity and clinical response to amrubicin [3] [4]. These specialized assessments contribute valuable insights for understanding interindividual variability in drug exposure and toxicity.

Visual Workflows and Schematic Diagrams

Treatment Protocol Structure

G Induction Induction Phase Etoposide 100mg/m² D1-3 + Cisplatin 60mg/m² D1 Q3W for 4 cycles TRT Concurrent Thoracic Radiotherapy 45 Gy in 30 fractions (1.5 Gy BID) Induction->TRT Initiated concurrently Assessment Response Assessment (Within 42 days after Cycle 4) TRT->Assessment Consolidation Consolidation Phase Amrubicin 40mg/m² D1-3 Q3W for 3 cycles Assessment->Consolidation Eligible patients PCI Prophylactic Cranial Irradiation (For patients with CR/near-CR) Assessment->PCI Optional for CR/near-CR FollowUp Follow-up Phase Imaging Q2M until progression/death Consolidation->FollowUp PCI->FollowUp

Figure 1: LS-SCLC Treatment Protocol with Amrubicin Consolidation

This workflow outlines the sequential treatment structure for amrubicin consolidation therapy, beginning with concurrent chemoradiation as induction, followed by response assessment, and proceeding to consolidation with amrubicin for eligible patients. The protocol incorporates optional prophylactic cranial irradiation for patients achieving complete response or near-complete response, consistent with standard management of LS-SCLC [1] [5].

Patient Progression and Eligibility

G Start LS-SCLC Patients Started Induction CCRT (n=36) CompleteInduction Completed Induction CCRT (4 cycles EP + TRT) Start->CompleteInduction Eligibility Eligibility Assessment for Consolidation CompleteInduction->Eligibility ReceivedConsolidation Received Amrubicin Consolidation (n=28, 78%) Eligibility->ReceivedConsolidation Meeting criteria Excluded Excluded from Consolidation (Progression/Toxicity) Eligibility->Excluded Not meeting criteria CompletedConsolidation Completed All Planned Amrubicin Cycles (n=24, 67%) ReceivedConsolidation->CompletedConsolidation Completed 3 cycles

Figure 2: Patient Progression Through Consolidation Therapy

This diagram illustrates the typical patient progression through amrubicin consolidation therapy based on clinical trial data. Of patients initiating induction chemoradiation, approximately 78% typically proceed to consolidation therapy, with about 67% completing all three planned cycles of amrubicin [1]. The most common reasons for exclusion from consolidation or early discontinuation include disease progression during induction, inadequate recovery from hematological toxicity, and development of significant non-hematological adverse events.

Conclusion and Future Directions

Amrubicin consolidation therapy represents a promising therapeutic strategy for improving long-term outcomes in patients with LS-SCLC who have completed initial chemoradiation. The available clinical evidence demonstrates meaningful improvements in survival endpoints with manageable toxicity profiles. The distinct mechanism of action of amrubicin as a potent topoisomerase II inhibitor provides a non-cross-resistant approach that may effectively target minimal residual disease following standard induction therapy.

Future research directions should focus on optimizing patient selection through biomarker development, including potential roles for NQO1 polymorphism analysis [3] [4]. Additionally, exploration of alternative sequencing strategies and combination regimens may further enhance the therapeutic index of amrubicin in this setting. The integration of novel therapeutic classes with amrubicin consolidation, particularly immunotherapeutic agents, represents an exciting frontier in LS-SCLC management that warrants investigation in prospective clinical trials.

References

Application Notes: Amrubicin for Small Cell Carcinoma of the Prostate

Author: Smolecule Technical Support Team. Date: February 2026

Small cell carcinoma of the prostate (SCCP) is a rare and aggressive variant of prostate cancer, often characterized by rapid progression, early metastasis, and poor response to standard androgen deprivation therapies [1] [2]. With a median survival often reported between 12 to 17.5 months, there is a pressing need for effective treatment strategies [1] [2]. Current first-line treatments are typically modeled after those for small cell lung cancer (SCLC), commonly consisting of platinum-based regimens like cisplatin with etoposide (PE) or irinotecan (PI) [3] [1]. However, upon disease progression, treatment options are limited. Evidence from multiple case reports suggests that amrubicin (AMR), a synthetic anthracycline, can serve as an effective therapeutic option in later lines of therapy.

Clinical Evidence Summary

The following table summarizes quantitative data from case studies on amrubicin use in SCCP. A consistent dosing regimen of 40 mg/m² on days 1, 2, and 3 of a 21-day cycle was used in most recent cases, while one older study used 35 mg/m² [4] [5].

Table 1: Summary of Clinical Case Data for Amrubicin in SCCP

Case Reference Therapy Line Cycles Best Overall Response Progression-Free Period (Months) Overall Survival from AMR Start (Months) Key Adverse Events
[1] Second-line 15 Complete Metabolic Response (CMR) >15 cycles >28 months (alive) G3 leukopenia, G2 neuropathy, G1 anorexia
[2] Second-line 7 Partial Response (PR) 6 6 (death from pneumonitis) G4 neutropenia, G2 thrombocytopenia
[3] (Case 1) Second-line ~9 cycles* Tumor Shrinkage (PR) 9 16 Not Specified
[3] (Case 2) Third-line Not Specified No Significant Response - 24 Not Specified
[3] (Case 3) Second-line ~5 cycles* Partial Response (PR) 5 36 Not Specified
[4] [5] First-line 1 Dramatic Reduction (PR) <1 (d/c due to AE) 5 G4 diarrhea

*Estimated based on progression month and standard 3-week cycles. Abbreviations: CMR: Complete Metabolic Response; PR: Partial Response; d/c: discontinued; AE: Adverse Event.

Key insights from the clinical data include:

  • Efficacy: Amrubicin has demonstrated clinically meaningful activity in SCCP, even after disease progression on first-line platinum regimens. Responses have included partial responses, significant tumor shrinkage, and in one case, a complete metabolic response on FDG-PET/CT that allowed for long-term disease control [3] [1] [2].
  • Administration Duration: The number of cycles administered varies widely (1 to 15 cycles), often dictated by efficacy and tolerability [3] [1] [2]. Long-term administration over 12-15 cycles has been shown to be feasible with supportive care [1].
  • Overall Survival: While achieving prolonged survival remains challenging, some patients treated with amrubicin survived for 16 to 36 months after starting treatment [3].
Experimental Protocol

This protocol outlines the recommended use of amrubicin for SCCP in a research or advanced clinical setting, based on the synthesized case data.

1. Patient Selection and Indication

  • Indication: Amrubicin is indicated for patients with metastatic or relapsed SCCP who have progressed after first-line chemotherapy with a platinum-based regimen (e.g., cisplatin/carboplatin with etoposide or irinotecan) [3] [1] [2].
  • Diagnostic Confirmation: Diagnosis of SCCP must be confirmed histologically by biopsy, with typical immunohistochemical markers (e.g., synaptophysin, chromogranin A, CD56) and often low PSA levels relative to tumor burden [1] [2]. The novel marker FOXA2 has also been identified as a sensitive and specific marker for small cell neuroendocrine carcinoma of the prostate [6].
  • Baseline Assessments:
    • Imaging: Whole-body CT scan, FDG-PET/CT, and MRI brain (if symptomatic) to evaluate metastatic disease burden. FDG-PET/CT is particularly valuable for staging and assessing metabolic response [1].
    • Laboratory Tests: Complete blood count (CBC), comprehensive metabolic panel, and serum neuroendocrine markers (Neuron-Specific Enolase (NSE) and Pro-gastrin-releasing peptide (ProGRP)) [1] [2].

2. Dosing and Administration

  • Recommended Dosage: Amrubicin 40 mg/m² administered by intravenous infusion over 5 minutes once daily on Days 1, 2, and 3 of a 21-day cycle [1] [2].
  • Dose Modifications:
    • Hematologic Toxicity: Delay next cycle until ANC ≥ 1,500/mm³ and platelets ≥ 100,000/mm³. For febrile neutropenia or grade 4 thrombocytopenia, consider dose reduction to 35 mg/m² or administration of granulocyte colony-stimulating factor (G-CSF) support [1] [2].
    • Non-hematologic Toxicity: For severe (Grade ≥ 3) non-hematologic toxicity, delay therapy until resolution to Grade ≤ 1 and consider dose reduction. Note that grade 4 diarrhea has been reported with amrubicin and requires immediate and aggressive management [4].

3. Response and Safety Monitoring

  • Efficacy Monitoring:
    • Assess tumor response every 2-3 cycles (every 6-9 weeks) using diagnostic imaging (CT or FDG-PET/CT) and serial measurement of serum neuroendocrine markers (NSE, ProGRP) [1] [2].
    • Response Criteria: Utilize RECIST 1.1 for anatomic imaging and PERCIST for FDG-PET/CT evaluations [1].
  • Safety Monitoring:
    • CBC: Monitor weekly during each cycle due to the high risk of myelosuppression, especially neutropenia and leukopenia [1] [2].
    • Other Tests: Conduct regular clinical assessments for diarrhea, anorexia, and peripheral neuropathy [1] [4].
    • Management: Proactively use G-CSF for grade 3/4 leukopenia/neutropenia. Provide anti-diarrheal prophylaxis and patient education on managing diarrhea.
Mechanism of Action and Therapeutic Context

Amrubicin is a synthetic 9-aminoanthracycline. Its primary mechanism of action is the inhibition of topoisomerase II, leading to DNA double-strand breaks and apoptosis. Unlike some other anthracyclines, amrubicin is reported to lack cumulative dose-dependent cardiotoxicity, which may allow for longer-term administration [2].

The diagram below illustrates the positioning of amrubicin in the treatment sequence for SCCP and its core mechanism of action.

G cluster_path SCCP Treatment Pathway cluster_mech Amrubicin Mechanism of Action FirstLine First-Line Therapy Cisplatin/Carboplatin + Etoposide or Irinotecan Progression1 Disease Progression FirstLine->Progression1 SecondLine Second/Third-Line Therapy Amrubicin Progression1->SecondLine Progression2 Disease Progression SecondLine->Progression2 Research Investigational Therapies (e.g., BCL-2, Wee1 inhibitors) Progression2->Research AMR Amrubicin MOA Inhibition of Topoisomerase II AMR->MOA Effect DNA Double-Strand Breaks & Apoptosis MOA->Effect

Critical Considerations for Clinical Development
  • Management of Adverse Events: Myelosuppression is the most common and significant toxicity. Proactive management with G-CSF is often required. Grade 4 diarrhea, though less common, can be life-threatening and requires immediate intervention [1] [2] [4].
  • Treatment Beyond Progression: The optimal duration of therapy is not defined. In responders, treatment may be continued until disease progression or unacceptable toxicity, with some patients tolerating up to 15 cycles [1].
  • Novel Therapeutic Strategies: Research indicates that SCNPC may have other therapeutic vulnerabilities. Preclinical studies suggest that BCL-2 is highly upregulated in SCNPC, and inhibitors like Navitoclax can induce apoptosis. Combination therapy with a Wee1 inhibitor (AZD-1775) may overcome resistance to BCL-2 inhibition, presenting a potential future strategy [7].
  • Health System Approval: In some regions (e.g., Japan), amrubicin may not be covered by insurance for prostate cancer, requiring institutional approval for off-label use [2].

Conclusion

Amrubicin represents a viable and active chemotherapeutic agent for patients with advanced SCCP after failure of first-line platinum-based regimens. The documented cases of partial and complete metabolic responses provide a strong rationale for its consideration in the second-line setting. Successful application requires careful patient selection, rigorous monitoring for and management of myelosuppression, and standardized response assessment using both anatomical and functional imaging.

References

Quantitative Data on Amrubicin-Induced Neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the incidence of severe neutropenia and febrile neutropenia (FN) from key studies.

Table 1: Incidence of Severe Hematological Toxicities in Key Studies

Study / Report Type Patient Population Grade 3/4 Neutropenia Febrile Neutropenia (FN) Reference

| Real-World Study (2021) | Thoracic Malignancies (n=156) | 86% (any grade 3/4) 62% (grade 4) | 30% | [1] | | Systematic Review (2016) | Relapsed SCLC (n=803) | 70% | 12% | [2] | | Retrospective Study (2017) | LCNEC/HNSCNEC (n=18) | 44% | 17% | [3] |

Table 2: Recommended Amrubicin Dosing Based on Treatment Line

Treatment Line Recommended Dose Key Supporting Evidence
Second-line 40 mg/m² Feasible and effective; one study reported 1 of 13 patients developed FN at this dose [4].
Third-line 35 mg/m² Reduced due to unacceptable toxicity at 40 mg/m²; better safety profile [4].

Experimental Protocols & Investigational Approaches

For researchers designing studies around amrubicin-induced neutropenia, here are detailed methodologies from recent investigations.

Protocol for a Real-World, Multi-Institutional Retrospective Study

This protocol is designed to assess the real-world incidence and risk factors for FN.

  • Objective: To determine the real-world incidence of FN in patients with thoracic malignancies treated with single-agent amrubicin [1].
  • Patient Selection:
    • Inclusion Criteria: Consecutive patients with thoracic malignancies (e.g., SCLC, NSCLC) treated with single-agent amrubicin.
    • Key Variables to Collect: Age, sex, diagnosis, clinical stage, history of prior chemotherapy, treatment line, amrubicin dose, baseline neutrophil count, use of G-CSF, and antibacterial drugs [1].
  • Intervention:
    • Amrubicin is administered intravenously as a 5-minute infusion, typically at 35-45 mg/m² on days 1-3, every 3-4 weeks [1].
    • In the cited study, prophylactic pegylated G-CSF (PEG-G-CSF) was not used in the first cycle for any patient [1].
  • Outcome Measures:
    • Primary Endpoint: Incidence of FN, defined as a single febrile episode (≥38.0 °C) with an absolute neutrophil count (ANC) of ≤500 cells/mm³ [1].
    • Secondary Endpoints: Duration of hospitalization, need for chemotherapy dose reduction or delay, progression-free survival (PFS), and overall survival (OS) [1].
  • Statistical Analysis:
    • Use Kaplan-Meier method for survival analysis of PFS and OS.
    • Use univariate and multivariate Cox proportional hazards analyses to identify potential risk factors for FN [1].
Protocol for a Population Pharmacokinetic-Pharmacodynamic (Pop PK-PD) Study

This advanced protocol aims to model the relationship between drug exposure and neutropenia to enable personalized dosing.

  • Objective: To develop a Pop PK-PD model linking the pharmacokinetics of amrubicin and its active metabolite, amrubicinol, to the time course of Absolute Neutrophil Count (ANC), and to identify covariates (e.g., genetics) that influence this relationship [5] [6].
  • Patient Population: Patients with lung cancer receiving amrubicin monotherapy (e.g., 35-40 mg/m² on days 1-3 every 3-4 weeks) after platinum-based treatment [5].
  • Blood Sampling and Analysis:
    • PK Sampling: Collect plasma samples at multiple time points (e.g., pre-infusion, 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-infusion) on days 1-3 to measure concentrations of amrubicin and amrubicinol [5].
    • PD Monitoring: Routinely monitor ANC throughout the first treatment cycle [5].
    • Genotyping: Extract DNA from patient blood samples and genotype for polymorphisms in metabolizing enzymes and transporters (e.g., using a platform like the DMET plus chip) [5].
  • Model Development:
    • Use nonlinear mixed-effects modeling (e.g., with Phoenix NLME) to develop the PK model for amrubicin and amrubicinol.
    • Connect the PK model to a semi-mechanistic myelosuppression model to describe the effect of amrubicinol exposure on ANC time course [5].
  • Application & Simulation:
    • The final model can be used to simulate individual optimal doses to prevent grade 4 neutropenia. One analysis suggested a median optimal dose of 22 mg/m² (range: 8-40 mg/m²) for patients at high risk [5] [6].

Mechanism and Workflow Visualization

The following diagram illustrates the mechanism of amrubicin-induced neutropenia and the corresponding research workflow for its management.

cluster_mechanism Mechanism of Amrubicin-Induced Neutropenia cluster_management Research & Management Pathways AMR Amrubicin Administration (IV, Days 1-3) AMR_Metab Metabolism to Amrubicinol (Active Form) AMR->AMR_Metab TopoII Inhibition of Topoisomerase II AMR_Metab->TopoII DNA_Damage DNA Damage in Rapidly Dividing Cells TopoII->DNA_Damage Myelosupp Bone Marrow Myelosuppression DNA_Damage->Myelosupp Neutropenia Neutropenia / Febrile Neutropenia Myelosupp->Neutropenia RiskFactors Identify Risk Factors: - Prior Chemo Lines - Performance Status - SLC28A3 Genotype Neutropenia->RiskFactors Triggers Prophylaxis Prophylactic G-CSF (PEG-G-CSF Recommended for FN Risk ≥20%) RiskFactors->Prophylaxis DoseAdjust Dose Individualization (35-40 mg/m², lower for 3rd-line or high risk) RiskFactors->DoseAdjust Monitor Monitor ANC & Fever Patient Neutropenic Precautions Prophylaxis->Monitor DoseAdjust->Monitor PK_PD Pop PK-PD Modeling for Precision Dosing PK_PD->DoseAdjust

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the real-world incidence of febrile neutropenia with amrubicin, and how does it compare to clinical trial data? Clinical trials often report lower FN rates (10-14%), but a 2021 multi-institutional real-world study found a significantly higher incidence of 30% in 156 patients with thoracic malignancies. This highlights a potential efficacy-effectiveness gap and underscores the need for proactive management in practice [1].

Q2: Is there evidence supporting the prophylactic use of G-CSF with amrubicin? Yes. Guidelines recommend primary prophylactic G-CSF when the risk of FN is ≥20%. Given the real-world FN incidence of 30%, prophylactic G-CSF, particularly pegylated G-CSF (PEG-G-CSF), should be strongly considered for patients receiving amrubicin, especially those with additional risk factors like prior chemotherapy [1].

Q3: Are there pharmacogenetic factors that influence the risk of amrubicin-induced neutropenia? Research indicates that genetic polymorphisms play a role. A key finding is that a single nucleotide polymorphism (SNP) in SLC28A3 (rs7853758) is a significant covariate in the pharmacokinetic-pharmacodynamic model of amrubicin. Furthermore, a polymorphism in NQO1 (C609T), which leads to an unstable enzyme, has been significantly correlated with increased hematological toxicity [5] [7].

Q4: Does the development of severe neutropenia correlate with amrubicin's anti-tumor efficacy? The relationship is complex. A 2023 retrospective study of 115 SCLC patients found that a higher incidence of severe neutropenia was associated with shorter progression-free survival (PFS), suggesting that uncontrolled severe neutropenia may be a marker for poor outcomes rather than efficacy. This reinforces the importance of management to maintain dose intensity and patient health [8].

References

What is the Incidence of Febrile Neutropenia with Amrubicin?

Author: Smolecule Technical Support Team. Date: February 2026

The incidence of febrile neutropenia (FN) with amrubicin monotherapy is significant and often higher in real-world settings than in initial clinical trials.

The table below summarizes the FN incidence reported in various studies:

Study / Context Patient Population Amrubicin Dose Febrile Neutropenia Incidence Source
Real-World Multi-Institutional Study [1] Thoracic Malignancies (n=156) 25-45 mg/m², days 1-3 30.1% (47 out of 156 patients) Sato et al. (2021)
Phase II Confirmatory Study [2] Refractory Small-Cell Lung Cancer (n=82) 40 mg/m², days 1-3 26.8% Inoue et al. (2014)
Retrospective Study [3] LCNEC/HNSCNEC (n=18) Not specified 17% (3 out of 18 patients) Matsuoka et al. (2017)
Phase II Trial (Initial Dose) [4] Thymic Malignancies (n=33) 40 mg/m², days 1-3 High rate leading to dose reduction Wakelee et al. (2015)

A key real-world study highlighted that patients who developed FN had a significantly shorter median overall survival (7.2 months) compared to those who did not (10.0 months), underscoring the critical impact of this adverse event on patient outcomes [1].

What Factors Influence Neutropenia and FN Risk?

Understanding the risk factors and pharmacokinetics is crucial for predicting and preventing severe neutropenia.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: A study of 50 Japanese patients with lung cancer established a clear correlation between the plasma exposure (AUC₀–₇₂) of amrubicinol (the active metabolite of amrubicin) and the severity of neutropenia. Patients who experienced grade 4 neutropenia showed a significantly higher amrubicinol AUC than those who did not [5] [6].
  • Covariates in the PK/PD Model: The same analysis identified that:
    • Body Surface Area (BSA) impacts the clearance and volume of distribution of amrubicin and amrubicinol.
    • A specific polymorphism in the SLC28A3 gene (rs7853758) can influence the pharmacokinetics of amrubicinol.
    • Patient Performance Status (PS) is a covariate for both the clearance of amrubicinol and the susceptibility of bone marrow (mean maturation time) [5].
  • Impact of Prior Therapy: Most severe hematological toxicities occur in patients who have already received prior chemotherapy, which can compromise bone marrow reserve [1].

How Can Febrile Neutropenia Be Prevented?

Primary prophylaxis with granulocyte colony-stimulating factors (G-CSF) is a key strategy for reducing the risk of FN.

  • Pegfilgrastim Prophylaxis: A retrospective cohort study demonstrated the benefit of primary prophylaxis with pegfilgrastim (PEG).
    • In patients receiving amrubicin as second-line therapy for SCLC, the addition of pegfilgrastim significantly reduced the severity of neutropenia.
    • The incidence of FN dropped from 27.3% (without PEG) to 7.7% (with PEG) [7].
  • Dose Modification:
    • Empirical Dose Reduction: In clinical practice, the amrubicin dose is often started lower than the 40 mg/m² used in trials. In one large real-world study, the most common starting dose was 35 mg/m², and only 19% of patients started at the full 45 mg/m² dose [1].
    • Individualized Dosing Based on PK/PD: One research group developed a population PK/PD model to estimate an individual's optimal amrubicin dose to prevent grade 4 neutropenia. For the 29 patients in their study who experienced grade 4 neutropenia, the median optimal dose was calculated to be 22 mg/m², with a wide range (8-40 mg/m²), highlighting the need for personalized dosing [5].

What is the Recommended Management Protocol?

Based on the evidence, here is a workflow for managing amrubicin-induced neutropenia, from assessment to action.

Start Start: Amrubicin Treatment RiskAssess Patient Risk Assessment Start->RiskAssess G1 High FN Risk? (PS≥2, Prior CT, Low BSA) RiskAssess->G1 G2 Consider Primary PEG-G-CSF Prophylaxis G1->G2 Yes G3 Standard Monitoring G1->G3 No G4 Administer Amrubicin G2->G4 G3->G4 G5 Monitor ANC & Temperature G4->G5 G6 FN Develops? G5->G6 G7 1. Initiate Therapeutic G-CSF 2. Administer Broad-Spectrum Antibiotics 3. Consider Dose Delay/Reduction for Subsequent Cycles G6->G7 Yes G8 Continue Treatment G6->G8 No

What is the Mechanism of Amrubicin-Induced Neutropenia?

The following diagram illustrates the mechanism by which amrubicin causes neutropenia, from administration to the effect on neutrophils.

A Amrubicin IV Administration B Distribution to Tissues A->B C Hepatic Metabolism B->C D Amrubicinol (Active Metabolite) C->D E Inhibition of Topoisomerase II D->E F DNA Double-Strand Breaks E->F G Apoptosis of Rapidly Dividing Cells F->G H Bone Marrow Suppression G->H I Severe Neutropenia H->I J Febrile Neutropenia (FN) I->J + Infection/Fever

The mechanism involves several key steps [5] [8]:

  • Amrubicin Administration & Metabolism: Amrubicin is administered intravenously and is metabolized in the body to its active form, amrubicinol.
  • Topoisomerase II Inhibition: Both amrubicin and amrubicinol are potent topoisomerase II inhibitors. This is their primary mechanism of action, distinct from the DNA intercalation of traditional anthracyclines.
  • Cellular Damage & Apoptosis: By inhibiting topoisomerase II, they prevent the relegation of DNA strands after the enzyme's action, leading to DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.
  • Bone Marrow Suppression: Hematopoietic progenitor cells in the bone marrow are among the most rapidly dividing cells in the body. The cytotoxicity induced by amrubicin and amrubicinol leads to myelosuppression, which manifests most prominently as severe neutropenia due to the short lifespan of neutrophils.
  • Febrile Neutropenia: With a critically low absolute neutrophil count (ANC), the body's ability to fight infection is severely compromised, leading to FN when an infection (and associated fever) occurs.

References

Amrubicin hematological toxicity reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Amrubicin Hematological Toxicity Reduction

Q1: What is the incidence rate of key hematological toxicities associated with amrubicin? A1: Severe hematological toxicities are frequently observed with amrubicin. The table below summarizes the pooled incidence of grade 3/4 adverse events from a meta-analysis of 803 patients with relapsed small-cell lung cancer (SCLC) [1].

Hematological Toxicity Incidence (Grade 3/4)
Neutropenia 70%
Leukopenia 60.4%
Anemia 33%
Thrombocytopenia 20%
Febrile Neutropenia 12%

Specific studies in elderly populations (≥70 years) have reported even higher rates of grade ≥3 neutropenia, at 74.4% [2]. This confirms that myelosuppression is the primary dose-limiting toxicity of amrubicin.

Q2: Are there any genetic markers that can predict hematological toxicity? A2: Yes, the NQO1 C609T polymorphism is a significant pharmacogenetic marker.

  • Mechanism: The enzyme NADPH quinone oxidoreductase 1 (NQO1) metabolizes amrubicin. A C-to-T substitution at position 609 (C609T) leads to a loss of NQO1 enzyme activity [3].
  • Clinical Evidence: Patients with the T/T genotype showed a significant decrease in hematological toxicities compared to those with C/C or C/T genotypes. Research also indicates a tendency toward lower plasma concentrations of the active metabolite amrubicinol (AMR-OH) in T/T genotype patients, which may explain the reduced toxicity [3].

The following diagram illustrates the relationship between this genotype and its clinical outcome:

G NQO1_Polymorphism NQO1 C609T Polymorphism Enzyme_Activity NQO1 Enzyme Activity NQO1_Polymorphism->Enzyme_Activity  T/T Genotype AMR_Metabolism Amrubicin/Amrubicinol Metabolism Enzyme_Activity->AMR_Metabolism  Reduces Hematological_Tox Hematological Toxicity AMR_Metabolism->Hematological_Tox  Decreases

Q3: What predictive modeling approaches can forecast individual hematotoxicity risk? A3: Mechanistic biomathematical models can simulate an individual patient's risk of hematotoxicity.

  • Principle: These models use known pharmacokinetic (PK) data of cytotoxic drugs and a physiological model of bone marrow hematopoiesis (cell production) to simulate the effect of chemotherapy on blood cell counts [4] [5].
  • Protocol for Implementation:
    • Initial Data Collection: Administer the first cycle of amrubicin. Monitor and record the patient's blood counts (neutrophils, platelets, leukocytes) at close intervals (e.g., days 1, 3, 5, 8, 10, 12) to capture the nadir accurately [5].
    • Parameter Estimation: Use the blood count data from Cycle 1 to fit and individualize the key parameters of the biomathematical model for that specific patient [5].
    • Simulation & Prediction: Run the personalized model to simulate the blood count nadirs for subsequent chemotherapy cycles (e.g., Cycles 2-4). This predicts the grade of neutropenia, thrombocytopenia, and leukopenia the patient is likely to experience [5].
    • Clinical Decision Support: Use the model's predictions to guide pre-emptive interventions, such as prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF) or dose adjustments, in high-risk cycles before severe toxicity occurs [5].

The workflow for this personalized prediction approach is outlined below:

G Step1 Cycle 1: Collect Blood Count Data Step2 Individualize Biomathematical Model Step1->Step2  Patient-Specific  Parameters Step3 Simulate Future Cycle Toxicity Step2->Step3  Personalized  Simulation Step4 Implement Prophylactic Measures Step3->Step4  Risk-Based  Decision

Q4: What clinical management strategies are effective? A4: Standard clinical management is crucial for mitigating risks.

  • Prophylactic G-CSF: The use of granulocyte colony-stimulating factor is a key intervention to prevent severe neutropenia and febrile neutropenia. It can be administered as a therapeutic intervention or as prophylaxis, though the latter was not mandatory in the studied protocols [2].
  • Dose Management: Amrubicin is typically administered at 35–45 mg/m² on days 1–3 every 3 weeks. For elderly patients or those with increased susceptibility, starting at the lower end of this range (e.g., 35 mg/m²) may be considered to improve tolerability while maintaining efficacy [6] [2].
  • Patient Monitoring: Vigilant monitoring of blood counts is essential. The potential of predictive models lies in shifting from reactive management to a pre-emptive strategy, allowing for interventions before severe toxicity manifests in subsequent cycles [5].

Key Takeaways for Your Research

  • Patient Stratification is Key: Integrating NQO1 C609T genotyping into study protocols can help identify patients genetically predisposed to lower hematological toxicity, allowing for more personalized treatment plans [3].
  • Explore Predictive Modeling: The field of physiologically-based pharmacokinetic-pharmacodynamic (PBPK/PD) modeling offers a powerful, quantitative tool to predict hematological toxicity. This represents a move towards precision medicine in oncology drug development and administration [4] [5].
  • Context Matters: Be aware that the efficacy and toxicity profile of amrubicin may vary between patient populations, with some studies suggesting it might be more beneficial for Japanese patients, highlighting the role of ethnic genetic background [1].

References

Evidence-Based Strategies for Preventing Oral Mucositis

Author: Smolecule Technical Support Team. Date: February 2026

Preventative Strategy Reported Efficacy Applicable Treatment Regimens Key Findings from RCTs
Cryotherapy Effective in reducing severity and incidence [1] Chemotherapy [1] Reduces oral mucositis by causing vasoconstriction, thereby decreasing blood flow and drug delivery to the oral mucosa [1].
Low-Level Laser Therapy (LLLT) Effective in reducing severity and incidence [1] Radiotherapy, Chemotherapy, Chemoradiotherapy [1] Also known as photobiomodulation; helps prevent or reduce the severity of mucositis across various anticancer treatments [1].
Benzydamine Mouthwash Effective in reducing severity [1] Radiotherapy, Chemoradiotherapy [1] An anti-inflammatory medication that is effective in preventing mucositis induced by radiotherapy and chemoradiotherapy [1].
Growth Factors & Cytokines (e.g., Palifermin) Effective in reducing severity and incidence [1] Chemotherapy, Chemoradiotherapy [1] Helps prevent/reduce the severity of mucositis by promoting mucosal healing [1].
Herbal Medicines & Supplements Effective in reducing severity and incidence [1] Radiotherapy, Chemotherapy, Chemoradiotherapy [1] Multiple herbal agents and supplements (e.g., zinc, vitamins) have shown some efficacy, though the evidence is heterogeneous [1].
Mucoprotective Agents (e.g., Pilocarpine) Effective in reducing severity [1] Radiotherapy, Chemotherapy [1] Agents that protect the mucosal lining, showing efficacy in preventing mucositis [1].
Combination Mouthwash (Prednisolone/Nystatin/Salt) Significant reduction in grade 2-3 OM [2] Chemotherapy (FEC, Docetaxel) [2] A prospective study showed this mixture drastically reduced the incidence of severe OM in subsequent chemotherapy cycles [2].

Experimental Protocols for Research

For scientists designing preclinical or clinical studies, here are detailed methodologies for key interventions.

Protocol 1: Oral Cryotherapy

This is a low-cost and low-tech intervention with strong supporting evidence [1].

  • Procedure: Patients suck on ice chips or chilled water immediately before, during, and for a period after chemotherapy infusion.
  • Timing: Begin 5 minutes before the chemotherapy infusion and continue for 30 minutes after.
  • Mechanism: Localized cooling causes vasoconstriction, reducing blood flow to the oral mucosa and limiting the amount of cytotoxic drug that reaches the basal epithelial cells.
Protocol 2: Combination Mouthwash (Prednisolone/Nystatin/Salt)

A study on breast cancer patients receiving FEC or docetaxel chemotherapy showed significant success with this protocol after an initial episode of mucositis [2].

  • Formula: 100 mL of water + 5 mg of soluble prednisolone + 2 drops of nystatin + 1 teaspoon (approx. 2,300 mg) of salt [2].
  • Dosing Regimen: Patients rinse with 10 mL of the mixture for 30 seconds, three times daily.
  • Schedule: Start 3 days before the expected onset of mucositis (based on the previous cycle's timing) and continue for 3 days after the expected duration.
  • Rationale: The corticosteroid (prednisolone) reduces inflammation, the nystatin prevents fungal infection, and the salt water (saline) soothes the mucosa and promotes a clean environment for healing [2].

Pathobiology & Risk Prediction

Understanding the mechanism of injury is key to developing targeted prevention strategies. The following diagram illustrates the complex pathogenesis of conventional chemotherapy-induced oral mucositis.

G Start Chemotherapy/Radiotherapy Phase1 Initiation Phase • Direct DNA damage in basal cells • Generation of reactive oxygen species (ROS) Start->Phase1 Phase2 Primary Damage Response • Activation of transcription factors (e.g., NF-κB) • Upregulation of pro-inflammatory cytokines (TNF, IL-1, IL-6) Phase1->Phase2 Phase3 Signal Amplification • Positive feedback on cytokine production • Widespread mucosal injury • Activation of apoptosis Phase2->Phase3 Phase4 Ulceration • Loss of mucosal integrity • Bacterial colonization • Pain and inflammation Phase3->Phase4 Phase5 Healing • Epithelial cell proliferation • Restoration of mucosal surface Phase4->Phase5

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the key pathobiological difference between conventional chemotherapy-induced mucositis and mTOR inhibitor-associated stomatitis (mIAS)? The clinical presentation and response to treatment differ significantly. Conventional mucositis involves direct damage to basal epithelial cells and a complex inflammatory cascade, leading to large, irregular ulcers [4]. In contrast, mIAS presents with small, round, aphthous-like ulcers and is thought to involve an autoimmune-like inflammatory response, often responding well to topical steroids [5] [4].

Q2: How can I model Amrubicin-induced mucositis in a preclinical setting? While the search results do not provide a specific model for Amrubicin, one relevant study used a 5-day consecutive administration schedule in mice to evaluate the drug's efficacy and toxicity, noting severe but rapidly recovering bone marrow suppression [6]. This schedule, which leads to high accumulation of the active metabolite amrubicinol in tissues, could serve as a foundation for developing a mucositis model.

Q3: Why is prevention considered more critical than treatment for oral mucositis? Once severe ulcerative mucositis develops, management is largely palliative, focusing on pain control and nutritional support [7] [8]. Preventing the condition helps maintain patients' quality of life, prevents treatment delays or dose reductions, and reduces the risk of serious infections, thereby directly supporting the efficacy of the cancer treatment regimen [7] [3].

Troubleshooting & Research Gaps

  • Lack of Amrubicin-Specific Data: The most significant challenge is the absence of clinical data directly linking these prevention strategies to Amrubicin. Researchers should extrapolate from studies on anthracyclines and other chemotherapeutic agents with similar mechanisms.
  • Heterogeneity of Evidence: The efficacy of many interventions, particularly herbs and supplements, is supported by heterogeneous data with varying protocols and scoring systems, making direct comparisons difficult [1].
  • Future Directions: Research into AI-driven predictive models [3] and the role of the oral microbiome [5] in mucositis development are promising areas for creating more personalized and effective prevention strategies.

References

Amrubicin hepatotoxicity elevated bilirubin management

Author: Smolecule Technical Support Team. Date: February 2026

Key Clinical Findings on Amrubicin Hepatotoxicity

The table below summarizes the core findings from pharmacokinetic studies, which form the basis for management strategies.

Study Focus Patient Population Key Findings on PK/PD & Bilirubin Clinical Management Implication

| PK in Hepatic Impairment [1] | Lung cancer patients with vs. normal hepatic function | • Terminal half-life of amrubicin/amrubicinol slightly longer in impaired hepatic function. • With dose adjustment, AUC did not increase significantly. • Dose-normalized AUC was slightly larger. | Dose adjustment (based on prior treatment & baseline bilirubin/AST/ALT) can normalize drug exposure. | | PopPK/PD for Neutropenia [2] | Japanese lung cancer patients (post-platinum) | • Amrubicinol AUC₀–₇₂ correlated with severity of grade 4 neutropenia. • Higher amrubicinol AUC linked to shorter overall survival. • SLC28A3 SNP (rs7853758) and performance status were key covariates. | Individualized dosing (median 22 mg/m², range 8-40) is critical to prevent severe neutropenia. Prophylactic G-CSF may be needed. |

Mechanisms of Hepatotoxicity and Bilirubin Elevation

Amrubicin can cause liver injury, classified as Drug-Induced Liver Injury (DILI). Elevated bilirubin can occur through different pathways [3]:

  • Hepatocellular Damage: Death of liver cells (hepatocytes) impairs the organ's ability to process and conjugate bilirubin.
  • Cholestatic Injury: Damage to the bile ducts or the bile secretion process, leading to a backup of conjugated bilirubin.

The diagram below illustrates the core mechanistic pathways of DILI, which provides a framework for understanding amrubicin's hepatotoxicity.

G Drug Amrubicin Administration Metabolism Hepatic Metabolism Drug->Metabolism RM Reactive Metabolites Metabolism->RM Bilirubin Elevated Bilirubin Metabolism->Bilirubin Cholestatic Injury OS Oxidative Stress RM->OS MPT Mitochondrial Dysfunction (MPT) OS->MPT CellDeath Hepatocellular Death MPT->CellDeath CellDeath->Bilirubin Impaired Conjugation

Troubleshooting Guide & FAQs

How should amrubicin dose be adjusted for patients with elevated bilirubin?
  • Primary Action: Implement dose adjustment based on baseline liver function tests [1].
  • Protocol: Use a lower dose (e.g., 35-40 mg/m² is standard; reduced dose for impaired function). In patients prone to toxicity, the optimal dose may be as low as a median of 22 mg/m² [2].
  • Monitoring: Closely monitor plasma levels of amrubicin and its active metabolite, amrubicinol, as their Area Under the Curve (AUC) is directly linked to severe toxicity (neutropenia) [2].
A patient on amrubicin shows a sharp rise in bilirubin. What is the diagnostic workflow?
  • Step 1: Verify Pattern: Fractionate bilirubin to determine if it's primarily conjugated or unconjugated [4] [5].
  • Step 2: Rule Out Other Causes:
    • Check for hemolysis (CBC, peripheral smear, LDH, haptoglobin) which causes unconjugated hyperbilirubinemia [4] [5].
    • Rule out benign conditions like Gilbert's Syndrome (mild, chronic unconjugated hyperbilirubinemia with normal liver enzymes) [4].
    • Use imaging (e.g., ultrasonography) to exclude biliary obstruction if conjugated bilirubin is high [5].
  • Step 3: Correlate with other DILI markers: Use the "R value" ([ALT/ULN] / [ALP/ULN]) to classify injury as hepatocellular (R≥5), cholestatic (R≤2), or mixed [3].
What are the predictive and monitoring tools for amrubicin hepatotoxicity?
  • Pharmacogenetic Screening: Consider testing for SLC28A3 SNP (rs7853758), identified as a covariate increasing risk for severe neutropenia [2].
  • Therapeutic Drug Monitoring (TDM): The most direct method is monitoring amrubicinol AUC₀–₇₂, which is strongly correlated with the severity of neutropenia [2].
  • Computational Models: Emerging Quantitative Structure-Activity Relationship (QSAR) models and deep learning approaches can predict DILI potential based on chemical structure, useful in early drug development [6].

Future Perspectives in Predicting DILI

The field of oncohepatology is emerging to address liver injury from cancer drugs [7]. Research is focused on:

  • Developing better biomarkers for early detection of DILI.
  • Using artificial intelligence and machine learning (e.g., Naive Bayes classifiers, Support Vector Machines) to predict hepatotoxicity of drug candidates from their chemical structures [6].

References

Amrubicin diarrhea grade 4 management case study

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Managing Amrubicin-Induced Severe Diarrhea

Question: What is the incidence and recommended management strategy for grade 4 diarrhea in patients receiving amrubicin?

Answer: While the exact incidence of grade 4 diarrhea with amrubicin is not well-quantified in the search results, diarrhea is a recognized adverse effect of anthracyclines and amrubicin specifically [1]. Myelosuppression (neutropenia) is the dose-limiting toxicity for amrubicin [2] [1], but severe diarrhea can occur, particularly in combination regimens [3]. Grade 4 diarrhea (life-threatening consequences) requires immediate and aggressive intervention, including treatment interruption, intensive supportive care, and pharmacotherapy.

The table below summarizes the core management principles for severe (Grade 3-4) diarrhea in a clinical trial setting.

Intervention Protocol & Monitoring
Amrubicin Dosing Immediately interrupt or discontinue amrubicin infusion. Consider dose reduction upon re-treatment once resolved [3].
Supportive Care Implement aggressive intravenous (IV) fluid and electrolyte replacement. Monitor electrolyte panels closely [4].
Pharmacotherapy Initiate antidiarrheal medications (e.g., loperamide). For severe cases, consider octreotide upon physician evaluation [5].
Infection Control Perform workup for neutropenic enterocolitis (typhlitis). Initiate prophylactic broad-spectrum antibiotics if neutropenic [4].
Patient Monitoring Hospitalize for close monitoring of hydration status, electrolyte balance, and for signs of sepsis [4].

Experimental Data on Amrubicin Toxicity Profiles

The following table summarizes key toxicity findings from amrubicin clinical trials, providing context for its overall safety profile beyond the dose-limiting hematological toxicities.

Study Focus / Population Reported Diarrhea Incidence Primary Dose-Limiting Toxicity (DLT)
Amrubicin + Carboplatin (Elderly, ≥70 yrs) [3] Grade 3 diarrhea was a defined DLT and was observed in the phase I trial. Myelosuppression (Grade 4 neutropenia, thrombocytopenia) [3].
Amrubicin + Irinotecan (CPT-11) [6] Not specifically reported, but the combination required G-CSF support due to severe neutropenia. Myelosuppression (4-degree neutropenia and neutropenic fever) [6].
Amrubicin Monotherapy [2] Diarrhea is listed as a frequent adverse event, though specific grades are not detailed. Neutropenia and leukopenia [1].

Experimental Protocol: Workup for Severe Diarrhea Post-Amrubicin

This protocol can be adapted for use in clinical trials or patient management plans.

1. Immediate Assessment:

  • Confirm Toxicity Grade: Grade 4 diarrhea is defined as >7 stools per day over baseline; incontinence; hospitalization indicated; life-threatening consequences [4].
  • Clinical Evaluation: Assess for signs of dehydration, sepsis, or abdominal pathology (e.g., pain, distension).
  • Lab Tests: Obtain CBC with differential, comprehensive metabolic panel (electrolytes, renal function), and blood cultures.

2. Initial Management (First 24 Hours):

  • Hold Amrubicin: Do not administer the next scheduled dose.
  • Fluid & Electrolyte Resuscitation: Establish IV access and begin crystalloid solutions based on deficit and ongoing losses.
  • Initiate Antidiarrheal Therapy:
    • Loperamide: 4 mg at first onset, then 2 mg after each unformed stool (maximum 16 mg/day). However, in severe cases, escalation beyond this is not recommended, and octreotide should be considered [4].
    • Octreotide: 100-150 mcg subcutaneously three times daily. Doses can be escalated to 500 mcg if no response after 48 hours [5].

3. Secondary Investigation & Management:

  • Infectious Workup: Test stool for C. difficile, other enteric pathogens.
  • Imaging: If abdominal pain or neutropenia is present, consider abdominal CT scan to rule out neutropenic enterocolitis.
  • Antibiotics: Start empiric broad-spectrum antibiotics if the patient is febrile and/or neutropenic [4].

Clinical Decision Pathway for Severe Diarrhea

The diagram below outlines the logical workflow for managing a patient presenting with severe diarrhea following amrubicin administration.

Start Patient presents with severe diarrhea post-Amrubicin Assess Immediate Assessment: - Confirm grade ≥3 diarrhea - Check for fever/neutropenia - Evaluate hydration Start->Assess HoldDose HOLD Amrubicin Assess->HoldDose Supportive Initiate Supportive Care: - IV fluid & electrolyte replacement - Monitor vital signs/labs HoldDose->Supportive Decision Febrile or Neutropenic? Supportive->Decision Yes Yes Decision->Yes Yes No No Decision->No No ManageInfection Manage as Febrile Neutropenia: - Broad-spectrum antibiotics - Hospitalize - Consider abdominal imaging Yes->ManageInfection Pharmacotherapy Initiate Pharmacotherapy: - High-dose loperamide - OR switch to octreotide No->Pharmacotherapy Evaluate Re-evaluate in 24-48h: - Diarrhea improved? - Hydration/electrolytes stable? ManageInfection->Evaluate Pharmacotherapy->Evaluate Resolved Symptoms Resolving Evaluate->Resolved Yes NotResolved Symptoms Not Resolving Evaluate->NotResolved No DoseReduce Consider permanent Amrubicin dose reduction upon re-treatment Resolved->DoseReduce Discontinue Consider discontinuing Amrubicin NotResolved->Discontinue

References

Amrubicin NQO1 polymorphism C609T hematological toxicity

Author: Smolecule Technical Support Team. Date: February 2026

NQO1 C609T & Amrubicin Toxicity: Key Data Summary

The table below consolidates quantitative findings from clinical studies on how the NQO1 C609T polymorphism affects Amrubicinol (the active metabolite of Amrubicin) concentrations and associated hematological toxicities.

Study Focus Genotype Key Findings on AMR-OH & Toxicity Patient Cohort & Dose
Pharmacokinetics & Toxicity [1] [2] C/C Higher plasma AMR-OH concentrations; Significantly greater decreases in WBC, hemoglobin, and platelet counts. 35 lung cancer patients (16 at 40 mg/m²); AMR 40 mg/m²/day, days 1-3.
C/T Intermediate plasma AMR-OH concentrations.
T/T Lower plasma AMR-OH concentrations; Significantly lower hematological toxicities.
In Vitro Cytotoxicity [3] C/C Higher NQO1 protein expression; Lower sensitivity to Amrubicinol. 29 lung cancer cell lines (14 SCLC, 15 NSCLC).
T/T Lower NQO1 protein expression; Higher sensitivity to Amrubicinol.
Contrasting Finding on Neutropenia [4] C609T (Any) No significant relationship with severe neutropenia was found. 54 Japanese lung cancer patients; AMR 35 or 40 mg/m².
ABCB1 C3435T (C/C) Identified as a more significant predictor for severe neutropenia.

Experimental Protocols for Genotyping & Analysis

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for your own research.

Genotyping the NQO1 C609T Polymorphism

This protocol is based on methods described in multiple studies using real-time PCR [1] [4].

  • Sample Preparation: Collect peripheral blood (e.g., 5 mL) in EDTA tubes. Extract genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit, Qiagen). Quantify DNA purity and concentration using a spectrophotometer (e.g., NanoDrop ND-1000) [1].
  • Genotyping Assay: Use a TaqMan Drug Metabolism Genotyping Assay on a real-time PCR system (e.g., StepOnePlus, Applied Biosystems). The specific assay for the C609T (rs1800566) polymorphism is C_2091255_30 [4].
  • Protocol:
    • Prepare the PCR reaction mix according to the manufacturer's instructions, including the TaqMan probe/master mix, DNA template, and primers.
    • Run the PCR with standard cycling conditions.
    • Analyze the endpoint fluorescence to assign genotypes (C/C, C/T, T/T) automatically with the system's software.
  • Alternative Method - PCR-RFLP: For laboratories without access to real-time PCR, Restriction Fragment Length Polymorphism (RFLP) is a reliable alternative [5] [6].
    • PCR Amplification: Amplify a 212-base pair (bp) region encompassing the polymorphism using specific primers.
    • Restriction Digest: Digest the PCR product with the HinfI restriction enzyme at 37°C for 3 hours. The C-to-T change creates a restriction site for HinfI.
    • Electrophoresis: Separate the digested fragments on a 3% agarose gel and visualize under UV light.
      • C/C (Wild-type): One band at 212 bp (uncut).
      • C/T (Heterozygous): Three bands at 212 bp, 165 bp, and 53 bp.
      • T/T (Homozygous): Two bands at 165 bp and 53 bp.
Quantifying Amrubicin and Amrubicinol via HPLC

This HPLC method is critical for correlating genotype with drug metabolism [1].

  • Sample Collection: Collect blood samples in EDTA tubes at specified time points post-dose (e.g., 24 hours after infusion). Centrifuge immediately, aliquot plasma, and store at -80°C until analysis.
  • HPLC Conditions:
    • Column: Two linked reverse-phase columns (e.g., Onyx Monolithic C18, 100 × 4.6 mm).
    • Mobile Phase: 4 mM sodium 1-octanesulfonate, 2.3 mM acetic acid: tetrahydrofuran: dioxane (15:2:6, v/v/v).
    • Detection: Fluorescence detector with excitation at 480 nm and emission at 550 nm.
  • Analysis: Use standard AMR and AMR-OH powders (>99% purity) to create a calibration curve. The limit of quantitation is typically around 8.00 ng/mL.

Mechanisms & Experimental Workflows

The following diagrams illustrate the logical relationship between the NQO1 genotype and Amrubicin outcomes, as well as a generalized experimental workflow.

G Workflow for NQO1 & Amrubicin Toxicity Study Start Patient/Cell Line Selection A NQO1 C609T Genotyping (Refer to Protocol 1) Start->A B In Vitro: NQO1 Expression & Cytotoxicity Assay A->B For In Vitro Studies C Clinical: Amrubicin Treatment (Standard Dosing) A->C For Clinical Studies D Clinical: Plasma PK Sampling & HPLC (Refer to Protocol 2) C->D E Clinical: Monitor Hematological Parameters (WBC, Hb, Platelets, Neutrophils) C->E F Data Analysis: Correlate Genotype with PK Parameters and Toxicity Grade D->F E->F

Frequently Asked Questions (FAQs)

Q1: The T/T genotype is linked to a loss of NQO1 function. Why does this lead to higher Amrubicinol exposure and increased toxicity, while for other drugs like Mitomycin C, it's linked to resistance?

A1: This is due to the specific role NQO1 plays for different drugs. For Mitomycin C, NQO1 acts as an activating enzyme, converting the prodrug into its cytotoxic form. Therefore, loss-of-function T/T genotypes result in less activation and drug resistance [5]. For Amrubicin, however, its active metabolite Amrubicinol (AMR-OH) itself contains a quinone structure. NQO1 primarily inactivates AMR-OH. Thus, the T/T genotype leads to reduced inactivation, causing higher and more prolonged exposure to the active cytotoxic compound, which in turn results in increased hematological toxicity [1] [3] [2].

Q2: Is the NQO1 C609T polymorphism the only reliable predictor of amrubicin-induced hematological toxicity?

A2: No, it is likely one of several factors. A 2014 study found that the C609T polymorphism was not significantly related to neutropenia. Instead, they identified the C3435T polymorphism in the ABCB1 (MDR1) gene as a more significant predictor. This highlights that amrubicin pharmacokinetics and toxicity are complex and may involve multiple genes, including those encoding for drug transporters [4].

Q3: Are there any ethnic considerations when studying this polymorphism?

A3: Yes, the frequency of the T allele varies significantly by ethnicity. The homozygous variant (T/T) is found in approximately 20% of Asian populations but only in about 4% of Caucasian populations [1] [7]. This must be considered when designing studies and interpreting results across different demographic groups.

References

Amrubicin & Hepatic Impairment: Pharmacokinetics & Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 2016 pharmacokinetic study of amrubicin in lung cancer patients with impaired hepatic function [1].

Parameter / Recommendation Patients with Impaired Hepatic Function (Arm I) Patients with Normal Hepatic Function (Arm N)
Study Population 5 patients 10 patients
Dosing Adjusted dose based on prior treatment and baseline liver function tests (Total Bilirubin, AST, ALT) [1]
Terminal Half-Life (Amrubicin & Amrubicinol) Slightly longer [1]
Dose-Normalized AUC (for a 40 mg/m² dose) Slightly larger for both amrubicin and amrubicinol [1]
Key Conclusion Using an adjusted dose resulted in drug exposure (AUC) within the range of variation seen in patients with normal liver function [1]

Detailed Experimental Protocol: PK Study in Hepatic Impairment

For researchers looking to replicate or understand the key study, here is a summary of its methodology [1].

  • Objective: To compare the pharmacokinetics (PK) of amrubicin and its active metabolite, amrubicinol, and assess the safety of amrubicin in lung cancer patients with impaired hepatic function versus those with normal function.
  • Study Design: A clinical study enrolling five patients with impaired hepatic function (Arm I) and ten with normal function (Arm N). All patients had small-cell or non-small-cell lung carcinoma.
  • Dosing: Patients received dose-adjusted amrubicin based on their prior treatment history and baseline levels of total bilirubin, aspartate aminotransferase (AST), and alanine aminotransferase (ALT) [1].
  • PK Analysis:
    • Sample Collection: Blood samples were collected from patients at specified time points after amrubicin administration.
    • Concentration Measurement: The concentrations of amrubicin and amrubicinol in whole blood and plasma were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
    • Parameter Calculation: Pharmacokinetic parameters, including area under the concentration-time curve (AUC) and terminal half-life, were estimated using non-compartmental analysis.

FAQ & Troubleshooting for Researchers

  • Q: What is the clinical relevance of studying amrubicin's PK in hepatic impairment?

    • A: Many patients eligible for amrubicin treatment may have liver metastases or pre-existing conditions causing hepatic dysfunction. Since amrubicin is primarily eliminated via hepatobiliary excretion, impaired liver function can alter its PK, increasing the risk of severe toxicity (like neutropenia) or reducing efficacy [2]. Dose adjustment is critical for patient safety.
  • Q: Why is the metabolite amrubicinol a primary focus in PK/PD studies?

    • A: Amrubicinol is the active metabolite of amrubicin and is known to be 20- to 220-fold more potent in its antitumor activity than the parent drug [3]. Therefore, its exposure level (AUC) is a critical determinant of both efficacy and toxicity [4].
  • Q: Our research indicates a high rate of severe neutropenia with amrubicin. What are the contributing factors?

    • A: Neutropenia is the dose-limiting toxicity for amrubicin. Key factors include [4]:
      • PK Exposure: Higher systemic exposure to amrubicinol (AUC₀–₇₂) is correlated with increased severity of neutropenia.
      • Patient Genetics: A specific gene polymorphism (SLC28A3 SNP, rs7853758) has been identified as a covariate affecting the drug's pharmacodynamics and the risk of severe neutropenia.
      • Patient Status: A patient's performance status (PS) can also influence the PK of the metabolite and the mean maturation time of neutrophils.

Amrubicin Metabolism and Activation Pathway

The following diagram illustrates the metabolic pathway of amrubicin, which is crucial for understanding its activation and elimination in the context of hepatic function.

G Amrubicin Amrubicin Enzyme Carbonyl Reductase (Primary Enzyme) Amrubicin->Enzyme  Reduction at C-13 carbonyl OtherEnzymes NADPH-P450 Reductase Quinone Oxidoreductase Amrubicin->OtherEnzymes Amrubicinol Amrubicinol (Active Metabolite) Enzyme->Amrubicinol Elimination Hepatobiliary Excretion (Primary Route) Amrubicinol->Elimination  Altered in Hepatic Impairment OtherMetabolites Other Metabolites (Lower activity) OtherEnzymes->OtherMetabolites OtherMetabolites->Elimination

Critical Safety and Toxicity Profile

When conducting studies, especially in vulnerable populations, be aware of the following:

  • Myelosuppression: The dose-limiting toxicity is neutropenia and leukopenia. Other common hematologic toxicities include thrombocytopenia and anemia [2] [3] [5].
  • Non-Hematologic Toxicity: Common effects include mucositis, nausea, vomiting, and alopecia [2].
  • Hepatotoxicity: Elevated bilirubin (hepatopathy) occurs less frequently but is a known risk [2].
  • Cardiotoxicity: Although amrubicin appears to have a lower potential for delayed cardiotoxicity compared to older anthracyclines like doxorubicin in preclinical models, it remains a risk that requires monitoring [3].

Gaps in Current Evidence and Future Research

The available data has significant limitations that your research could help address:

  • Limited Specific Guidelines: The most direct study used adjusted doses but did not establish a universal, quantitative formula for dose reduction based on Child-Pugh scores or specific bilirubin levels [1].
  • Small Sample Size: The key PK study involved only 5 patients with hepatic impairment, making it difficult to draw firm conclusions for all patients [1].
  • Dated Evidence: There is a lack of recent (post-2016) published studies focusing on this specific issue, indicating a clear gap in the current literature [1] [4] [3].

References

Technical Support Guide: ABCB1 Gene Polymorphisms and Amrubicin-Induced Severe Neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: ABCB1 Polymorphism and Amrubicin-Induced Neutropenia

Amrubicin, a third-generation anthracycline chemotherapeutic agent used primarily in lung cancer treatment, demonstrates significant efficacy but carries a substantial risk of severe neutropenia as a dose-limiting toxicity. Research has established that polymorphisms in the ABCB1 gene (also known as MDR1 or P-glycoprotein) serve as important predictive biomarkers for identifying patients at heightened risk for this serious adverse effect. The ABCB1 gene encodes P-glycoprotein, an efflux transporter that plays a critical role in regulating the intracellular concentrations of various chemotherapeutic agents, including amrubicin and its active metabolite amrubicinol. Specific genetic variations, particularly the C3435T polymorphism (rs1045642), significantly influence transporter function and have been correlated with increased incidence and severity of neutropenia in patients undergoing amrubicin chemotherapy [1].

Understanding this relationship enables researchers and clinicians to implement personalized treatment approaches through preemptive genetic testing. This technical support guide provides comprehensive troubleshooting resources, detailed experimental protocols, and evidence-based clinical management strategies to assist researchers and drug development professionals in investigating, predicting, and mitigating ABCB1-mediated severe neutropenia in amrubicin therapy. The integration of pharmacogenetic testing with clinical risk assessment allows for optimized dosing strategies and prophylactic interventions, ultimately improving the safety profile of amrubicin while maintaining its antitumor efficacy [1] [2].

Clinical Evidence & Risk Factor Analysis

Summary of Key Clinical Evidence

Table 1: Clinical Evidence for ABCB1 Polymorphism and Amrubicin-Induced Neutropenia

Study Population ABCB1 Polymorphism Neutropenia Risk Association Statistical Significance Citation
54 Japanese lung cancer patients C3435T Homozygous wild-type (CC) associated with higher neutropenia risk Significant (p<0.05) [1]
61 advanced lung cancer patients Not specified Female gender, higher doses (≥40 mg/m²), lower hematocrit as risk factors OR=6.68 (female), OR=5.98 (dose) [3]
50 Japanese lung cancer patients SLC28A3 (rs7853758) Higher amrubicinol AUC0-72 correlated with grade 4 neutropenia P=0.01 [2] [4]
26 patients (paclitaxel study) 2677G>T/A, 3435C>T Homozygous variants associated with greater neutrophil decrease P=0.02 [5] [6]
203 gastric cancer patients (paclitaxel/nab-paclitaxel) C3435T TT genotype associated with extremely severe neutropenia OR=28.1 (95% CI: 2.8-283.3) [7]
Comprehensive Risk Factor Analysis

Table 2: Multivariate Analysis of Risk Factors for Severe Neutropenia

Risk Factor Impact Magnitude Clinical Assessment Management Considerations
ABCB1 C3435T (CC genotype) Significantly increased risk Pre-treatment genotyping recommended Dose modification or prophylactic G-CSF
Amrubicin dose ≥40 mg/m² OR=5.98 (95% CI: 1.77-23.74) Higher incidence of grade 3-4 neutropenia Consider 35 mg/m² in high-risk patients
Female gender OR=6.68 (95% CI: 1.01-134.15) Increased susceptibility Enhanced monitoring recommended
Lower baseline hematocrit OR=2.04 per 5% decrease Indicator of bone marrow reserve Consider dose adjustment for anemia
Advanced age OR=1.054 (95% CI: 1.008-1.102) Per year increase in age Regular blood count monitoring
Low baseline ANC OR=1.019 (95% CI: 1.002-1.037) Per unit decrease in ANC Pre-treatment assessment essential
Poor performance status Covariate in PK/PD model Altered drug clearance and maturation time Individualized dosing required

The evidence from these studies strongly supports the implementation of preemptive genetic testing for ABCB1 polymorphisms in patients scheduled to receive amrubicin chemotherapy. The C3435T polymorphism specifically has been validated across multiple studies as a significant risk factor, with homozygous wild-type (CC) carriers demonstrating heightened susceptibility to severe neutropenia [1]. This risk is further compounded when genetic factors coexist with clinical risk factors such as female gender, higher drug doses, and impaired bone marrow reserve as indicated by lower hematocrit levels [3].

Additionally, pharmacokinetic studies have revealed that the area under the curve (AUC) of amrubicinol, the active metabolite of amrubicin, significantly correlates with the severity of neutropenia. Patients experiencing grade 4 neutropenia demonstrated substantially higher amrubicinol AUC0-72 values compared to those with milder hematological toxicity (P=0.01) [2] [4]. This finding underscores the importance of therapeutic drug monitoring alongside genetic testing for comprehensive risk assessment and management of amrubicin-induced hematological toxicities.

Experimental Protocols & Methodologies

ABCB1 C3435T Genotyping Protocol

Principle: The ABCB1 C3435T (rs1045642) polymorphism can be detected using ARMS-PCR (Amplification Refractory Mutation System Polymerase Chain Reaction) or other genotyping methods. The following protocol provides a standardized approach for researchers to accurately determine patient genotypes.

Materials Required:

  • DNA extraction kit (QIAamp DNA Blood Kit or equivalent)
  • PCR thermal cycler
  • ARMS-PCR primers specific for ABCB1 C3435T
  • Agarose gel electrophoresis system
  • DNA sequencing equipment (for validation)

Procedure:

  • DNA Extraction:

    • Collect 2-3 mL of whole blood in EDTA-containing tubes from patients prior to amrubicin treatment.
    • Extract genomic DNA using a standardized DNA extraction kit according to manufacturer's instructions.
    • Quantify DNA concentration and purity using UV-Vis spectrophotometry (A260/A280 ratio of 1.8-2.0 indicates pure DNA).
    • Store DNA samples at -20°C until genotyping analysis.
  • Primer Design:

    • Design allele-specific primers using appropriate software (e.g., WASP software).
    • Wild-type (C) allele forward primer: 5'--[sequence specific to C allele]--3'
    • Variant (T) allele forward primer: 5'--[sequence specific to T allele]--3'
    • Common reverse primer: 5'--[common sequence]--3'
    • Include internal control primers to verify PCR amplification.
  • ARMS-PCR Amplification:

    • Prepare separate reaction mixtures for wild-type and variant allele detection.
    • PCR Reaction Setup:
      • Template DNA: 50-100 ng
      • PCR buffer: 1X concentration
      • dNTPs: 200 µM each
      • MgCl₂: 1.5 mM
      • Allele-specific primer: 0.5 µM
      • Common reverse primer: 0.5 µM
      • DNA polymerase: 1.25 units
      • Nuclease-free water to 25 µL total volume
    • Thermal Cycling Conditions:
      • Initial denaturation: 95°C for 5 minutes
      • 35 cycles of:
        • Denaturation: 95°C for 1 minute
        • Annealing: 59°C for 50 seconds
        • Extension: 72°C for 50 seconds
      • Final extension: 72°C for 5 minutes
      • Hold at 4°C
  • Product Analysis:

    • Separate PCR products by electrophoresis on 1.5-2.0% agarose gels containing ethidium bromide.
    • Visualize under UV light; presence of specific band sizes indicates genotype.
    • Genotype Interpretation:
      • Bands in both C and T reactions: Heterozygous (CT)
      • Band only in C reaction: Homozygous wild-type (CC)
      • Band only in T reaction: Homozygous variant (TT)
    • Validate results by sequencing a subset of samples (approximately 10%) to ensure genotyping accuracy.
  • Quality Control:

    • Include positive controls (samples with known genotypes) in each run.
    • Include negative controls (no template) to detect contamination.
    • Ensure laboratory personnel are blinded to clinical outcomes during genotyping to prevent bias.
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Protocol

Principle: Population PK-PD modeling can establish relationships between amrubicin/amrubicinol exposure and neutropenia severity, enabling identification of optimal dosing strategies.

Procedure:

  • Blood Sampling Protocol:

    • Collect blood samples on day 1: pre-infusion, end of infusion (0 min), 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-infusion.
    • On days 2 and 3: pre-infusion, end of infusion, and 8 hours post-infusion.
    • Process plasma immediately and store at -80°C until analysis.
  • Drug Concentration Analysis:

    • Quantify amrubicin and amrubicinol concentrations using validated HPLC methods with a lower limit of quantification of 2.5 ng/mL for both compounds [4].
  • Population PK-PD Modeling:

    • Use nonlinear mixed-effects modeling (e.g., Phoenix NLME) with first-order conditional estimation.
    • Develop a model incorporating:
      • Body surface area as a covariate for clearance and volume of distribution
      • SLC28A3 polymorphism (rs7853758) as a constant covariate
      • Performance status as a covariate for amrubicinol clearance and mean maturation time
  • Neutropenia Assessment:

    • Monitor absolute neutrophil counts (ANC) throughout treatment cycles.
    • Grade neutropenia according to CTCAE criteria.
    • Correlate ANC nadir with amrubicinol exposure metrics.

Clinical Management & Risk Mitigation

Comprehensive Risk Assessment Algorithm
  • Pre-Treatment Evaluation:

    • Obtain ABCB1 C3435T genotyping for all patients prior to initiating amrubicin therapy.
    • Assess clinical risk factors: gender, age, baseline hematocrit, performance status.
    • Evaluate baseline complete blood count with differential, including ANC.
    • Calculate body surface area for dose determination.
  • Risk Stratification:

    • High Risk: Patients with ABCB1 CC genotype OR multiple clinical risk factors (female, age >65, low hematocrit, poor performance status)
    • Moderate Risk: Patients with CT genotype AND one clinical risk factor
    • Standard Risk: Patients with TT genotype AND no clinical risk factors
  • Individualized Dosing Strategy:

    • For high-risk patients: Initiate therapy at reduced dose (35 mg/m² or lower) based on PK-PD modeling [2] OR implement prophylactic G-CSF.
    • For moderate-risk patients: Consider 35 mg/m² with enhanced monitoring.
    • For standard-risk patients: Standard dosing (40 mg/m²) with routine monitoring.
  • Proactive Monitoring:

    • Perform complete blood counts with differential at least twice weekly during the first cycle.
    • Monitor for signs and symptoms of infection throughout treatment.
    • Educate patients about fever monitoring and reporting procedures.
Evidence-Based Prophylaxis Strategies
  • Granulocyte Colony-Stimulating Factor (G-CSF): Administer prophylactic G-CSF to high-risk patients beginning 24-72 hours after amrubicin completion and continue until ANC recovery. Studies demonstrate this significantly reduces the incidence and duration of severe neutropenia [3] [2].

  • Dose Optimization: For patients who develop grade 4 neutropenia despite prophylactic measures, subsequent cycles should be dose-reduced. Population PK-PD modeling suggests a median optimal dose of 22 mg/m² (range: 8-40 mg/m²) may prevent grade 4 neutropenia aggravation while maintaining antitumor efficacy [2] [4].

  • Treatment Schedule Modification: Consider alternative administration schedules (e.g., weekly dosing) for patients unable to tolerate standard regimens, though clinical data specific to amrubicin is limited.

Troubleshooting Common Experimental Issues

Table 3: Troubleshooting Guide for ABCB1 Genotyping and Neutropenia Research

Problem Potential Causes Solutions Prevention
Unclear genotyping results Poor DNA quality, primer dimer formation, suboptimal PCR conditions Repeat DNA extraction, optimize annealing temperature, include controls Verify DNA purity (A260/280 ratio), validate primers with sequencing
Inconsistent pharmacokinetic data Improper sample handling, assay variability, patient non-adherence Standardize processing protocols, use internal standards, document timing Implement strict SOPs for blood collection and processing
Weak correlation between genotype and neutropenia Small sample size, confounding clinical factors, population stratification Increase sample size, multivariate analysis, homogeneous population Perform power calculation, recruit matched cohorts, comprehensive data collection
Unexpected severe neutropenia in low-risk genotype Drug interactions, undiagnosed comorbidities, non-compliance Review concomitant medications, comprehensive medical history Screen for drug interactions, assess organ function prior to treatment
Poor PCR amplification DNA degradation, PCR inhibitors, inefficient primers Repurify DNA, add BSA or DMSO to reactions, redesign primers Aliquot DNA for single use, test primer efficiency before full study

Visual Mechanism and Workflow Diagrams

ABCB1 Polymorphism Impact on Amrubicin-Induced Neutropenia

G ABCB1_Polymorphism ABCB1 Genetic Polymorphism (C3435T) Pgp_Expression Altered P-glycoprotein Expression/Function ABCB1_Polymorphism->Pgp_Expression Drug_Transport Impaired Drug Transport from Hematopoietic Cells Pgp_Expression->Drug_Transport Accumulation Increased Intracellular Accumulation of Amrubicin/Amrubicinol Drug_Transport->Accumulation Cytotoxicity Enhanced Cytotoxicity to Neutrophil Precursors Accumulation->Cytotoxicity Neutropenia Severe Neutropenia Cytotoxicity->Neutropenia Risk_Factors Clinical Risk Factors: • Female Gender • Higher Dose (≥40 mg/m²) • Lower Hematocrit • Advanced Age Risk_Factors->Neutropenia Potentiates

This diagram illustrates the mechanistic pathway through which ABCB1 polymorphisms contribute to amrubicin-induced severe neutropenia. The process begins with genetic variation in the ABCB1 gene, which leads to altered expression or function of P-glycoprotein. This efflux transporter normally protects hematopoietic cells by removing chemotherapeutic agents, but when impaired, results in increased intracellular accumulation of amrubicin and its active metabolite amrubicinol within neutrophil precursors. The heightened drug exposure causes enhanced cytotoxicity and impaired neutrophil maturation, ultimately manifesting as severe neutropenia. Clinical risk factors act as potentiating elements that exacerbate this fundamental mechanism [1] [5] [8].

Research Workflow for ABCB1 Neutropenia Studies

G cluster_0 Genotyping Protocol Patient_Selection Patient Selection & Enrollment Sample_Collection Biological Sample Collection (Blood for DNA & PK) Patient_Selection->Sample_Collection Genotyping ABCB1 Genotyping (C1236T, G2677T/A, C3435T) Sample_Collection->Genotyping PK_Analysis Pharmacokinetic Analysis (Amrubicin/Amrubicinol AUC) Sample_Collection->PK_Analysis Data_Analysis Statistical Analysis & Correlation Assessment Genotyping->Data_Analysis DNA_Extraction DNA Extraction PK_Analysis->Data_Analysis PD_Assessment Pharmacodynamic Assessment (Neutrophil Count Monitoring) PD_Assessment->Data_Analysis Clinical_Application Clinical Application (Risk Stratification & Dosing) Data_Analysis->Clinical_Application PCR_Amplification PCR Amplification DNA_Extraction->PCR_Amplification Gel_Electrophoresis Gel Electrophoresis or Sequencing PCR_Amplification->Gel_Electrophoresis Genotype_Calling Genotype Calling Gel_Electrophoresis->Genotype_Calling

This research workflow outlines a comprehensive approach for investigating ABCB1 polymorphisms and amrubicin-induced neutropenia. The process begins with careful patient selection and proceeds through parallel paths of genetic analysis and pharmacokinetic assessment. The genotyping protocol emphasizes quality control through proper DNA extraction, optimized PCR conditions, and accurate genotype calling. The integration of genetic, pharmacokinetic, and clinical data enables robust correlation analysis that can inform clinical application through risk stratification models and personalized dosing strategies [1] [2] [4].

Frequently Asked Questions (FAQ)

Q1: Which specific ABCB1 polymorphisms have the strongest association with amrubicin-induced severe neutropenia?

The C3435T (rs1045642) polymorphism demonstrates the most consistent and strong association with amrubicin-induced severe neutropenia. Patients homozygous for the wild-type allele (CC genotype) show significantly higher risk compared to those with CT or TT genotypes [1]. Additional ABCB1 polymorphisms including C1236T and G2677T/A may also contribute to neutropenia risk, but the evidence is most robust for C3435T in the context of amrubicin therapy.

Q2: What is the recommended amrubicin dose for patients with high-risk ABCB1 genotypes?

For patients with high-risk genotypes (CC at C3435T), studies suggest initiating therapy at a reduced dose of 35 mg/m² instead of the standard 40 mg/m². For those who still develop grade 4 neutropenia at this reduced dose, population PK-PD modeling indicates the median optimal dose may be as low as 22 mg/m² (range: 8-40 mg/m²) to prevent severe neutropenia while maintaining efficacy [1] [2] [4].

Q3: Are there other genetic polymorphisms beyond ABCB1 that influence amrubicin-induced neutropenia?

Yes, polymorphisms in other genes also contribute to neutropenia risk. The SLC28A3 polymorphism (rs7853758) has been identified as a significant covariate in population PK-PD models of amrubicin-induced neutropenia [2] [4]. Additionally, studies of related anthracyclines suggest SLC22A16 polymorphisms may influence drug transport and toxicity, though evidence specific to amrubicin is limited [9].

Q4: What clinical monitoring schedule is recommended for patients receiving amrubicin?

For the first treatment cycle, complete blood counts with differential should be obtained at least twice weekly. For patients with high-risk genotypes or clinical risk factors, more frequent monitoring (e.g., every 2-3 days) during the expected neutrophil nadir (typically days 10-14) is advisable. Baseline assessment should include ANC, hematocrit, and comprehensive metabolic panel [3] [2].

Q5: How does ABCB1 genotyping compare to therapeutic drug monitoring for predicting neutropenia risk?

Both approaches provide valuable complementary information. ABCB1 genotyping offers a pre-treatment, fixed patient factor that identifies inherent susceptibility. Therapeutic drug monitoring (specifically amrubicinol AUC0-72) measures actual drug exposure and has shown strong correlation with neutropenia severity (P=0.01) [2] [4]. The combined use of both approaches provides the most comprehensive risk assessment.

Q6: What is the mechanism by which ABCB1 polymorphisms increase neutropenia risk?

ABCB1 encodes P-glycoprotein, an efflux transporter expressed in hematopoietic stem cells and progenitor cells. This transporter normally reduces intracellular concentrations of amrubicin and amrubicinol by actively pumping them out of cells. Polymorphisms that reduce P-glycoprotein function or expression lead to increased intracellular accumulation of the drugs in neutrophil precursors, resulting in enhanced cytotoxicity and impaired neutrophil production [1] [5] [8].

References

Amrubicin therapeutic drug monitoring optimization

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Amrubicin

The tables below summarize key clinical trial results and pharmacokinetic findings for amrubicin.

Table 1: Clinical Efficacy and Safety of Amrubicin in Previously Treated SCLC Data compiled from multiple phase II studies in the search results.

Study Detail Seto et al. (2006) [1] Kato et al. (2006) [1] Kaira et al. (2010) [2]
Dosage 40 mg/m², days 1-3, every 3 weeks [1] 45 mg/m², days 1-3, every 3 weeks [1] 35 mg/m², days 1-3, every 3 weeks [2]
Patient Population 60 previously treated SCLC patients (44 chemosensitive, 16 refractory) [1] 34 previously treated SCLC patients [1] 29 previously treated SCLC patients [2]
Overall Response Rate (ORR) 52% (sensitive); 50% (refractory) [1] 52.9% [1] 60% (sensitive); 37% (refractory) [2]
Median Survival Time (MST) 11.6 mo (sensitive); 10.3 mo (refractory) [1] 9.2 months [1] 12.0 mo (sensitive); 11.0 mo (refractory) [2]
Grade 3-4 Neutropenia 83% [1] 97% [1] 10% (All grades 3-4 neutropenia) [2]

Table 2: Pharmacokinetic and Toxicity Correlations Data from a phase I study of amrubicin in combination with topotecan.

Pharmacokinetic Parameter Correlation Finding Study Reference
Amrubicin Cmax & AUC Correlated with the duration of grade 4 neutropenia [3] Phase I study (N=9) [3]
Topotecan Cmax Mean Cmax in responders was significantly higher than in non-responders (22.9 ± 3.6 vs. 10.9 ± 0.4) [3] Phase I study (N=9) [3]

Potential Biomarkers and Monitoring Strategies

While direct TDM is not established, recent research highlights systemic inflammatory and nutritional biomarkers as promising tools for predicting patient outcomes and optimizing treatment strategies.

  • Key Biomarker: The Neutrophil-to-Lymphocyte Ratio (NLR), measured from blood tests before starting amrubicin, has been identified as an independent prognostic factor for both progression-free survival (PFS) and overall survival (OS) in patients receiving amrubicin after prior chemoimmunotherapy [4].
  • Other Relevant Indices: Other factors like the Advanced Lung cancer Inflammation Index (ALI) and Prognostic Nutritional Index (PNI) were also closely related to survival outcomes in univariate analysis, though NLR was the most significant in multivariate analysis [4].

Troubleshooting FAQs for Researchers

Here are answers to specific issues you might encounter in amrubicin research.

Q1: What is the recommended dose for amrubicin in a second-line setting for SCLC studies, and how should toxicity be managed?

  • Dosage: The recommended dose is not uniform. Studies use 35 mg/m², 40 mg/m², or 45 mg/m², administered intravenously on days 1 to 3 of a 21-day cycle [1] [2]. The 45 mg/m² dose is associated with significant hematologic toxicity, often requiring dose reduction [1].
  • Toxicity Management: The primary dose-limiting toxicity is severe neutropenia [1] [3]. Prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF) should be considered per the attending physician's direction [4]. For persistent severe neutropenia or other high-grade toxicities, a dose reduction to 35-40 mg/m² has been shown to maintain efficacy while improving tolerability [1].

Q2: How can we identify patients who are more likely to respond to amrubicin treatment?

  • Baseline Inflammatory Status: A high Neutrophil-to-Lymphocyte Ratio (NLR) before treatment is a significant predictor of worse outcomes. Researchers can stratify patients or analyze results using NLR as a key biomarker [4].
  • Treatment History: The duration from the last dose of an immune checkpoint inhibitor (ICI) to disease progression may influence the efficacy of subsequent amrubicin, suggesting prior immunotherapy could sensitize the tumor microenvironment [4].

Experimental Workflow for Biomarker Analysis

The diagram below outlines a proposed workflow for incorporating biomarker analysis in amrubicin therapy studies.

Amrubicin Treatment Biomarker Analysis Workflow Start Patient Enrollment (Relapsed ES-SCLC) A Baseline Blood Draw Start->A B Calculate Biomarker Indices: NLR, ALI, PNI A->B C Initiate Amrubicin Treatment (25-45 mg/m², Days 1-3) B->C D Monitor Hematologic Toxicity (CTCAE Grading) C->D E Assess Tumor Response (RECIST v1.1 at 6-9 weeks) D->E  Every Cycle F Correlate Baseline Biomarkers with PFS and OS E->F  Statistical Analysis

Key Research Gaps and Future Directions

Your work can help address critical unmet needs in the field:

  • Formal TDM Protocols: A primary gap is the absence of validated TDM protocols. Research is needed to define target AUC or Cmax ranges for amrubicin and its active metabolite, amrubicinol, that maximize efficacy while minimizing severe neutropenia [3].
  • Validated Biomarker Cut-offs: While NLR is promising, standardized, validated cut-off values for clinical decision-making are not yet established [4].
  • Mechanism of ICI Sequencing: The biological reason why prior immunotherapy improves outcomes with subsequent chemotherapy like amrubicin remains unclear and is a key area for further investigation [4].

References

Comprehensive Technical Support Guide: Amrubicin Resistance Mechanisms and Experimental Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amrubicin and Topoisomerase II Inhibition

Amrubicin is a third-generation synthetic anthracycline chemotherapeutic agent that demonstrates potent activity against various cancers, particularly small cell lung cancer (SCLC). Unlike traditional anthracyclines like doxorubicin, amrubicin exhibits a distinct mechanism of action that allows it to overcome typical anthracycline resistance mechanisms. Its activity is primarily mediated through its active metabolite, amrubicinol (AMR-OH), which functions as a potent topoisomerase II (topo II) inhibitor. Topoisomerase II is essential for DNA replication and cell division, as it creates transient double-stranded breaks in DNA to alleviate torsional strain during unwinding. Amrubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex, preventing DNA re-ligation and leading to accumulation of DNA breaks that ultimately trigger apoptotic cell death [1].

A key advantage of amrubicin lies in its ability to circumvent common drug resistance pathways. While traditional anthracyclines are susceptible to P-glycoprotein (P-gp)-mediated efflux, amrubicin's high intrinsic permeability and lipophilic properties enable rapid cellular influx and retention, maintaining effective intracellular concentrations even in multidrug-resistant cells. Additionally, amrubicin generates reactive oxygen species (ROS) that cause oxidative damage to cellular components, further contributing to its cytotoxic effects [2] [1]. This unique combination of properties makes amrubicin particularly valuable for treating anthracycline-refractory tumors, though resistance eventually emerges through various mechanisms that will be explored in this guide.

Amrubicin Mechanism Overview & Resistance Features

Table: Key Characteristics of Amrubicin's Mechanism and Resistance Profile

Feature Amrubicin/Amrubicinol Traditional Anthracyclines (e.g., Doxorubicin)
Primary Target Topoisomerase II Topoisomerase II
Cellular Accumulation High due to lipophilic properties and rapid influx Often limited by efflux pumps in resistant cells
P-glycoprotein Interaction Weak substrate, not significantly effluxed Strong substrate, actively effluxed
Resistance Mechanisms Amphiregulin upregulation, Topo IIα downregulation, Altered subcellular distribution Primarily P-gp overexpression, Topo II alterations
Cardiotoxicity Profile Little or no observed cardiotoxicity Significant cumulative cardiotoxicity
Activity in Resistant Cells Retained activity in many multidrug-resistant models Limited activity in resistant cells

Amrubicin's unique properties stem from its synthetic structure and metabolic activation. The parent drug is converted to its active metabolite, amrubicinol, which exhibits 10- to 100-fold greater potency as a topoisomerase II inhibitor compared to the parent compound. This activation occurs through reduction of the C-13 ketone group to a hydroxyl group, enhancing DNA intercalation and topoisomerase II inhibition. The rapid cellular influx of amrubicin, due to its high lipophilicity, allows it to achieve therapeutic intracellular concentrations that overcome typical resistance mechanisms, including P-glycoprotein-mediated efflux that commonly plagues other anthracyclines [2] [1].

Research demonstrates that amrubicin retains significant activity against various drug-resistant cancer models, including doxorubicin-resistant cell lines and drug-resistant human ovarian and breast tumor explants. This activity correlates with amrubicin's ability to induce DNA damage, G₂-M cell cycle arrest, and apoptosis regardless of P-glycoprotein expression status. Gene expression profiling has revealed that amrubicin regulates distinct classes of genes not similarly affected by doxorubicin or etoposide, suggesting a unique mechanistic profile among topoisomerase II inhibitors [2]. Despite these advantages, tumors eventually develop resistance through alternative pathways, necessitating systematic research approaches to identify and overcome these mechanisms.

Comprehensive Resistance Mechanisms

Primary Resistance Pathways

Table: Documented Amrubicin Resistance Mechanisms and Evidence

Resistance Mechanism Experimental Evidence Impact on Resistance Level Cross-Resistance Pattern
Amphiregulin (AREG) Upregulation Most highly upregulated gene in AMR-OH-resistant H520/R and DMS53/R cells [3] [4] High (conferred resistance in parent cells via conditioned medium) Not fully characterized, but specific to amrubicin/amrubicinol
Topoisomerase IIα Downregulation Decreased Topo IIα protein, mRNA, and catalytic activity in MX2-resistant K562 cells [5] Moderate to High (8-fold resistance to MX2) Cross-resistance to etoposide and doxorubicin
Topo IIα Promoter Methylation Aberrant methylated CpG islands in Topo IIα gene; reversible with 5-Aza-2'-deoxycytidine [5] Moderate Cross-resistance to etoposide
P-glycoprotein Overexpression Weak substrate; minimal impact on accumulation [2] Low Cross-resistance to other anthracyclines
Altered Drug Distribution Reduced nuclear accumulation despite similar cellular uptake [2] Moderate Potentially specific to amrubicin

The amphiregulin-mediated resistance pathway represents one of the most significant mechanisms identified in amrubicin-resistant lung cancer cells. Amphiregulin, a member of the epidermal growth factor (EGF) family, functions as a ligand for the epidermal growth factor receptor (EGFR). Upon amphiregulin upregulation, it binds to and activates EGFR, triggering downstream signaling cascades including the MAPK/ERK and PI3K/AKT pathways. These pathways promote cell survival, proliferation, and resistance to apoptosis, effectively counteracting amrubicin's cytotoxic effects. Experimental evidence confirms that transfection of AREG siRNA into resistant cells restores amrubicin sensitivity, directly demonstrating amphiregulin's functional role in resistance [3] [4].

The diagram below illustrates this resistance pathway and the experimental approach for its investigation:

G cluster_0 Amphiregulin-Mediated Resistance Pathway cluster_1 Experimental Re-sensitization Approaches AREG Amphiregulin (AREG) Upregulation EGFR EGFR Activation AREG->EGFR siRNA AREG siRNA Knockdown AREG->siRNA Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR->Downstream Cetuximab Cetuximab (EGFR Antibody) EGFR->Cetuximab Survival Cell Survival & Proliferation Signals Downstream->Survival Resistance Amrubicin Resistance Survival->Resistance Sensitization Restored AMR Sensitivity siRNA->Sensitization Cetuximab->Sensitization

Topoisomerase II-Related Resistance

Topoisomerase IIα alterations represent another major resistance mechanism observed with amrubicin and related anthracyclines. Resistance can occur through quantitative reductions in topoisomerase IIα expression or qualitative changes in the enzyme itself. In MX2 (a morpholino anthracycline derivative)-resistant K562 leukemia cells, researchers observed decreased topoisomerase IIα protein levels, reduced mRNA expression, and diminished catalytic activity. This downregulation was associated with promoter hypermethylation of the topoisomerase IIα gene, as evidenced by aberrant methylated CpG islands. Importantly, this resistance mechanism can be partially reversed using the demethylating agent 5-Aza-2'-deoxycytidine (5AZ), which restores topoisomerase IIα expression and increases sensitivity to amrubicin and other topoisomerase II inhibitors [5].

The experimental workflow for investigating topoisomerase II-mediated resistance involves multiple complementary approaches:

G Start Establish Resistant Cell Line (Stepwise Drug Exposure) A1 Phenotypic Characterization (Cytotoxicity Assays) Start->A1 A2 Topo IIα Expression Analysis (Protein, mRNA Levels) A1->A2 B1 Drug Accumulation Studies A1->B1 B2 Cellular Localization (Confocal Microscopy) A1->B2 B3 Cell Cycle Analysis (Flow Cytometry) A1->B3 A3 Epigenetic Analysis (Methylation-Specific Restriction Enzyme) A2->A3 A4 Functional Rescue (5-Aza-2'-deoxycytidine Treatment) A3->A4 A5 Mechanistic Confirmation (Restored Drug Sensitivity) A4->A5

Beyond these primary mechanisms, resistance to amrubicin may also involve altered intracellular drug distribution, where despite normal cellular uptake, reduced nuclear accumulation limits drug efficacy. Additionally, changes in apoptotic pathway components and enhanced DNA repair capacity may contribute to resistance, though these mechanisms are less well-characterized for amrubicin specifically. The pleiotropic nature of amrubicin resistance necessitates comprehensive experimental approaches that simultaneously evaluate multiple potential pathways when investigating resistance in novel model systems [2] [6].

Experimental Protocols & Methodologies

Key Experimental Approaches

Table: Methodologies for Investigating Amrubicin Resistance Mechanisms

Methodology Key Steps Applications in Amrubicin Research Technical Considerations

| Resistant Cell Line Development | 1. Start at 0.1× IC₅₀ AMR-OH 2. Gradually increase concentration over 6 months 3. Maintain at 50× IC₅₀ [3] | Establish model systems for resistance studies | Use stepwise selection; maintain without drug before experiments | | Cytotoxicity Assays (MTT/Trypan Blue) | 1. Incubate cells with drug concentration series for 72h 2. Measure viable cells (dye exclusion or metabolic activity) [5] [3] | Determine IC₅₀ values and resistance indices | Use logarithmic drug concentrations; include positive controls | | Transcriptome Analysis | 1. Extract total RNA from sensitive/resistant pairs 2. Hybridize to gene chip (e.g., 3D-Gene Human Oligo chip 25k) 3. Identify genes with >2.0 expression ratio [3] | Identify differentially expressed genes (e.g., AREG) | Perform multiple biological replicates; validate with qRT-PCR | | Drug Accumulation & Efflux Studies | 1. Incubate cells with 0.25 μM AMR/AMR-OH for 120min 2. Wash, transfer to drug-free medium 3. Measure intracellular drug at intervals (fluorescence spectroscopy) [2] [5] | Evaluate drug transport and retention mechanisms | Use controlled temperature; include efflux pump inhibitors | | DNA Damage & Cell Cycle Analysis | 1. Treat cells with IC₅₀ drug concentrations 2. Fix, stain with DNA dyes 3. Analyze by flow cytometry [2] | Assess mechanism of action and downstream effects | Include untreated controls; use appropriate cell cycle models |

Detailed Protocol: Establishing AMR-Resistant Cell Lines

Objective: To develop amrubicin (AMR) or amrubicinol (AMR-OH) resistant sublines through gradual dose escalation. This protocol is adapted from the method used by Tokunaga et al. to establish H520/R and DMS53/R resistant lung cancer cell lines [3].

Materials:

  • Parental lung cancer cell lines (e.g., H520, DMS53)
  • Amrubicin and amrubicinol stock solutions
  • Complete culture medium (RPMI-1640 with 10% FBS)
  • Cell culture equipment and incubator (37°C, 5% CO₂)

Procedure:

  • Initial IC₅₀ Determination:

    • Seed cells in 96-well plates at optimal density (5×10³ cells/well)
    • Treat with serial dilutions of AMR or AMR-OH for 72 hours
    • Perform MTT assay: add 0.5mg/mL MTT, incubate 4 hours, dissolve formazan in DMSO
    • Measure absorbance at 570nm, calculate IC₅₀ values
  • Stepwise Selection:

    • Begin culture with one-tenth of the IC₅₀ concentration of AMR-OH
    • Maintain cells at each concentration until they demonstrate normal growth kinetics (typically 2-4 weeks)
    • Incrementally increase drug concentration in stepwise fashion (1.5-2× increments)
    • Over 6 months, reach target maintenance concentration of 50× initial IC₅₀
  • Maintenance and Characterization:

    • Culture resistant cells in drug-free medium for 2 weeks prior to experiments
    • Confirm resistant phenotype through comparative cytotoxicity assays
    • Validate resistance mechanisms through molecular analyses (e.g., gene expression)

Troubleshooting Notes:

  • If cells fail to adapt, reduce concentration increment size or extend adaptation period
  • Regularly freeze down aliquots at each resistance level to preserve progression samples
  • Monitor for morphological changes and altered growth kinetics indicative of adaptation
Detailed Protocol: Amphiregulin Role Validation

Objective: To confirm the functional role of amphiregulin in amrubicin resistance through gain-of-function and loss-of-function experiments.

Materials:

  • Conditioned medium from resistant cells (DMS53/R)
  • Recombinant human amphiregulin
  • AREG siRNA and control siRNA
  • Cetuximab (EGFR inhibitor)
  • ELISA kit for human amphiregulin quantification
  • Transfection reagents

Procedure:

  • Conditioned Medium Experiments:

    • Culture DMS53/R cells for 72 hours, collect supernatant
    • Centrifuge to remove cells/debris, aliquot and store at -80°C
    • Treat parental DMS53 cells with conditioned medium mixed 1:1 with fresh medium
    • Add AMR-OH concentration series, incubate 72 hours
    • Assess viability via MTT assay, compare to fresh medium controls
  • siRNA Knockdown:

    • Seed DMS53/R cells at 2×10⁵ cells/well in 6-well plates
    • Transfect with 100nM AREG siRNA or control siRNA using appropriate transfection reagent
    • Incubate 48 hours, then trypsinize and seed for cytotoxicity assays
    • Confirm knockdown efficiency via qRT-PCR or Western blot
  • EGFR Inhibition Studies:

    • Treat DMS53/R cells with cetuximab (50-100μg/mL) alone and in combination with AMR-OH
    • Use concentration matrix to identify synergistic interactions
    • Analyze downstream signaling via phospho-EGFR, phospho-AKT, and phospho-ERK

Validation Methods:

  • Quantify amphiregulin secretion in conditioned medium using ELISA
  • Monitor EGFR pathway activation via Western blotting for phosphorylation events
  • Assess apoptotic markers (cleaved caspase-3) to confirm enhanced cell death

Troubleshooting Common Experimental Challenges

Frequently Asked Questions

Q1: Our laboratory recently established an amrubicin-resistant cell line, but the resistance appears unstable after cryopreservation. What could explain this, and how can we maintain resistance stability?

A: Unstable resistance phenotypes following cryopreservation often indicate epigenetic adaptation rather than stable genetic mutations. We recommend:

  • Maintain regular drug selection pressure during routine culture, though this may alter molecular profiles
  • Implement a "pulse-challenge" protocol where cells are exposed to amrubicin for 1-2 weeks every 2 months to maintain resistance
  • Create early-passage frozen stocks at each resistance level and only use limited passages for experiments
  • Confirm resistance stability through regular IC₅₀ verification every 10 passages
  • Consider that some resistance mechanisms (e.g., amphiregulin upregulation) may be more stable than others (e.g., transient signaling adaptations) [3]

Q2: We observe significant amrubicin resistance in our patient-derived xenograft (PDX) models but cannot detect amphiregulin upregulation or topoisomerase II alterations. What other mechanisms should we investigate?

A: Beyond the well-characterized mechanisms, consider these additional resistance pathways:

  • Enhanced DNA repair capacity: Assess markers of homologous recombination (Rad51, BRCA1) and non-homologous end joining (DNA-PKcs, Ku70/80)
  • Altered apoptotic signaling: Evaluate BCL-2 family protein expression and caspase activation patterns
  • Metabolic adaptations: Examine glycolytic flux and oxidative phosphorylation, as metabolic shifts can influence chemosensitivity
  • Tumor microenvironment interactions: Investigate cytokine secretion profiles and stromal cell interactions that may provide survival signals
  • Drug metabolism alterations: Measure conversion rates of amrubicin to amrubicinol, as reduced activation could limit efficacy [7]

Q3: When we try to replicate the conditioned medium experiment from Tokunaga et al., our parental cells show high mortality in conditioned medium even without drug treatment. What might we be doing wrong?

A: This suggests your conditioned medium may contain cytotoxic metabolites or be suffering from nutrient depletion. To address this:

  • Reduce the conditioning period from 72 to 24-48 hours
  • Refresh medium 2 hours before collection to remove metabolic waste
  • Try different dilution ratios of conditioned to fresh medium (1:3 or 1:4 instead of 1:1)
  • Include additional controls: conditioned medium from parental cells and unconditioned fresh medium
  • Check pH and glucose levels of conditioned medium, as acidic conditions can cause nonspecific toxicity
  • Concentrate conditioned medium using centrifugal filters and normalize by protein content rather than volume [3] [4]

Q4: Our transcription factor analysis shows conflicting results regarding SCLC subtypes in our amrubicin-resistant models. How does SCLC subtype plasticity influence resistance development?

A: SCLC subtype plasticity represents an emerging resistance mechanism. Consider that:

  • Subtype switching from SCLC-A to SCLC-N or non-neuroendocrine subtypes may occur during resistance development
  • MYC amplification often drives transitions from SCLC-A to SCLC-N or SCLC-Y subtypes with different drug sensitivity profiles
  • NOTCH pathway activation can promote neuroendocrine-to-non-neuroendocrine transformation, potentially altering therapeutic responses
  • Implement comprehensive subtype characterization using multiple markers (ASCL1, NEUROD1, POU2F3, YAP1) rather than single markers
  • Recognize that resistant tumors may contain heterogeneous subpopulations of different subtypes, requiring single-cell approaches for complete characterization [7]
Technical Issue Resolution

Problem: Inconsistent IC₅₀ Values in Cytotoxicity Assays

Potential Causes and Solutions:

  • Cell density effects: Optimize seeding density to ensure exponential growth throughout assay; typically 3-8×10³ cells/well for 96-well plates
  • Drug solubility issues: Prepare fresh drug solutions for each experiment; use appropriate solvents and ensure complete dissolution
  • Assay endpoint variability: Use multiple assessment methods (MTT, ATP-based, dye exclusion) to confirm findings
  • Proliferation rate differences: Normalize results to doubling time; use log-phase cells for all experiments
  • Edge effects in microplates: Use perimeter wells for buffer only or randomize treatment groups across plate

Problem: Poor Transfection Efficiency in Resistant Cell Lines

Solutions:

  • Optimize transfection parameters using different reagents (lipofection, electroporation)
  • Use viral transduction (lentivirus) for stable gene modulation in refractory cells
  • Implement nucleofection technology for hard-to-transfect cells
  • Validate knockdown at both mRNA and protein levels, as incomplete protein turnover may persist despite mRNA reduction

Research Gaps & Future Directions

Despite significant advances in understanding amrubicin resistance, several critical knowledge gaps remain. The temporal evolution of resistance mechanisms during treatment is poorly characterized, particularly whether different pathways emerge at early versus late stages. Additionally, the role of tumor microenvironment interactions in modulating amrubicin sensitivity remains largely unexplored. There is also limited understanding of how SCLC subtype plasticity influences resistance development and whether specific subtypes exhibit preferential resistance mechanisms [7].

Promising research directions include:

  • Combinatorial targeting of both amphiregulin and topoisomerase II pathways to prevent or overcome resistance
  • Epigenetic therapies using demethylating agents in combination with amrubicin, particularly for tumors with topoisomerase IIα promoter methylation
  • Novel drug formulations that enhance tumor-specific delivery while bypassing resistance mechanisms
  • Liquid biopsy approaches to monitor resistance development in patient samples through circulating tumor DNA analysis
  • Single-cell sequencing to resolve heterogeneous resistance mechanisms within tumor populations

References

Amrubicin versus topotecan phase III trial overall survival

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Overview: Amrubicin vs. Topotecan

Outcome Measure Amrubicin Topotecan P-value / Hazard Ratio (HR)
Overall Survival (OS) - All Patients 7.5 months 7.8 months HR = 0.880; P = 0.170 [1]
OS - Sensitive Disease 9.2 months 9.9 months HR = 0.936; P = 0.615 [1] [2]
OS - Refractory Disease 6.2 months 5.7 months HR = 0.766; P = 0.047 [1] [2]
Progression-Free Survival (PFS) 4.1 months 3.5 months HR = 0.802; P = 0.018 [1]
Overall Response Rate (ORR) 31.1% 16.9% P < 0.001 [1]
Key Grade ≥3 Adverse Events
Neutropenia 41% 54% P = 0.004 [1]
Thrombocytopenia 21% 54% P < 0.001 [1]
Febrile Neutropenia 10% 3% P = 0.003 [1]

Detailed Trial Methodology

The data in the table above comes from a pivotal randomized phase III trial designed to provide a definitive comparison between the two drugs.

  • Trial Design: The trial was an open-label, randomized study that enrolled 637 patients with SCLC who had progressed after first-line platinum-based chemotherapy. Patients were assigned in a 2:1 ratio to receive either amrubicin or topotecan [1].
  • Patient Groups: Patients were categorized as having "sensitive" disease (relapsed ≥90 days after first-line therapy) or "refractory" disease (progressed during or within 90 days of first-line therapy). This stratification is critical as it predicts response to second-line treatment [1] [2].
  • Interventions:
    • Amrubicin: 40 mg/m² administered intravenously (IV) on Days 1-3 of a 21-day cycle [1].
    • Topotecan: 1.5 mg/m² administered IV on Days 1-5 of a 21-day cycle [1].
  • Primary Endpoint: The primary goal of the trial was to compare Overall Survival (OS) between the two treatment groups [1].
  • Secondary Endpoints: These included Progression-Free Survival (PFS), Overall Response Rate (ORR), and safety/tolerability [1].

Interpretation of Key Findings

The relationship between the overall results and the critical subgroup finding can be visualized as follows:

Trial Phase III Trial (N=637) Primary Endpoint: Overall Survival (OS) Overall Overall Population Result No Significant OS Difference (7.5 vs 7.8 mo, P=0.170) Trial->Overall Subgroup Subgroup Analysis by Disease Type Overall->Subgroup Sensitive Sensitive Disease No Significant OS Difference (9.2 vs 9.9 mo, P=0.615) Subgroup->Sensitive Refractory Refractory Disease Significant OS Benefit (6.2 vs 5.7 mo, P=0.047) Subgroup->Refractory

  • Superiority in Secondary Endpoints: Although amrubicin did not beat topotecan in overall survival for the broad population, it showed a statistically significant advantage in key secondary efficacy endpoints, including higher response rates and longer progression-free survival [1].
  • Differential Hematologic Toxicity Profile: The safety profiles differed significantly. Amrubicin was associated with a lower incidence of severe neutropenia, thrombocytopenia, and anemia, but a higher rate of febrile neutropenia [1] [2]. This suggests that amrubicin's hematologic toxicity profile, while still substantial, may be somewhat different from that of topotecan.

Conclusion for Researchers

  • Refractory Patient Focus: Amrubicin presents a compelling option specifically for the hard-to-treat refractory SCLC population, a group with no approved second-line therapies at the time of the trial [2].
  • Regional Status: It is noteworthy that amrubicin is currently approved for SCLC in Japan but not in the United States or Europe [3].
  • Risk-Benefit Consideration: The choice between these agents may depend on the patient population (sensitive vs. refractory) and the relative priority of specific efficacy outcomes (response rate, PFS) versus the management of distinct hematologic toxicities.

References

Amrubicin vs topotecan progression-free survival refractory disease

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison in Refractory SCLC

Outcome Measure Amrubicin Topotecan Hazard Ratio (HR) or Odds Ratio (OR) P-value
Overall Survival (OS) 6.2 months 5.7 months HR = 0.77 0.047 [1] [2]
Progression-Free Survival (PFS) 2.8 months 2.6 months HR = 0.934 0.611 [2]
Overall Response Rate (ORR) 20.1% 9.4% OR = 2.43 0.024 [2]

Detailed Experimental Data and Context

The data in the table above comes from a pivotal Phase III trial that directly compared the two drugs. Here is a deeper look into the findings and the trial's design.

  • Overall Survival (OS) in Refractory Disease: While the overall trial showed no significant OS difference between amrubicin and topotecan in the general patient population, a pre-planned subgroup analysis revealed that patients with refractory disease had a modest but statistically significant improvement in OS with amrubicin [1] [2]. This suggests amrubicin may be a more effective option for this difficult-to-treat subgroup.
  • Progression-Free Survival (PFS) in Refractory Disease: For the refractory subgroup, the median PFS was numerically longer with amrubicin, but the difference was not statistically significant. The hazard ratio of 0.934 indicates a very similar rate of disease progression between the two treatments in this population [2].
  • Overall Response Rate (ORR): Amrubicin consistently showed a significantly higher response rate than topotecan across the entire study population and in both sensitive and refractory subgroups. In refractory patients, the odds of achieving a response were more than twice as high with amrubicin [2].

Trial Methodology Overview

The data supporting this comparison comes from a randomized, open-label, Phase III clinical trial designed to compare the safety and efficacy of amrubicin versus topotecan as a second-line treatment for SCLC [1].

  • Patient Population: The trial enrolled 637 patients with SCLC whose disease had relapsed or was refractory after first-line platinum-based chemotherapy. Patients were stratified based on whether their disease was "sensitive" (relapsed ≥90 days after first-line therapy) or "refractory" (progressed during or within <90 days of first-line therapy) [1] [2].
  • Treatment Regimens:
    • Amrubicin arm: 40 mg/m² intravenously on Days 1-3 every 21 days.
    • Topotecan arm: 1.5 mg/m² intravenously on Days 1-5 every 21 days.
  • Primary and Secondary Endpoints:
    • Primary Endpoint: Overall Survival (OS) in the intent-to-treat population.
    • Secondary Endpoints: Progression-free survival (PFS), overall response rate (ORR) assessed using standardized criteria, and safety profile [1].
  • Statistical Analysis: Efficacy was analyzed for the overall population and for the sensitive and refractory subgroups. Survival analyses used hazard ratios, and response rates were compared using odds ratios [1] [2].

Key Considerations for Interpretation

When reviewing this data, keep the following points in mind:

  • Subgroup Analysis Finding: The OS benefit for amrubicin was observed in a subgroup analysis. While the study was a large Phase III trial, findings from subgroups can be less robust than the primary analysis of the entire population.
  • Safety Profile: The toxicity profiles differ between the two drugs. The Phase III trial showed that amrubicin was associated with a higher rate of febrile neutropenia and infections, while topotecan led to more frequent hematological toxicities like neutropenia, thrombocytopenia, and anemia, as well as a higher need for transfusions [1] [3].
  • Supporting Evidence: A earlier Phase II trial also suggested the superiority of amrubicin, showing a higher response rate (17% vs. 0% in refractory patients) and a longer median PFS in the overall population (3.5 vs. 2.2 months) [4].

The following diagram illustrates the logical relationship and key outcomes for the two treatment options in refractory SCLC, based on the Phase III trial data.

Refractory SCLC Refractory SCLC Amrubicin (40 mg/m², D1-3) Amrubicin (40 mg/m², D1-3) Refractory SCLC->Amrubicin (40 mg/m², D1-3) Topotecan (1.5 mg/m², D1-5) Topotecan (1.5 mg/m², D1-5) Refractory SCLC->Topotecan (1.5 mg/m², D1-5) Key Outcomes Key Outcomes Amrubicin (40 mg/m², D1-3)->Key Outcomes Topotecan (1.5 mg/m², D1-5)->Key Outcomes OS: 6.2 mo OS: 6.2 mo Key Outcomes->OS: 6.2 mo HR 0.77 PFS: 2.8 mo PFS: 2.8 mo Key Outcomes->PFS: 2.8 mo HR 0.93 (NS) ORR: 20.1% ORR: 20.1% Key Outcomes->ORR: 20.1% OR 2.43

References

Disease Control Rate of Amrubicin in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Context Patient Population Disease Control Rate (DCR) Key Citation
2nd-line after Chemo-Immunotherapy ES-SCLC, post-ICI (n=27) 61.5% [1]
2nd-line after Chemo-Immunotherapy ES-SCLC, ICI-naive (n=96) 67.4% [1]
2nd-line after Atezolizumab Relapsed SCLC (n=40) Not explicitly stated (Overall Response Rate was 32.5%) [2]
3rd-line Salvage Chemotherapy ED-SCLC (n=18) 66.7% [3] [4]
2nd-line vs. Topotecan Relapsed SCLC (n=~30) 79% (vs. 47% for topotecan) [5]
Weekly Regimen (Phase II) Refractory/Relapsed SCLC (n=21) 81% [6]

Detailed Experimental Protocols and Context

To accurately interpret the data in the table, it's helpful to understand the design and patient populations of these key studies.

  • Study 1: Efficacy After Prior ICI Treatment [1]

    • Objective: To assess if prior treatment with Immune Checkpoint Inhibitors (ICIs) impacts the efficacy and safety of second-line amrubicin.
    • Methodology: A retrospective, multi-institutional study comparing 123 patients with Extensive-Stage SCLC (ES-SCLC) who received second-line amrubicin, categorized into ICI-pretreated and ICI-untreated groups.
    • Key Findings: The DCR was similar between both groups, demonstrating that the effectiveness of amrubicin remains unchanged irrespective of previous ICI therapy. The incidence of adverse events was also similar.
  • Study 2: Third-Line Salvage Chemotherapy [3] [4]

    • Objective: To evaluate the efficacy and survival benefit of amrubicin as a third-line treatment for Extensive-Disease SCLC (ED-SCLC).
    • Methodology: A single-institute, retrospective study of 18 patients with ED-SCLC who received amrubicin as a third-line salvage chemotherapy.
    • Key Findings: Despite a high frequency of febrile neutropenia, amrubicin salvage chemotherapy showed a significant overall survival benefit compared to a historical control group that did not receive amrubicin.
  • Study 3: Weekly Administration Regimen [6]

    • Objective: To evaluate if a weekly administration schedule could reduce the severe myelotoxicity associated with the conventional 3-day regimen.
    • Methodology: A multicenter, single-arm Phase II study where amrubicin was administered on days 1 and 8 of a 3-week cycle.
    • Key Findings: The study was terminated early due to a low objective response rate. Although the DCR was high, the weekly regimen did not reduce the incidence of febrile neutropenia and was less effective at inducing tumor shrinkage.

Mechanism of Action and Treatment Workflow

Amrubicin's efficacy is rooted in its distinct mechanism of action, which differs from that of other anthracyclines. The following diagram illustrates how it works and its typical placement in SCLC treatment.

Amrubicin Amrubicin Administration Metabolism Metabolism to Amrubicinol Amrubicin->Metabolism Target Inhibition of Topoisomerase II Metabolism->Target Effect1 Stabilization of DNA-Cleavable Complex Target->Effect1 Effect2 Double-Stranded DNA Breaks Effect1->Effect2 Outcome Cell Death (Tumor Shrinkage) Effect2->Outcome

FirstLine First-Line Therapy Platinum (Cis/Carboplatin) + Etoposide + Immune Checkpoint Inhibitor (ICI) Decision Disease Progression or Relapse? FirstLine->Decision SecondLine Second-Line (or later) Therapy Amrubicin Monotherapy (40 mg/m², Days 1-3, q3w) Decision->SecondLine Yes Assessment Response Assessment via RECIST 1.1 Criteria SecondLine->Assessment

Key Insights for Researchers

  • Consistent Performance: The data shows that amrubicin provides a reasonably stable DCR between 60% and 70% across different lines of therapy and patient types, including the growing population treated with first-line chemo-immunotherapy [1] [7] [2].
  • Superiority Over Topotecan: In a direct comparison, amrubicin produced a significantly higher DCR compared to topotecan (79% vs. 47%), establishing its strong position in the treatment landscape for relapsed SCLC [5].
  • Safety Profile is Key: The primary challenge with amrubicin is its significant hematological toxicity, particularly neutropenia and febrile neutropenia [3] [6] [2]. Research into modified regimens (like weekly dosing) has so far been unsuccessful in mitigating this risk without compromising efficacy [6].

References

Amrubicin response rate Japanese vs Caucasian populations

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Survival Comparison

This table synthesizes data from multiple clinical studies and a meta-analysis on amrubicin as second-line treatment for relapsed SCLC.

Parameter Japanese Populations Euro-American Populations
Overall Response Rate (ORR) 39% (95% CI: 31-47%) [1] 21% to 31% [1] [2]
ORR (Sensitive Relapse) 45.0% [3] 44% [2]
ORR (Refractory Relapse) 32.9% [3] 17% to 21% [1] [2]
Median Overall Survival (OS) 7.5 to 8.9 months [4] [3] 6.0 to 7.5 months [1] [2]
Median Progression-Free Survival (PFS) 3.4 to 4.1 months [4] [1] 3.2 to 4.1 months [1]

Safety Profile Comparison

The safety profile of amrubicin is consistent across populations, with hematological toxicities being the primary concern.

Adverse Event (Grade ≥3) Japanese Populations (Incidence) Euro-American Populations (Incidence)
Neutropenia 57.5% - 93.9% [4] [3] ~70% (pooled incidence) [1]
Leukopenia 52.5% [4] 41% [5]
Febrile Neutropenia 10.0% - 26.8% [4] [3] ~12% (pooled incidence) [1]
Thrombocytopenia 17% [5] 17% [1]
Anemia 14% [5] Information not specified in search results

Experimental Protocol & Methodology

To understand the data, it's helpful to know how these clinical outcomes were measured. The following diagram illustrates a typical study design for a phase II trial investigating amrubicin in relapsed SCLC.

Start Patient Population: Relapsed SCLC after platinum-based therapy A1 Stratification Start->A1 A2 Sensitive Relapse (Progression >90 days after 1st-line therapy) A1->A2 A3 Refractory Relapse (Progression during or within 90 days of 1st-line therapy) A1->A3 B Intervention: Amrubicin Monotherapy (40 mg/m² IV, Days 1-3 every 21 days) A2->B A3->B C Endpoints Assessment B->C D1 Primary Endpoint: Objective Response Rate (ORR) by RECIST v1.1 C->D1 D2 Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Safety (CTCAE) C->D2

Key components of the methodology include:

  • Patient Population: Trials enrolled patients with cytologically or histologically confirmed SCLC that had progressed after first-line platinum-based chemotherapy [4] [3].
  • Stratification: Patients were categorized as having sensitive relapse (disease progression >90 days after first-line therapy) or refractory relapse (progression during or within 90 days of therapy) [4]. This is a critical distinction as treatment outcomes differ significantly between these groups.
  • Intervention: The standard regimen was amrubicin monotherapy at 40 mg/m², administered intravenously on Days 1-3 of a 21-day cycle [1] [3]. Treatment continued until disease progression, unacceptable toxicity, or patient refusal [4].
  • Endpoint Assessment:
    • Objective Response Rate (ORR): The primary endpoint, typically defined as the proportion of patients with a confirmed Complete Response (CR) or Partial Response (PR) according to RECIST 1.1 criteria [4] [3].
    • Survival: Overall Survival (OS) was calculated from the start of treatment until death from any cause. Progression-Free Survival (PFS) was measured from treatment start until documented disease progression or death [4].
    • Safety: Toxicities were monitored and graded using the Common Terminology Criteria for Adverse Events (CTCAE), with a focus on hematological events [4] [6].

Key Insights for Drug Development

  • Consider Ethnic Differences in Efficacy: The consistent trend of higher response rates, particularly in refractory patients, suggests that ethnic or regional factors (which may include genetic background, prior therapies, or clinical practice patterns) can influence amrubicin's effectiveness [1].
  • Prior Chemotherapy Matters: Evidence indicates that previous treatment with etoposide (another topoisomerase II inhibitor) may reduce the efficacy of amrubicin, likely due to shared mechanisms of action and potential cross-resistance [3]. This is an important consideration for trial design and clinical use.
  • Manage Hematological Risks: The potent myelosuppressive effects of amrubicin are a major challenge. Proactive management, including the use of growth factor support, is essential for patient safety across all populations [4] [7] [3].

References

Amrubicin hematological toxicity profile vs doxorubicin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Toxicity

The different toxicity profiles of amrubicin and doxorubicin are rooted in their distinct metabolic pathways within cells, particularly in heart tissue.

G cluster_dox Doxorubicin Pathways cluster_amr Amrubicin Pathways Doxorubicin Doxorubicin Dox Dox Doxorubicin->Dox Amrubicin Amrubicin Amr Amr Amrubicin->Amr ROS ROS Dox->ROS 1-e⁻ reduction (Quinone) Doxorubicinol Doxorubicinol Dox->Doxorubicinol 2-e⁻ reduction (Carbonyl) Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Oxidative Stress Membrane & DNA Damage Chronic_Tox Chronic_Tox Doxorubicinol->Chronic_Tox Inactivates Ca²⁺ proteins Accumulates in heart Chronic_Tox->Cardiotoxicity Amrubicinol Amrubicinol Amr->Amrubicinol Carbonyl reduction (Active metabolite) Deamino_metab Deamino_metab Amr->Deamino_metab 9-Deamination TopoII_Inhibition TopoII_Inhibition Amrubicinol->TopoII_Inhibition Primary Anti-tumor Effect Low_Accum Low_Accum Deamino_metab->Low_Accum Diffuses from heart tissue Low_Cardio Low_Cardio Low_Accum->Low_Cardio Limited toxic reservoir

The diagram above illustrates the core mechanistic differences. Doxorubicin's cardiotoxicity is driven by two primary pathways: reactive oxygen species (ROS) formation that causes oxidative damage, and the formation of a long-lasting toxic metabolite (doxorubicinol) that disrupts cardiac function [1] [2]. In contrast, amrubicin is metabolized in the heart into forms that are more easily cleared, preventing the buildup of a toxic reservoir and resulting in significantly lower cardiotoxicity [2]. Its potent anti-tumor effect comes from its conversion to amrubicinol, a strong topoisomerase II inhibitor [3].

Detailed Clinical Toxicity Data for Amrubicin

The following table provides specific clinical data on hematological adverse events observed with amrubicin monotherapy in elderly patients (≥70 years) with relapsed Small Cell Lung Cancer (SCLC) [4].

Toxicity Type Frequency (Grade ≥3)
Neutropenia 74.4%
Leukopenia 60.4%
Anemia 11.6%
Thrombocytopenia 16.2%
Febrile Neutropenia 17.4%

Key Insights for Research and Development

  • Amrubicin's Clinical Niche: Amrubicin presents a viable therapeutic option in clinical scenarios where doxorubicin's cardiotoxicity is a major concern, particularly in patients with pre-existing cardiac risks or those requiring prolonged treatment. Its efficacy in treating relapsed SCLC, including in elderly patients, is promising despite the need for careful management of hematological toxicity [4] [3] [5].
  • Managing Hematological Toxicity: The high incidence of severe neutropenia with amrubicin underscores the importance of proactive monitoring and the use of supportive care, such as Granulocyte Colony-Stimulating Factor (G-CSF), in clinical protocols [4].
  • Comparative Toxicity of Analogs: The search results also highlight epirubicin, another doxorubicin analog. A pre-clinical study noted it was significantly less hematologically toxic than doxorubicin in a mouse model [6]. This suggests a spectrum of toxicity within the anthracycline class that may offer alternatives for regimen design.

References

Amrubicin cardiotoxicity comparison doxorubicin

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Metabolic Comparison

The cardiotoxicity of anthracyclines is largely linked to two mechanisms: the formation of Reactive Oxygen Species (ROS) and the accumulation of toxic secondary alcohol metabolites in cardiomyocytes [1] [2]. The table below compares how amrubicin, doxorubicin, and epirubicin behave in these key areas.

Feature Amrubicin Doxorubicin Epirubicin
ROS Generation Comparable H₂O₂ generation to doxorubicin, but localized differently [1]. High; generates semiquinone radicals, leading to significant ROS via mitochondrial redox cycling [3] [4]. Defective conversion to semiquinone; lower ROS formation compared to doxorubicin [1].
Toxic Metabolite Amrubicinol (C-13 dihydroxyamrubicin) [1]. Doxorubicinol (C-13 dihydroxydoxorubicin) [1] [5]. Epirubicinol (C-13 dihydroxyepirubicin) [1].
Metabolite Accumulation Low; amrubicinol is more polar and does not significantly accumulate in human myocardial strips [1]. High; doxorubicinol is poorly cleared, forming a long-lived toxic reservoir in the heart [1] [5]. High; similar to doxorubicin, epirubicinol accumulates in the heart [1].
Myocardial Retention Low; parent drug and metabolites (like 9-deaminoamrubicin) diffuse more readily from cardiac tissue [1]. High; strong affinity for cardiolipin in mitochondrial membranes, leading to prolonged retention [5]. High; similar structural properties lead to significant retention in the heart [1].

Experimental Data from Key Studies

The data in the previous table is largely supported by a key experimental model using human myocardial strips, which provides a direct, quantitative comparison under controlled conditions.

1. Primary Experimental Model: Ex Vivo Human Myocardial Strips

  • Methodology: This model uses viable human heart tissue strips incubated in human plasma containing the anthracycline drugs. Researchers then quantitatively measure:
    • Drug Accumulation: The concentration of the parent drug and its metabolites within the heart tissue over time.
    • ROS Generation: The production of hydrogen peroxide (H₂O₂) induced by the drugs.
    • Metabolite Formation: The rate and extent of conversion to the secondary alcohol metabolites (e.g., doxorubicinol, amrubicinol) [1].
  • Key Findings for Amrubicin:
    • Lower Accumulation: Amrubicin and its metabolites accumulated in the myocardial strips to a much lower extent than doxorubicin or epirubicin [1].
    • Metabolic Advantage: The study concluded that amrubicin shows "metabolic advantages" because its metabolites are more easily cleared from the heart, preventing the formation of a long-lived toxic reservoir [1].

2. Supporting Clinical Context: Doxorubicin vs. Epirubicin

While direct clinical comparisons between amrubicin and doxorubicin are scarce, the established comparison between doxorubicin and its analogue epirubicin provides a useful framework.

  • Clinical Evidence: Multiple clinical studies and a network meta-analysis have demonstrated that epirubicin is less cardiotoxic than doxorubicin at equi-effective doses [3] [6] [7]. For instance, one study showed that while both drugs affected systolic function, only doxorubicin caused a significant drop in the diastolic peak filling rate, indicating more profound damage [3] [7].
  • Relevance to Amrubicin: This reinforces the principle that structural modifications to the core anthracycline molecule can significantly reduce cardiotoxicity without compromising antitumor efficacy, supporting the potential for amrubicin to offer a similar clinical advantage [2].

Diagram of Key Differential Pathways

The following diagram illustrates the core metabolic pathways that differentiate amrubicin from doxorubicin in cardiac tissue, based on the human myocardial strip model [1].

G ParentDrug Anthracycline Parent Drug Accumulation Accumulation in Myocardium ParentDrug->Accumulation ROS ROS Generation ParentDrug->ROS ToxicMetab C-13 Toxic Alcohol Metabolite ParentDrug->ToxicMetab Cardiotoxicity Cardiotoxicity Accumulation->Cardiotoxicity ROS->Cardiotoxicity MetabAccum Metabolite Accumulation ToxicMetab->MetabAccum MetabAccum->Cardiotoxicity AmrubicinPath Amrubicin Pathway LowRetention Lower Retention & Easier Clearance DoxorubicinPath Doxorubicin Pathway LowRetention->Accumulation LowRetention->MetabAccum

Interpretation and Research Implications

The experimental data suggests that amrubicin's key advantage lies in its pharmacokinetic profile within cardiac tissue. While it can generate ROS similarly to doxorubicin, its lower retention and the nature of its metabolites may prevent the sustained intracellular damage that leads to chronic cardiomyopathy [1].

For your research and development work, this implies:

  • Promising Profile: Amrubicin represents a compelling candidate for clinical contexts where anthracycline efficacy is needed but cardiotoxicity is a major concern.
  • Evidence Gap: The primary evidence is preclinical. The translation of these metabolic advantages into long-term clinical cardioprotection in patients requires further validation through well-designed clinical trials that directly monitor cardiac function.
  • Broader Context: The development of amrubicin and less cardiotoxic analogues like epirubicin reflects an ongoing effort to decouple the cytotoxic from the cardiotoxic effects of anthracyclines, a central challenge in cardio-oncology [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EUL6MP8FZW

Pharmacology

Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Wikipedia

Amrubicin hydrochloride

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 07-15-2023
1: Inoue A, Sugawara S, Maemondo M, Mori Y, Oizumi S, Harada M, Taima K, Morikawa N, Ishida T, Kinoshita I, Watanabe H, Suzuki T, Nakagawa T, Saito R, Nukiwa T. Randomized phase II trial comparing amrubicin with re-challenge of platinum doublet in patients with sensitive-relapsed small-cell lung cancer: North Japan Lung Cancer Study Group trial 0702. Lung Cancer. 2015 Jul;89(1):61-5. doi: 10.1016/j.lungcan.2015.04.012. Epub 2015 May 4. PubMed PMID: 26004087.
2: Miura S, Kaira K, Kaira R, Akamatsu H, Ono A, Shukuya T, Tsuya A, Nakamura Y, Kenmotsu H, Naito T, Murakami H, Takahashi T, Endo M, Yamamoto N. The efficacy of amrubicin on central nervous system metastases originating from small-cell lung cancer: a case series of eight patients. Invest New Drugs. 2015 Jun;33(3):755-60. doi: 10.1007/s10637-015-0233-7. Epub 2015 Apr 7. PubMed PMID: 25846908.
3: Ogawara D, Nakamura Y, Fukuda M, Nakatomi K, Yamaguchi H, Motoshima K, Mizoguchi K, Nakano H, Takemoto S, Gyotoku H, Nagashima S, Kohno S. Phase I/II study of amrubicin and nedaplatin in patients with untreated, advanced, non-small cell lung cancer. Chemotherapy. 2014;60(3):180-4. doi: 10.1159/000371870. Epub 2015 Mar 25. PubMed PMID: 25823897.
4: Nio K, Arita S, Isobe T, Kusaba H, Kohashi K, Kajitani T, Tamura S, Hirano G, Mitsugi K, Makiyama A, Esaki T, Ariyama H, Oda Y, Akashi K, Baba E. Amrubicin monotherapy for patients with extrapulmonary neuroendocrine carcinoma after platinum-based chemotherapy. Cancer Chemother Pharmacol. 2015 Apr;75(4):829-35. doi: 10.1007/s00280-015-2706-y. Epub 2015 Feb 22. PubMed PMID: 25702050.
5: Jalal SI, Hanna N, Zon R, Masters GA, Borghaei H, Koneru K, Badve S, Prasad N, Somaiah N, Wu J, Yu Z, Einhorn L. Phase I Study of Amrubicin and Cyclophosphamide in Patients With Advanced Solid Organ Malignancies: HOG LUN 07-130. Am J Clin Oncol. 2014 Dec 10. [Epub ahead of print] PubMed PMID: 25503432.
6: Inoue A, Sugawara S, Harada M, Kobayashi K, Kozuki T, Kuyama S, Maemondo M, Asahina H, Hisamoto A, Nakagawa T, Hotta K, Nukiwa T. Phase II study of Amrubicin combined with carboplatin for thymic carcinoma and invasive thymoma: North Japan Lung Cancer group study 0803. J Thorac Oncol. 2014 Dec;9(12):1805-9. doi: 10.1097/JTO.0000000000000362. PubMed PMID: 25393793.
7: von Pawel J, Jotte R, Spigel DR, O'Brien ME, Socinski MA, Mezger J, Steins M, Bosquée L, Bubis J, Nackaerts K, Trigo JM, Clingan P, Schütte W, Lorigan P, Reck M, Domine M, Shepherd FA, Li S, Renschler MF. Randomized phase III trial of amrubicin versus topotecan as second-line treatment for patients with small-cell lung cancer. J Clin Oncol. 2014 Dec 10;32(35):4012-9. doi: 10.1200/JCO.2013.54.5392. Epub 2014 Nov 10. PubMed PMID: 25385727.
8: Yardley DA, Raefsky E, Hainsworth JD, Burris HA 3rd, Priego V, Inclan A. Amrubicin as second- or third-line treatment for women with metastatic HER2-negative breast cancer: a Sarah Cannon Research Institute phase 1/2 trial. Breast Cancer Res Treat. 2014 Dec;148(3):535-40. doi: 10.1007/s10549-014-3189-y. Epub 2014 Nov 6. PubMed PMID: 25374098.
9: Fukushima T, Gomi D, Kobayashi T, Sekiguchi N, Sakamoto A, Sasaki S, Koizumi T. Successful salvage chemotherapy with amrubicin for invasive thymoma associated with myasthenia gravis. Jpn J Clin Oncol. 2014 Nov;44(11):1120-2. doi: 10.1093/jjco/hyu136. Epub 2014 Sep 19. PubMed PMID: 25240023.
10: Ikeda T, Fukuda M, Nakamura Y, Kinoshita A, Senju H, Nakano H, Kitazaki T, Ogawara D, Taniguchi H, Motoshima K, Yamaguchi H, Nakatomi K, Shimada M, Nagashima S, Tsukamoto K, Kohno S; Nagasaki Thoracic Oncology Group. A phase II study of amrubicin and carboplatin for previously untreated patients with extensive-disease small cell lung cancer. Cancer Chemother Pharmacol. 2014 Sep;74(3):497-502. doi: 10.1007/s00280-014-2527-4. Epub 2014 Jul 18. PubMed PMID: 25034978.

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